5-Butyl-1H-benzo[d][1,2,3]triazole
Description
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Properties
IUPAC Name |
5-butyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9/h5-7H,2-4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMGIGLXOKMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=NNN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893146 | |
| Record name | 5-Butylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-24-9 | |
| Record name | 1H-Benzotriazole, 6-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazole, 6-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Butylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Butyl-1H-benzo[d]triazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Butyl-1H-benzo[d]triazole
Authored by: A Senior Application Scientist
Introduction
Benzotriazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a 1,2,3-triazole ring.[1] Their unique chemical structure imparts a range of valuable properties, leading to their widespread application as corrosion inhibitors, particularly for copper and its alloys, ultraviolet (UV) stabilizers, and as synthetic intermediates in the pharmaceutical and agrochemical industries.[1][2] The substituent on the benzene ring can significantly influence the compound's physical and chemical properties, tailoring it for specific applications.
5-Butyl-1H-benzo[d]triazole, the subject of this technical guide, is a derivative of benzotriazole featuring a butyl group at the 5-position of the benzotriazole ring system. This alkyl substitution enhances its solubility in nonpolar media, making it a valuable additive in lubricants, hydraulic fluids, and coatings. This guide provides a comprehensive overview of the , offering detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development and materials science.
Synthesis of 5-Butyl-1H-benzo[d]triazole
The most common and efficient synthesis of 5-Butyl-1H-benzo[d]triazole involves a multi-step process starting from 4-n-butylaniline.[3] The overall synthetic strategy relies on the formation of a key intermediate, 4-n-butyl-1,2-phenylenediamine, which then undergoes cyclization to form the benzotriazole ring.
Retrosynthetic Analysis
A retrosynthetic approach to 5-Butyl-1H-benzo[d]triazole reveals 4-n-butyl-1,2-phenylenediamine as the immediate precursor. This diamine can be conceptually derived from 4-n-butyl-2-nitroaniline through the reduction of the nitro group. The synthesis of 4-n-butyl-2-nitroaniline, in turn, can be achieved via the nitration of 4-n-butylacetanilide, which is prepared by the acetylation of 4-n-butylaniline.
Caption: Retrosynthetic analysis of 5-Butyl-1H-benzo[d]triazole.
Synthetic Pathway and Mechanism
The synthesis of 5-Butyl-1H-benzo[d]triazole is typically accomplished through a four-step process:
-
Acetylation of 4-n-butylaniline: The synthesis commences with the protection of the amino group of 4-n-butylaniline by acetylation with acetic anhydride. This step is crucial to direct the subsequent nitration to the ortho position and to prevent unwanted side reactions.[4][5]
-
Nitration of 4-n-butylacetanilide: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the acetamido group.
-
Hydrolysis and Reduction: The resulting 4-n-butyl-2-nitroacetanilide is hydrolyzed to remove the acetyl protecting group, yielding 4-n-butyl-2-nitroaniline. This intermediate is then reduced to 4-n-butyl-1,2-phenylenediamine.[6] Common reducing agents for this step include hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
-
Diazotization and Cyclization: The final step involves the diazotization of one of the amino groups of 4-n-butyl-1,2-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the stable 5-Butyl-1H-benzo[d]triazole ring.[7][8][9] The reaction proceeds through an ortho-amino diazonium ion intermediate which undergoes intramolecular capture by the adjacent amino group.[7][8]
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of 5-Butyl-1H-benzo[d]triazole.
Caption: Experimental workflow for the synthesis of 5-Butyl-1H-benzo[d]triazole.
Materials and Reagents:
-
4-n-butylaniline
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Sodium hydroxide
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Ice
Step 1: Preparation of 4-n-butylacetanilide [4][5]
-
In a flask equipped with a stirrer, add acetic anhydride.
-
Slowly add concentrated sulfuric acid dropwise while stirring and maintaining the temperature between 40-50°C.
-
Add 4-n-butylaniline dropwise to the mixture.
-
After the addition is complete, maintain the temperature and continue stirring for 1-1.5 hours.
-
Pour the reaction mixture into ice water, which will cause a white solid to precipitate.
-
Neutralize the solution to pH 7 with a suitable base (e.g., sodium carbonate).
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-n-butylacetanilide.
Step 2: Preparation of 4-n-butyl-2-nitroacetanilide [4]
-
Dissolve the 4-n-butylacetanilide in acetic anhydride.
-
Prepare a mixed acid solution of concentrated nitric acid and acetic anhydride.
-
Slowly add the mixed acid solution dropwise to the 4-n-butylacetanilide solution while maintaining a low temperature (0-5°C).
-
After the addition, allow the reaction to proceed for a few hours at low temperature.
-
Pour the reaction mixture into ice water to precipitate a yellow solid.
-
Filter the solid, wash thoroughly with cold water until neutral, and dry to obtain 4-n-butyl-2-nitroacetanilide.
Step 3: Preparation of 4-n-butyl-1,2-phenylenediamine [4][6]
-
Hydrolyze the 4-n-butyl-2-nitroacetanilide by refluxing with sodium hydroxide in ethanol.
-
After hydrolysis, neutralize the mixture and extract the 4-n-butyl-2-nitroaniline with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
Dissolve the crude 4-n-butyl-2-nitroaniline in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and evaporate the solvent to obtain crude 4-n-butyl-1,2-phenylenediamine, which can be used directly in the next step.
Step 4: Preparation of 5-Butyl-1H-benzo[d]triazole [4]
-
Dissolve the crude 4-n-butyl-1,2-phenylenediamine in a mixture of water and a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ligroin or hexane) to yield pure 5-Butyl-1H-benzo[d]triazole.[10]
Characterization of 5-Butyl-1H-benzo[d]triazole
The synthesized 5-Butyl-1H-benzo[d]triazole must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals for 5-Butyl-1H-benzo[d]triazole include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, and signals in the aromatic region for the protons on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the four carbons of the butyl group and the six carbons of the benzotriazole ring system.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| ~0.9 ppm (triplet, 3H, -CH₃) | ~13.9 ppm (-CH₃) |
| ~1.4 ppm (sextet, 2H, -CH₂-CH₃) | ~22.3 ppm (-CH₂-CH₃) |
| ~1.6 ppm (quintet, 2H, -Ar-CH₂-CH₂ -) | ~33.5 ppm (-Ar-CH₂-CH₂ -) |
| ~2.8 ppm (triplet, 2H, -Ar-CH₂ -) | ~35.4 ppm (-Ar-CH₂ -) |
| ~7.2-7.8 ppm (multiplets, 3H, Ar-H) | Aromatic carbons in the range of 110-145 ppm |
| ~14-16 ppm (broad singlet, 1H, N-H) |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. For 5-Butyl-1H-benzo[d]triazole (C₁₀H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 175.23.[11] The fragmentation pattern can also provide structural information. The fragmentation of benzotriazoles typically involves the loss of N₂ followed by the expulsion of hydrocyanic acid.[12]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 5-Butyl-1H-benzo[d]triazole are expected as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (triazole ring) | ~3300-3400 (broad) |
| C-H stretch (aliphatic) | ~2850-2960 |
| C-H stretch (aromatic) | ~3000-3100 |
| C=C stretch (aromatic) | ~1450-1600 |
| N=N stretch (triazole ring) | ~1400-1450 |
| C-H bend (aromatic) | ~740-880 |
Physical Characterization
-
Melting Point: The melting point of pure 5-Butyl-1H-benzo[d]triazole is reported to be around 75°C.[10] A sharp melting point range is indicative of high purity.
-
Appearance: The purified compound should be a white to off-white solid.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Anilines: 4-n-butylaniline and its derivatives are toxic and can be absorbed through the skin.
-
Acids and Bases: Concentrated acids (sulfuric, nitric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Hydrogenation: Hydrogen gas is highly flammable and should be used with appropriate safety precautions.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the . By following the provided protocols and understanding the underlying chemical principles, researchers and scientists can confidently prepare and verify this important compound for its various applications. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized material.
References
-
PrepChem.com. Synthesis of 4-n-butyl-1,2-phenylenediamine. [Link]
- Google Patents. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole.
-
ACS Publications. Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. FTIR spectrum of benzotriazole. [Link]
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ResearchGate. Mass spectrometer parameters for benzotriazoles detection. [Link]
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SlideShare. Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. [Link]
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ACS Publications. Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]
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PubMed. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]
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PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
- Google Patents. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
-
Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. [Link]
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Stack Exchange. Is diazotization of o-phenylenediamine to benzotriazole reversible? [Link]
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Unacademy. Diazotization Reaction Mechanism. [Link]
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Minnesota Department of Health. 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-1H-benzo[d]triazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Butyl-1H-benzo[d]triazole (CAS No: 3663-24-9), a versatile heterocyclic compound with significant applications in materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven methodologies. We delve into the structural, physical, and spectroscopic characteristics of the molecule, offering not just established data points but also the causality behind experimental choices and self-validating protocols for their determination. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered substantial interest due to their unique chemical stability and diverse applications. The parent compound, 1H-Benzotriazole, is renowned for its efficacy as a corrosion inhibitor, particularly for copper and its alloys, forming a robust passive layer that prevents oxidative degradation.[1] This utility extends to its derivatives, which are often tailored to enhance specific properties like solubility or thermal stability.
5-Butyl-1H-benzo[d]triazole, the subject of this guide, incorporates a butyl group onto the benzene ring. This alkyl substitution significantly increases the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents and polymer matrices.[2] This modification makes it a highly effective additive in industrial applications such as UV stabilization in plastics and coatings, and as a component in synthetic lubricants and hydraulic fluids.[2] In the realm of medicinal chemistry, the benzotriazole moiety serves as a valuable pharmacophore and a synthetic auxiliary in the preparation of novel therapeutic agents.[3][4] Understanding the fundamental physicochemical properties of this derivative is therefore paramount for optimizing its existing applications and exploring new ones.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in various chemical and physical systems. Here, we present the core identifiers and properties of 5-Butyl-1H-benzo[d]triazole.
Structural and General Data
The key identification and physical parameters are summarized in the table below. The addition of the C4 alkyl chain to the benzotriazole core is the primary driver of its distinct physical properties compared to the parent molecule.
| Property | Value | Source(s) |
| CAS Number | 3663-24-9 | [5][6] |
| Molecular Formula | C₁₀H₁₃N₃ | [5][7] |
| Molecular Weight | 175.23 g/mol | [5][7] |
| Melting Point | 75 °C (recrystallized from ligroin) | [5][7] |
| Boiling Point | 202 °C at 11 Torr | [5][7] |
| Predicted Density | 1.136 ± 0.06 g/cm³ | [7] |
| Appearance | White to light tan crystalline solid | [8] |
Synthesis Pathway Overview
The synthesis of 5-Butyl-1H-benzo[d]triazole is typically achieved through a multi-step process starting from 4-n-butylaniline. This pathway involves standard organic transformations, including protection, nitration, reduction, and diazotization, culminating in a cyclization reaction to form the triazole ring.[7][9][10] The causality behind this sequence is rooted in directing group effects and the controlled formation of the key o-phenylenediamine intermediate.
The diagram below illustrates a common synthetic route, providing a logical framework for its preparation in a laboratory setting.
Caption: General synthesis workflow for 5-Butyl-1H-benzo[d]triazole.
Solubility Profile
The solubility of a compound is a critical parameter for its application, dictating its utility in formulations, reaction media, and biological systems. The butyl group enhances the lipophilicity of the benzotriazole core.
| Property | Value | Method | Source(s) |
| Water Solubility | 0.96 g/L (25 °C) | Predicted | [11] |
| Predicted LogP | 2.3005 | Computational | [12] |
| General Organic Solubility | Soluble | Empirical | [8] |
Experimental Protocol: Determining Solubility in Organic Solvents
This protocol outlines a reliable method for quantitatively determining the solubility of 5-Butyl-1H-benzo[d]triazole in various organic solvents, ensuring reproducible and accurate results.
Principle: The isothermal saturation method is employed. A supersaturated solution of the compound is prepared in the target solvent and allowed to equilibrate at a constant temperature. The concentration of the solute in the clear supernatant is then determined, typically by UV-Vis spectrophotometry or HPLC after appropriate dilution.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 5-Butyl-1H-benzo[d]triazole to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent (e.g., Ethanol, Acetone, Toluene, DMSO). The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the supernatant does not change over time.
-
Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the bath for at least 4 hours to allow the excess solid to settle.
-
Filtration & Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Immediately dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Validation: Repeat the measurement at a different time point (e.g., 36 hours) to confirm that equilibrium was indeed reached. The solubility values should be consistent.
Acidity and Ionization (pKa)
The benzotriazole ring contains a weakly acidic N-H proton. The pKa value is crucial for understanding the compound's behavior in different pH environments, which is vital for applications in buffered solutions, biological systems, and as a corrosion inhibitor where surface pH can vary.
| Property | Value | Method | Source(s) |
| pKa | 8.58 ± 0.40 | Predicted | [5][11] |
Experimental Protocol: Spectrophotometric pKa Determination
This protocol is adapted from established methods for determining the pKa of benzotriazole derivatives and relies on the change in UV absorbance as the molecule ionizes.[13]
Principle: The Beer-Lambert law is applied to the protonated (HB) and deprotonated (B⁻) forms of the molecule, which exhibit different molar absorptivities at specific wavelengths. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [B⁻]/[HB] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
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Spectroscopic Analysis of 5-Butyl-1H-benzo[d]triazole: A Technical Guide for Researchers
Introduction
5-Butyl-1H-benzo[d]triazole, a derivative of the versatile heterocyclic compound benzotriazole, is of increasing interest in medicinal chemistry and materials science. Its structural features, combining an aromatic system with a triazole ring and an alkyl substituent, impart unique physicochemical properties that are being explored for various applications, including corrosion inhibition and as a scaffold in drug discovery. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application and further development. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 5-Butyl-1H-benzo[d]triazole, offering both theoretical underpinnings and practical insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
5-Butyl-1H-benzo[d]triazole possesses a molecular formula of C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol . The molecule consists of a benzene ring fused to a 1,2,3-triazole ring, with a butyl group attached at the 5-position of the benzotriazole core. This substitution pattern influences the electron distribution within the aromatic system and, consequently, its spectroscopic signatures. The presence of both aromatic and aliphatic protons, distinct carbon environments, and multiple nitrogen atoms provides a rich landscape for spectroscopic interrogation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Butyl-1H-benzo[d]triazole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of 5-Butyl-1H-benzo[d]triazole in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~ 10.0 - 12.0 | broad singlet | 1H | N-H | The acidic proton on the triazole ring is often broad due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 7.85 | doublet | 1H | H-4 | This proton is ortho to the triazole ring, leading to a downfield shift. It appears as a doublet due to coupling with H-6. |
| ~ 7.65 | singlet | 1H | H-7 | This proton is adjacent to two nitrogen atoms of the triazole ring, resulting in a significant downfield shift. It is a singlet as it has no adjacent protons to couple with. |
| ~ 7.35 | doublet | 1H | H-6 | This proton is meta to the triazole ring and coupled to H-4, appearing as a doublet. |
| ~ 2.75 | triplet | 2H | -CH₂- (alpha to ring) | The methylene group directly attached to the aromatic ring is deshielded and appears as a triplet due to coupling with the adjacent methylene group. |
| ~ 1.70 | sextet | 2H | -CH₂- (beta to ring) | This methylene group is coupled to the two adjacent methylene groups, resulting in a sextet. |
| ~ 1.45 | sextet | 2H | -CH₂- (gamma to ring) | This methylene group is coupled to the adjacent methylene and methyl groups, appearing as a sextet. |
| ~ 0.95 | triplet | 3H | -CH₃ | The terminal methyl group of the butyl chain appears as a triplet due to coupling with the adjacent methylene group. |
Diagram: ¹H NMR Workflow
Caption: Predicted fragmentation of 5-Butyl-1H-benzo[d]triazole in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol: An IR spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid sample or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~ 3100-3000 | C-H stretch | Aromatic | Confirms the presence of the benzene ring. |
| ~ 2960-2850 | C-H stretch | Aliphatic (butyl group) | Indicates the presence of the alkyl substituent. |
| ~ 3200-2500 (broad) | N-H stretch | Triazole | A broad absorption in this region is characteristic of the N-H bond in the triazole ring, often involved in hydrogen bonding. |
| ~ 1620-1580 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |
| ~ 1470-1450 | C-H bend | Aliphatic (CH₂) | Bending vibrations of the methylene groups in the butyl chain. |
| ~ 1210 | C-N stretch | Triazole | Characteristic stretching vibration of the C-N bonds within the triazole ring. |
| ~ 850-750 | C-H bend (out-of-plane) | Aromatic | The substitution pattern on the benzene ring can often be inferred from the pattern of these bands. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Experimental Protocol: A dilute solution of 5-Butyl-1H-benzo[d]triazole in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm.
Predicted UV-Vis Absorption: Benzotriazole and its derivatives typically exhibit two main absorption bands in the UV region. The addition of an alkyl group is expected to cause a slight red shift (bathochromic shift) compared to the parent benzotriazole.
-
λ_max ≈ 255-265 nm: This band is attributed to the π → π* electronic transition within the benzenoid system.
-
λ_max ≈ 275-285 nm: This absorption is likely due to another π → π* transition, possibly involving the entire conjugated benzotriazole system.
The position and intensity of these bands can be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis of 5-Butyl-1H-benzo[d]triazole provides a detailed fingerprint of its molecular structure. ¹H and ¹³C NMR spectroscopy offer precise information about the connectivity of atoms, while mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. IR spectroscopy identifies the key functional groups present, and UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system. By integrating the data from these complementary techniques, researchers can confidently verify the identity and purity of 5-Butyl-1H-benzo[d]triazole, paving the way for its application in various scientific and industrial domains. This guide serves as a foundational resource for the spectroscopic characterization of this and related benzotriazole derivatives.
References
-
Mass Spectrum of 1H-Benzotriazole. NIST WebBook. [Link]
-
IR Spectrum of 1H-Benzotriazole. NIST WebBook. [Link]
-
UV-Vis Spectrum of 1H-Benzotriazole. NIST WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Discovery and History of Benzotriazole Derivatives
A Senior Application Scientist's Perspective on a Versatile Heterocycle
Abstract
Benzotriazole, a seemingly simple fused heterocyclic compound, has a rich and multifaceted history that has seen its evolution from an industrial chemical to a cornerstone in modern drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key applications of benzotriazole and its derivatives. We will explore its initial synthesis, its rise as a premier corrosion inhibitor and UV stabilizer, and its subsequent emergence as a privileged scaffold in medicinal chemistry. This guide emphasizes the scientific integrity behind experimental methodologies and provides detailed protocols to illustrate the practical synthesis and application of this remarkable class of compounds.
The Genesis of a Heterocycle: Discovery and Early Synthesis
The journey of benzotriazole (C₆H₅N₃) began in the late 19th century, with its first synthesis credited to G. Schultz in 1889.[1] The classical and still widely used method for synthesizing the benzotriazole core involves the diazotization of o-phenylenediamine.[2][3][4][5] This reaction proceeds via the formation of a diazonium salt from one of the amino groups, which then undergoes a spontaneous intramolecular cyclization to form the stable triazole ring fused to the benzene ring.[3][5]
The fundamental structure of benzotriazole, featuring a benzene ring fused to a 1,2,3-triazole ring, exists in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole.[2] The 1H-tautomer is generally the more stable and predominant form in both solid and solution phases.[2] This structural feature, along with the presence of three nitrogen atoms with lone pairs of electrons, imparts unique chemical properties that are central to its diverse applications.[2][6]
Visualizing the Core Synthesis
Caption: General reaction scheme for the synthesis of benzotriazole.
A Timeline of Innovation: From Industrial Workhorse to Pharmaceutical Star
The evolution of benzotriazole applications showcases a remarkable journey from heavy industry to high-tech pharmaceuticals.
Quantitative Overview of Benzotriazole Derivative Applications
| Application Area | Key Function | Year of Emergence | Representative Derivatives |
| Corrosion Inhibition | Forms a protective film on metal surfaces, especially copper and its alloys. | 1950s | Benzotriazole, Tolyltriazole |
| UV Stabilization | Absorbs UV radiation, preventing degradation of polymers and plastics. | 1960s | 2-(2'-Hydroxyphenyl)benzotriazoles (e.g., Tinuvin P) |
| Photography | Acts as an anti-fogging agent in photographic emulsions. | Mid-20th Century | Benzotriazole |
| Medicinal Chemistry | Serves as a versatile scaffold for a wide range of therapeutic agents. | Late 20th Century - Present | Vorozole, Alizapride, TBB |
The 1950s: A Shield Against Corrosion
The commercial journey of benzotriazole began in the 1950s, where it was first utilized as a highly effective corrosion inhibitor, particularly for copper and its alloys.[7][8][9] Its mechanism of action involves the formation of a stable, passive layer on the metal surface.[8][10][11] This protective film, a complex between copper and benzotriazole, is insoluble in many aqueous and organic solutions, thus preventing oxidative reactions that lead to tarnishing and degradation.[8][10][11][12] This property made benzotriazole an indispensable additive in antifreeze, industrial water systems, and hydraulic fluids.[8][10]
The 1960s: Harnessing the Power of Light
The 1960s witnessed the expansion of benzotriazole's utility into the realm of polymer science. A patent granted in 1961 for phenolic benzotriazoles marked their introduction as UV absorbers.[7] These derivatives, particularly 2-(2'-hydroxyphenyl)benzotriazoles, are exceptionally efficient at absorbing harmful ultraviolet radiation and dissipating it as harmless thermal energy.[13][14][15] This photoprotective capability significantly enhances the lifespan and durability of plastics, coatings, and other polymeric materials by preventing UV-induced degradation, such as discoloration and loss of mechanical strength.[14][16]
Late 20th Century to Present: A Privileged Scaffold in Drug Discovery
While its industrial applications remain significant, the late 20th century saw the rise of benzotriazole as a "privileged structure" in medicinal chemistry.[17][18] Its fused ring system, ability to form hydrogen bonds, and capacity for π-π stacking interactions make it an ideal scaffold for designing molecules that can bind to a variety of biological targets with high affinity and specificity.[18]
The incorporation of the benzotriazole nucleus has led to the development of a vast array of therapeutic agents with diverse pharmacological activities, including:[2][6][19][20][21]
-
Anticancer: Derivatives like Vorozole and 4,5,6,7-tetrabromobenzotriazole (TBB) have been investigated for their potent anticancer properties.[18]
-
Antimicrobial: Benzotriazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi, including resistant strains.[1][20]
-
Antiviral: The scaffold has been utilized to develop agents with activity against various viruses.[2][6]
-
Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and pain-relieving effects.[2][20]
Visualizing the Application Evolution
Caption: Key application areas of benzotriazole derivatives.
Experimental Protocols: From Synthesis to Application
To provide a practical understanding of working with benzotriazole, this section details the synthesis of the parent compound and a standard protocol for evaluating its efficacy as a corrosion inhibitor.
Synthesis of 1H-Benzotriazole from o-Phenylenediamine
This protocol is based on the classical diazotization reaction and is a reliable method for laboratory-scale synthesis.
Principle: The reaction involves the diazotization of one amino group of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and acetic acid), followed by intramolecular cyclization to form the benzotriazole ring.[3][5]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Glacial Acetic Acid (12.0 g, 11.5 mL, 0.2 mol)
-
Sodium Nitrite (7.5 g, 0.11 mol)
-
Deionized Water
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Filter Flask
-
Decolorizing Charcoal
Procedure:
-
In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.[4]
-
Cool the solution to 15°C in an ice bath while stirring magnetically.[5]
-
In a separate beaker, prepare a solution of 7.5 g of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.[5]
-
An exothermic reaction will occur, and the temperature will rise to approximately 80-85°C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.[4] It is crucial to allow the temperature to rise to ensure the reaction goes to completion.[4]
-
Once the temperature begins to drop, allow the mixture to cool to room temperature, and then chill thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[5]
-
Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with several portions of ice-cold water.[5]
-
Recrystallization: Transfer the crude solid to a beaker and add approximately 130 mL of boiling water to dissolve it. Add a small amount of decolorizing charcoal and heat for a few minutes.[3]
-
Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to about 50°C before seeding with a few crystals of the product to induce crystallization.[3]
-
Allow the solution to cool to room temperature slowly, then chill in an ice bath to maximize the yield of the purified, pale straw-colored needles of benzotriazole.[3]
-
Collect the purified crystals by vacuum filtration and dry. The expected melting point is 99-100°C.[3]
Evaluation of Benzotriazole as a Corrosion Inhibitor for Copper
This protocol outlines a simple weight loss experiment to quantify the corrosion inhibition efficiency of benzotriazole.
Principle: The effectiveness of a corrosion inhibitor is determined by comparing the rate of corrosion of a metal in a corrosive environment with and without the inhibitor. The weight loss of the metal coupon is directly proportional to the corrosion rate.
Materials:
-
Copper coupons of known surface area
-
Abrasive paper (e.g., silicon carbide)
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Benzotriazole
-
Analytical balance (accurate to 0.1 mg)
-
Beakers
-
Acetone
-
Deionized water
Procedure:
-
Coupon Preparation: Mechanically polish the copper coupons with abrasive paper to a uniform finish, ensuring the removal of any existing oxide layers.
-
Degrease the coupons by washing with acetone, followed by rinsing with deionized water, and then dry them thoroughly.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive medium (3.5% NaCl in deionized water). Prepare a second solution of the corrosive medium containing a specific concentration of benzotriazole (e.g., 0.1% w/v).
-
Immersion Test: Immerse one set of prepared copper coupons in the corrosive medium without the inhibitor (control) and another set in the corrosive medium containing benzotriazole. Ensure the coupons are fully submerged.
-
Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products, typically by gentle brushing under running water, followed by an acetone rinse, and then dry them.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in a unit like grams per square meter per hour (g/m²/h).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(ΔW_control - ΔW_inhibitor) / ΔW_control] x 100 where ΔW_control is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in the presence of the inhibitor.
-
Expected Outcome: The coupons immersed in the benzotriazole-containing solution should exhibit significantly less weight loss compared to the control coupons, demonstrating the high inhibition efficiency of benzotriazole.
Conclusion and Future Outlook
From its discovery in the 19th century, benzotriazole has proven to be a compound of remarkable versatility. Its journey from an industrial commodity for corrosion inhibition and UV stabilization to a privileged scaffold in the design of life-saving pharmaceuticals is a testament to the power of heterocyclic chemistry. The unique structural and electronic properties of the benzotriazole nucleus continue to inspire chemists to explore new derivatives and applications. As challenges such as antimicrobial resistance and the need for more targeted cancer therapies grow, the importance of the benzotriazole scaffold in drug discovery is set to increase.[19][22] Future research will likely focus on developing novel synthetic methodologies to access more complex derivatives and on exploring their potential in emerging fields such as materials science and environmental chemistry.[1][16]
References
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Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
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Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. [Link]
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A Review on: Synthesis of Benzotriazole. (n.d.). ijariie. [Link]
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1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure. [Link]
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Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. [Link]
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Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
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Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022). Research Square. [Link]
-
Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024). [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central. [Link]
-
Benzotriazole. (n.d.). Wikipedia. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]
-
OVERVIEW OF BENZOTRIAZOLE. (2024). IJNRD. [Link]
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Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
-
Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (n.d.). [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). ResearchGate. [Link]
-
Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.). [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
- Process for the preparation of benzotriazole derivatives. (n.d.).
-
Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. (n.d.). Faraday Discussions (RSC Publishing). [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [Link]
-
Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry. (n.d.). Semantic Scholar. [Link]
-
Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. (2022). PubMed Central. [Link]
-
The Role of Benzotriazole UV Absorbers in Material Longevity. (n.d.). [Link]
- Benzotriazole derivatives and their use. (n.d.).
-
Benzotriazole Derivatives And Its Pharmacological Activity. (2025). ResearchGate. [Link]
-
Benzotriazole UV Absorber. (n.d.). Tintoll. [Link]
- Method of benzotriazole derivatives synthesis. (n.d.).
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Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). [Link]
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5-Butyl-1H-benzo[d]triazole CAS number and identifiers
An In-depth Technical Guide to 5-Butyl-1H-benzo[d]triazole
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Butyl-1H-benzo[d]triazole is a substituted aromatic heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are widely recognized in industrial and research settings, most notably for their exceptional utility as corrosion inhibitors, particularly for copper and its alloys.[1] The parent compound, 1H-benzotriazole, functions by forming a robust, passive coordination polymer layer on the metal surface, effectively shielding it from corrosive agents.[1]
The introduction of an n-butyl group at the 5-position of the benzene ring, as in 5-Butyl-1H-benzo[d]triazole, modifies the molecule's physicochemical properties. This alkyl substitution increases lipophilicity, which can enhance its solubility in non-polar media such as oils and lubricants, and potentially alter its interaction with biological systems. These modifications make it a valuable intermediate and building block for the synthesis of fine chemicals, including specialized dyes, fungicides, and potential pharmaceutical agents.[2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and technical data for researchers and professionals in chemical synthesis and materials science.
Chemical Identity and Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers and structural details for 5-Butyl-1H-benzo[d]triazole are summarized below.
| Identifier | Value | Source |
| CAS Number | 3663-24-9 | [3][4][5] |
| IUPAC Name | 5-butyl-1H-benzotriazole | [4] |
| Molecular Formula | C₁₀H₁₃N₃ | [3][4] |
| Molecular Weight | 175.23 g/mol | [3][4] |
| Canonical SMILES | CCCCC1=CC2=C(C=C1)N=NN2 | [3][4] |
| InChI Key | ZCFMGIGLXOKMJC-UHFFFAOYSA-N | [4] |
| Synonyms | 5-Butylbenzotriazole, 5-n-Butylbenzotriazole, 6-Butyl-1H-benzotriazole | [4][6] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. The butyl substituent significantly influences these characteristics compared to the parent benzotriazole.
| Property | Value | Source |
| Melting Point | 75 °C | [6][7] |
| Boiling Point | 202 °C (at 11 Torr) | [6][7] |
| pKa | 8.58 ± 0.40 (Predicted) | [6] |
| Water Solubility | 0.96 g/L (25 °C, Very slightly soluble) | [3] |
| XLogP3-AA | 2.9 | [4] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis Methodology
The synthesis of 5-Butyl-1H-benzo[d]triazole is a well-established multi-step process in organic chemistry, starting from commercially available 4-n-butylaniline. The overall pathway involves the strategic introduction of functional groups to facilitate the final triazole ring formation. The process highlights fundamental organic transformations, including electrophilic aromatic substitution and cyclization.
The general workflow is outlined below:
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on methodologies described in the chemical literature.[2][4][5]
Step 1: Acetylation of 4-n-Butylaniline
-
Causality: The amino group of 4-n-butylaniline is protected as an acetanilide. This is a crucial step to moderate the activating nature of the amino group and to direct the subsequent nitration to the ortho position, preventing polysubstitution and oxidation.
-
Procedure:
-
To a stirred solution of acetic anhydride, slowly add a catalytic amount of concentrated sulfuric acid, maintaining the temperature between 40-50°C.
-
Add 4-n-butylaniline dropwise to the mixture.
-
After the addition is complete, maintain the reaction at this temperature for approximately 1-1.5 hours to ensure complete conversion.
-
Pour the reaction mixture into ice water, which will cause the product, 4-n-butyl acetanilide, to precipitate as a white solid.
-
Neutralize the solution to pH 7 with a base such as sodium carbonate, filter the solid, and recrystallize from a suitable organic solvent (e.g., ethanol/water) to yield the purified product.
-
Step 2: Nitration of 4-n-Butyl Acetanilide
-
Causality: A nitro group is introduced ortho to the acetylamino group via electrophilic aromatic substitution. The acetylamino group is an ortho-, para-director, and the bulky butyl group at the para position sterically favors nitration at the ortho position.
-
Procedure:
-
Prepare a mixed acid solution by carefully adding 65% concentrated nitric acid to acetic anhydride while cooling.
-
Add the prepared 4-n-butyl acetanilide to a reaction vessel and cool it.
-
Slowly add the mixed acid solution dropwise, ensuring the temperature is kept low to control the exothermic reaction.
-
Upon completion, pour the mixture into ice water to precipitate the product, 4-n-butyl-2-nitroacetanilide.
-
Filter and wash the solid with cold water until neutral.
-
Step 3: Hydrolysis of 4-n-Butyl-2-nitro Acetanilide
-
Causality: The acetyl protecting group is removed to regenerate the free amino group, yielding 4-n-butyl-2-nitroaniline.
-
Procedure:
-
Suspend the 4-n-butyl-2-nitroacetanilide in a mixture of 95% ethanol and an aqueous solution of sodium hydroxide (e.g., 40%).
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and neutralize with an acid (e.g., HCl) to precipitate the product.
-
Extract the 4-n-butyl-2-nitroaniline with an organic solvent like dichloromethane, dry the organic layer, and remove the solvent under reduced pressure.
-
Step 4: Reduction of 4-n-Butyl-2-nitroaniline
-
Causality: The nitro group is reduced to an amino group, forming the crucial 4-n-butyl-o-phenylenediamine intermediate. This diamine is the direct precursor needed for the formation of the triazole ring.
-
Procedure:
-
Dissolve 4-n-butyl-2-nitroaniline in a suitable solvent like ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Carry out the reaction in a closed system (e.g., a Parr hydrogenator) under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain 4-n-butyl-o-phenylenediamine.
-
Step 5: Diazotization and Cyclization
-
Causality: One of the amino groups of the o-phenylenediamine reacts with sodium nitrite to form a diazonium salt, which then undergoes spontaneous intramolecular cyclization by attacking the second amino group to form the stable five-membered triazole ring.
-
Procedure:
-
Add 4-n-butyl-o-phenylenediamine, water, and sodium nitrite to a high-pressure autoclave.[5]
-
Heat the sealed reactor to 250-260°C, with the pressure reaching 4.2-4.8 MPa, and maintain for 2.5-3.5 hours.[5]
-
Cool the reactor, transfer the contents, and acidify the mixture to pH 3.8-4.2 with an acid like sulfuric acid.
-
Extract the product with a suitable solvent (e.g., petroleum ether), combine the organic layers, and remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure 5-Butyl-1H-benzo[d]triazole.
-
Spectral Data Analysis
While comprehensive, peer-reviewed spectral datasets for this specific molecule are not widely published, its structure allows for a reliable prediction of its key spectral features. The mass spectrometry data is available and provides empirical evidence for the compound's identity.
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound. Key fragmentation peaks can provide structural information.
| m/z Value | Interpretation |
| 175 | [M]+, Molecular ion |
| 133 | Loss of C₃H₆ (propylene) from the butyl chain |
| 104/105 | Fragments related to the benzotriazole core |
(Data sourced from PubChem CID 20043962)[4]
Predicted ¹H NMR Spectrum
-
Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (~7.0-8.0 ppm). They would exhibit a complex splitting pattern (e.g., a singlet and two doublets) due to their coupling.
-
Butyl Chain Protons:
-
-CH₂- (alpha to ring): A triplet around 2.7-2.8 ppm.
-
-CH₂- (beta to ring): A multiplet (sextet) around 1.6-1.7 ppm.
-
-CH₂- (gamma to ring): A multiplet (quintet) around 1.3-1.4 ppm.
-
-CH₃ (terminal): A triplet around 0.9 ppm.
-
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), whose position is highly dependent on solvent and concentration.
Predicted IR Spectrum
-
N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹, characteristic of the triazole N-H bond.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the butyl group.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Applications and Research Interest
5-Butyl-1H-benzo[d]triazole serves as a versatile chemical intermediate. Its primary areas of application and research include:
-
Corrosion Inhibition: Like its parent compound, it is expected to be an effective corrosion inhibitor. The butyl group increases its hydrophobicity, making it potentially more effective in oil-based systems, such as lubricating oils, hydraulic fluids, and antifreeze formulations.
-
Organic Synthesis: It is a foundational building block for more complex molecules. The triazole ring can be further functionalized, making it a key precursor for developing pharmaceuticals, agrochemicals (especially fungicides), and specialty dyes.[2]
-
Material Science: As a derivative of a UV absorber, it may find use as a UV stabilizer in plastics and coatings, helping to prevent degradation from exposure to sunlight.
Safety and Handling
While a specific, detailed toxicological profile for 5-Butyl-1H-benzo[d]triazole is not extensively documented, data from the parent compound and general chemical safety principles should be applied.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[8]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8]
-
Stability: The compound is generally stable but should be stored in a dry, sealed container, protected from light.[3][6]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
5-Butyl-1H-benzo[d]triazole is a significant chemical compound with a well-defined synthesis route and clear utility as a chemical intermediate. Its defining feature—the n-butyl group—imparts increased lipophilicity, opening avenues for its application in non-aqueous systems as a corrosion inhibitor and as a precursor in the synthesis of specialized organic materials. The technical data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile benzotriazole derivative.
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The Enduring Scaffold: A Technical Guide to Substituted Benzotriazoles in Modern Science
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzotriazole, a deceptively simple bicyclic heteroaromatic system, has proven to be a remarkably versatile scaffold in the landscape of scientific innovation. Its unique electronic properties and amenability to substitution have propelled its derivatives to the forefront of diverse fields, from the intricate world of medicinal chemistry to the robust demands of materials science and corrosion inhibition. This in-depth technical guide provides a comprehensive exploration of substituted benzotriazoles, moving beyond a mere recitation of facts to deliver field-proven insights into their synthesis, characterization, and multifaceted applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references. This document is designed not as a rigid template, but as a dynamic resource to empower researchers in their quest to harness the full potential of this enduring chemical motif.
The Benzotriazole Core: A Foundation of Versatility
At the heart of this discussion lies the benzotriazole molecule (C₆H₅N₃), a fused ring system comprising a benzene ring and a 1,2,3-triazole ring.[1][2] This seemingly simple structure is imbued with a rich chemical personality that underpins its broad utility.
1.1. Tautomerism and Reactivity
Benzotriazole can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole.[3] The proton on the triazole ring can readily shuttle between the nitrogen atoms, influencing the molecule's reactivity and its interactions with biological targets or metal surfaces. While the 1H-tautomer is generally more stable in solid and solution phases, the energetic difference is small, allowing for dynamic behavior.[4] This tautomerism is a critical consideration in the regioselective synthesis of N-substituted derivatives, as alkylation can occur at either the N-1 or N-2 position, leading to isomers with distinct properties.[5]
1.2. Physicochemical Properties and Their Implications
The benzotriazole scaffold imparts a unique set of physicochemical properties to its derivatives. It is a weak acid with a pKa of approximately 8.2, rendering it highly soluble in basic solutions. Its aromatic nature contributes to thermal and photostability, which is highly desirable in materials science applications.[6] Furthermore, the triazole moiety can act as a bioisostere for other functional groups, allowing medicinal chemists to fine-tune the pharmacological properties of lead compounds.[7]
Synthesis of Substituted Benzotriazoles: A Chemist's Toolkit
The synthetic accessibility of substituted benzotriazoles is a key driver of their widespread use. A variety of robust and versatile methods have been developed to introduce a wide array of functional groups onto both the benzene and triazole rings.
2.1. Classical and Modern Synthetic Approaches
The traditional synthesis of the benzotriazole core involves the diazotization of o-phenylenediamine with sodium nitrite in the presence of an acid, typically acetic acid.[1][2][4] This method is efficient for producing the parent benzotriazole and some simple substituted analogs.
Modern synthetic methodologies have expanded the chemist's toolkit, enabling the creation of more complex and functionally diverse derivatives. These include:
-
N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated. Solvent-free techniques using microwave irradiation have been developed for highly regioselective N-alkylation, offering advantages in terms of reduced reaction times and higher yields.[1][8]
-
[3+2] Cycloaddition: A powerful and elegant method for constructing the benzotriazole ring system involves the [3+2] cycloaddition of benzynes with azides.[9] This approach allows for the rapid assembly of substituted benzotriazoles under mild conditions and with good functional group tolerance.[9]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been adapted for the synthesis of benzotriazole derivatives, further expanding the accessible chemical space.[3]
2.2. Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole
This protocol provides a detailed, step-by-step methodology for a regioselective N-alkylation reaction, a common transformation in the synthesis of substituted benzotriazoles.
Objective: To synthesize 1-alkylbenzotriazole with high regioselectivity and yield.
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Silica gel (SiO₂)
-
Tetrabutylammonium bromide (TBAB)
-
Microwave reactor
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a microwave-safe reaction vessel, combine benzotriazole (1 mmol), the alkyl halide (1.1 mmol), anhydrous K₂CO₃ (2 mmol), SiO₂ (0.5 g), and a catalytic amount of TBAB (0.1 mmol).
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration (typically 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and filter to remove the inorganic solids. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-alkylbenzotriazole.
-
Characterization: Confirm the structure and purity of the product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation compared to conventional heating.
-
Solvent-Free Conditions: The absence of a solvent reduces waste and simplifies the work-up procedure, aligning with the principles of green chemistry.
-
K₂CO₃/SiO₂: The solid support provides a large surface area for the reaction and acts as a mild base to deprotonate the benzotriazole.
-
TBAB: This phase-transfer catalyst facilitates the reaction between the solid K₂CO₃ and the organic reactants.
2.3. Characterization Techniques
The successful synthesis and purification of substituted benzotriazoles are confirmed using a suite of analytical techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.[1][8] Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Substituted Benzotriazoles in Drug Discovery and Development: A Pharmacological Goldmine
The benzotriazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][3] This versatility stems from its ability to interact with a wide range of biological targets, including enzymes and receptors.[10]
3.1. Anticancer Activity
Substituted benzotriazoles have emerged as a promising class of anticancer agents.[1][10] Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Several benzotriazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[10] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzotriazole-based compounds have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]
-
Induction of Apoptosis: Some derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades.
Table 1: Anticancer Activity of Selected Substituted Benzotriazoles
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |
| Benzotriazole-substituted 2-phenylquinazolines | Tubulin polymerization inhibition | MCF-7 (breast), HeLa (cervical), HT-29 (colon) | [10] |
| Benzotriazole-substituted imidazol-2-thiones | Tubulin polymerization inhibition, apoptosis induction | Various cancer cell lines | [1] |
| N-substituted benzotriazoles | Kinase inhibition (e.g., CDKs) | Breast, lung, prostate cancer cell lines | [1][5] |
3.2. Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance is a major global health threat, and substituted benzotriazoles offer a promising avenue for the development of new anti-infective agents.[1][8]
-
Antibacterial Activity: Benzotriazole derivatives functionalized with halogens or alkyl groups have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][8] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis.[1][3]
-
Antifungal Activity: Several benzotriazole derivatives have shown significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][8] These compounds represent potential alternatives to existing antifungal drugs.[1]
3.3. Other Pharmacological Activities
The therapeutic potential of substituted benzotriazoles extends beyond anticancer and antimicrobial applications. They have also been investigated for a range of other pharmacological effects, including:
-
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects comparable to standard drugs by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
-
Antioxidant Activity: Certain substituted benzotriazoles exhibit superior free radical scavenging abilities, highlighting their potential in combating oxidative stress-related diseases.[1][8]
-
Analgesic Effects: Some derivatives have shown analgesic properties that surpass those of standard drugs.[1][8]
-
Antiviral Activity: The benzotriazole nucleus has been incorporated into molecules with antiviral properties, targeting various viral enzymes.[2][4]
3.4. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. For substituted benzotriazoles, SAR studies have revealed several key insights:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly influence pharmacological activity. For example, the introduction of electron-withdrawing groups like halogens can enhance the lipophilicity of the molecule, potentially leading to better cell penetration and increased cytotoxic activity.[5][7]
-
Substitution on the Triazole Ring: The substituents on the nitrogen atoms of the triazole ring play a critical role in determining the biological profile. Different alkyl or aryl groups can modulate the compound's interaction with its biological target.[5]
Diagram 1: General Pharmacological Workflow for Substituted Benzotriazoles
Caption: A generalized workflow for the discovery and development of pharmacologically active substituted benzotriazoles.
Beyond the Body: Applications in Materials Science and Corrosion Inhibition
While the medicinal applications of substituted benzotriazoles are extensive, their utility extends into other scientific and industrial domains.
4.1. Materials Science
The inherent stability and unique electronic properties of the benzotriazole core make it a valuable building block in materials science.[6]
-
Organic Electronics: Benzotriazole derivatives are used as organic semiconductor building blocks in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] Their electron-deficient nature and stability contribute to optimizing device performance.[6]
-
Fluorescent Probes: The fluorescence properties of certain derivatives are exploited in advanced imaging techniques, such as near-infrared (NIR-II) fluorescence imaging for biomedical diagnostics.[6]
-
Polymers: Benzotriazole has been used in the synthesis of conjugated polymers, leading to materials with tailored fluorescence emission and quantum efficiency.[1]
4.2. Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized as highly effective corrosion inhibitors, particularly for copper and its alloys.[11][12] They are also used to protect other metals such as iron and steel.[12][13]
-
Mechanism of Action: Benzotriazoles form a protective, passive film on the metal surface.[14] This film is a complex of the benzotriazole molecule with the metal ions, which acts as a barrier to prevent the corrosive agents from reaching the metal surface.[11][13]
-
Influence of Substituents: The inhibition efficiency of benzotriazole derivatives can be tuned by introducing different substituents. For instance, studies on the corrosion of iron have shown that electron-withdrawing substituents on the benzotriazole ring can lead to greater inhibition.[15] N-substituted derivatives with long alkyl chains have also been synthesized to create a hydrophobic "blocking water layer" on the metal surface.[16]
Diagram 2: Mechanism of Corrosion Inhibition by Benzotriazole
Caption: Schematic representation of the formation of a protective film by benzotriazole on a metal surface.
Future Perspectives and Challenges
The field of substituted benzotriazoles continues to evolve, with ongoing research focused on several key areas:
-
Green Synthesis: The development of more environmentally benign synthetic methods remains a priority.
-
Targeted Drug Delivery: Strategies such as prodrug development and molecular hybridization are being explored to improve the pharmacokinetic and pharmacodynamic profiles of benzotriazole-based drugs.[3]
-
Overcoming Resistance: A major challenge in anti-infective and anticancer therapy is the development of resistance. Novel benzotriazole derivatives with new mechanisms of action are needed to address this issue.
-
Environmental Considerations: While effective as corrosion inhibitors, the environmental persistence of some benzotriazole derivatives is a concern that requires further investigation and the development of more biodegradable alternatives.[3]
Conclusion
Substituted benzotriazoles represent a testament to the power of a versatile chemical scaffold. From their fundamental chemical properties to their diverse and impactful applications in medicine, materials science, and industry, these compounds continue to be a fertile ground for scientific discovery. By understanding the principles of their synthesis, the nuances of their structure-activity relationships, and the mechanisms underlying their various functions, researchers are well-equipped to continue unlocking the immense potential of this enduring and adaptable molecular framework.
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- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications | Request PDF - ResearchG
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A Comprehensive Technical Guide to the Thermal Stability Assessment of 5-Butyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Thermal Hazard Assessment
As a Senior Application Scientist, it is understood that the safe handling, storage, and application of chemical compounds are paramount in research and development. This guide addresses the critical, yet often under-documented, area of thermal stability for substituted benzotriazoles, focusing specifically on 5-Butyl-1H-benzo[d]triazole. While benzotriazole and its derivatives are invaluable in various industrial applications, including as corrosion inhibitors and in synthetic chemistry, their nitrogen-rich heterocyclic structure inherently carries the potential for energetic decomposition.[1] The absence of readily available, detailed thermal stability data for 5-Butyl-1H-benzo[d]triazole necessitates a systematic and rigorous investigative approach.
This document is structured not as a repository of existing data, but as an in-depth technical guide for researchers to conduct their own comprehensive thermal stability studies. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the thermal behavior of 5-Butyl-1H-benzo[d]triazole and similar compounds. By following the methodologies outlined herein, researchers can generate the critical data needed to ensure safe laboratory and process scale-up operations.
Introduction to the Thermal Stability of Benzotriazoles
Benzotriazole is a heterocyclic compound known for its thermal sensitivity, with some studies indicating a significant exothermic decomposition potential.[1] The energetic nature of the triazole ring, fused to a benzene ring, can lead to the rapid release of heat and gas upon decomposition, posing a significant hazard if not properly understood and controlled. The introduction of substituents, such as the butyl group in 5-Butyl-1H-benzo[d]triazole, can alter the molecule's thermal stability, although specific data for this derivative is not widely published. Therefore, a thorough experimental evaluation is crucial.
This guide will focus on three key analytical techniques for assessing thermal stability:
-
Differential Scanning Calorimetry (DSC): A screening tool to determine the onset temperature of exothermic or endothermic events and to measure the heat of reaction.[2][3]
-
Thermogravimetric Analysis (TGA): To determine the mass loss of a sample as a function of temperature, indicating decomposition and the formation of volatile products.[4][5]
-
Accelerating Rate Calorimetry (ARC): Considered the gold standard for simulating worst-case thermal runaway scenarios under adiabatic conditions.[6][7][8][9]
Physicochemical Properties of 5-Butyl-1H-benzo[d]triazole
A foundational understanding of the compound's basic properties is essential before commencing thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | ChemScene[10] |
| Molecular Weight | 175.23 g/mol | ChemScene[10] |
| Melting Point | 75 °C | ChemicalBook[7] |
| Boiling Point | 202 °C at 11 Torr | ChemBK[11] |
| Appearance | Not specified (likely a solid at room temperature) | - |
Experimental Protocols for Thermal Stability Assessment
The following sections provide detailed, step-by-step protocols for conducting thermal analysis of 5-Butyl-1H-benzo[d]triazole. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.
Differential Scanning Calorimetry (DSC) Analysis
Objective: To screen for thermal events (melting, decomposition), determine the onset temperature of decomposition, and quantify the associated heat of reaction (enthalpy).
Methodology: This protocol is based on the principles outlined in ASTM E537.[3]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per the manufacturer's guidelines.[12]
-
Sample Preparation: Accurately weigh 1-3 mg of 5-Butyl-1H-benzo[d]triazole into a high-pressure stainless steel or gold-plated crucible. The use of a high-pressure crucible is critical to suppress volatilization and ensure that the decomposition event is captured.
-
Experimental Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the melting point (e.g., 30 °C).
-
Heat the sample at a constant rate of 10 °C/min from the starting temperature to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400 °C). A heating rate of 10 °C/min is a common starting point for screening experiments.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point.
-
Identify any exothermic peaks, which indicate decomposition.
-
Determine the extrapolated onset temperature of the decomposition exotherm. This is a critical parameter for defining the temperature at which the material begins to exhibit significant thermal instability.
-
Integrate the area under the decomposition exotherm to calculate the heat of decomposition (ΔHd) in J/g.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range over which decomposition occurs and to quantify the mass loss associated with this process.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of 5-Butyl-1H-benzo[d]triazole into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample at a constant rate of 10 °C/min from ambient temperature to a final temperature where no further mass loss is observed (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Plot the derivative of the mass loss (DTG) versus temperature to identify the temperatures of maximum decomposition rates.
-
Correlate the mass loss steps with the exothermic events observed in the DSC thermogram.
-
Accelerating Rate Calorimetry (ARC)
Objective: To determine the time-temperature-pressure relationship for a thermal runaway reaction under adiabatic conditions, providing critical data for process safety and hazard assessment.
Methodology: This protocol is based on the principles outlined in ASTM E1981.[13][14][15][16]
-
Sample Preparation:
-
Place a known mass (e.g., 1-5 g) of 5-Butyl-1H-benzo[d]triazole into a robust, spherical sample bomb (e.g., made of Hastelloy C or titanium to minimize catalytic effects).
-
The sample bomb is equipped with a thermocouple to measure the sample temperature and a pressure transducer.
-
-
Experimental Setup:
-
Place the sample bomb inside the ARC calorimeter, which is an adiabatic chamber.
-
-
Thermal Program (Heat-Wait-Search Mode):
-
Heat: The sample is heated in small, discrete steps (e.g., 5 °C).
-
Wait: After each heating step, the system holds the temperature constant to allow the sample to reach thermal equilibrium.
-
Search: The instrument monitors the sample's self-heating rate. If the rate is below a predefined threshold (e.g., 0.02 °C/min), the instrument proceeds to the next heating step.
-
Exotherm Detection: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. The heaters in the calorimeter track the sample temperature, ensuring that no heat is lost to the surroundings.
-
-
Data Acquisition:
-
During the exothermic runaway, the instrument records the sample temperature and pressure as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Plot temperature vs. time and pressure vs. time.
-
Plot the self-heating rate (dT/dt) vs. temperature.
-
From these plots, determine key safety parameters as summarized in the table below.
-
Interpretation of Thermal Stability Data
The data obtained from the aforementioned experiments should be systematically analyzed to build a comprehensive thermal hazard profile for 5-Butyl-1H-benzo[d]triazole.
Summary of Key Safety Parameters (Hypothetical Data)
The following table illustrates the type of data that would be generated from these studies. Note: These are hypothetical values for illustrative purposes only and must be determined experimentally.
| Parameter | Symbol | Method | Hypothetical Value | Significance |
| Melting Point | Tm | DSC | 75 °C | Defines the transition from solid to liquid phase. |
| Onset Decomposition Temperature | Tonset | DSC/ARC | 220 °C | The temperature at which significant exothermic decomposition begins. |
| Heat of Decomposition | ΔHd | DSC | -800 J/g | The total energy released during decomposition. Higher values indicate greater hazard potential. |
| Temperature of Maximum Decomposition Rate | Tmax | TGA (DTG) | 250 °C | The temperature at which the decomposition reaction is fastest. |
| Adiabatic Temperature Rise | ΔTad | ARC | 180 °C | The theoretical temperature increase of the material under perfect adiabatic conditions. |
| Time to Maximum Rate (from Tonset) | TMRad | ARC | 30 min | The time available to take corrective action once a runaway is initiated. |
| Maximum Pressure | Pmax | ARC | 50 bar | The maximum pressure generated during the runaway, critical for vent sizing. |
Proposed Thermal Decomposition Mechanism
Based on the known chemistry of benzotriazoles, a plausible thermal decomposition pathway for 5-Butyl-1H-benzo[d]triazole can be proposed. The primary step is likely the extrusion of a molecule of nitrogen (N₂), which is a thermodynamically favorable process.[17] This would generate a highly reactive 1,3-biradical intermediate. This intermediate could then undergo intramolecular rearrangement and fragmentation, potentially leading to the formation of various smaller molecules.
Caption: Proposed thermal decomposition pathway for 5-Butyl-1H-benzo[d]triazole.
Experimental Workflow and Logic
The systematic evaluation of thermal stability should follow a logical progression from screening to detailed hazard assessment.
Caption: Logical workflow for the thermal stability assessment of 5-Butyl-1H-benzo[d]triazole.
Safety and Handling Considerations
Given the potential for energetic decomposition, all experimental work with 5-Butyl-1H-benzo[d]triazole at elevated temperatures must be conducted with appropriate safety precautions. This includes:
-
Handling the material in a well-ventilated fume hood.
-
Using personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][13]
-
Performing DSC and TGA experiments on small sample sizes initially.
-
Ensuring that the ARC instrument is located in a blast-proof enclosure.
-
Consulting the Safety Data Sheet (SDS) for specific handling and disposal information.[6][13]
Conclusion
This technical guide provides a comprehensive framework for the systematic investigation of the thermal stability of 5-Butyl-1H-benzo[d]triazole. While specific experimental data for this compound is lacking in the public domain, the protocols and methodologies described herein are based on established standards and practices in the field of thermal hazard assessment. By employing a combination of DSC, TGA, and ARC, researchers can generate the critical data necessary to understand the decomposition behavior, quantify the energy release, and determine key safety parameters. This proactive approach to thermal stability testing is essential for ensuring the safe handling and use of this and other novel chemical entities in research and development.
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Solubility Profile of 5-Butyl-1H-benzo[d]triazole: A Technical Guide to Solvent Selection and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Butyl-1H-benzo[d]triazole, a key heterocyclic building block in various chemical and pharmaceutical applications.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for researchers. We will explore the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating protocol for empirical solubility determination.
Introduction: The Significance of Solubility in Application
5-Butyl-1H-benzo[d]triazole is an aromatic heterocyclic compound featuring a benzotriazole core functionalized with a butyl group. This structure is a common scaffold in medicinal chemistry and materials science, often used in the synthesis of dyes, fungicides, and as a corrosion inhibitor.[1][3] For laboratory and industrial applications, from drug discovery to process chemistry, precise control over a compound's solubility is not merely a convenience—it is a critical parameter that dictates the success of a workflow.[4][5]
Low solubility can lead to unreliable results in in vitro assays, hinder reaction kinetics, and create significant challenges in formulation and bioavailability for drug candidates.[5] This guide is therefore designed to equip researchers with the foundational knowledge and practical tools necessary to navigate the complexities of solubilizing 5-Butyl-1H-benzo[d]triazole effectively.
Physicochemical Profile of 5-Butyl-1H-benzo[d]triazole
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting its behavior lies in understanding the balance between its hydrophobic and hydrophilic regions.
The structure of 5-Butyl-1H-benzo[d]triazole presents a classic duality:
-
A Hydrophobic Region: Comprised of the fused benzene ring and the flexible four-carbon butyl chain. This substantial nonpolar character will drive solubility in nonpolar organic solvents.
-
A Hydrophilic Region: The 1,2,3-triazole ring contains three nitrogen atoms and an acidic proton (N-H), making it capable of acting as both a hydrogen bond donor and acceptor.[6][7] This polar moiety is the primary driver for solubility in polar solvents.
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [1][6][8] |
| Molecular Weight | 175.23 g/mol | [1][6][8] |
| Melting Point | 75°C | [1][8] |
| pKa (Predicted) | 8.58 ± 0.40 | [1] |
| LogP (Predicted) | 2.30 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
The predicted LogP value of 2.30 suggests a compound with moderate lipophilicity, indicating that it will favor organic phases over aqueous ones, but not to an extreme degree.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" serves as a reliable guide for predicting solubility.[9][10][11] Dissolution is an energetically driven process where the intermolecular forces holding the solute molecules together are broken and replaced by new interactions between the solute and solvent molecules.[12][13] The strength and nature of these interactions determine the extent of solubility.
For 5-Butyl-1H-benzo[d]triazole, solubility is a competitive interplay:
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent can engage in strong hydrogen bonding with the nitrogen atoms of the triazole ring. This is a powerful solubilizing interaction.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions with the benzotriazole core.[12]
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The butyl group and benzene ring interact favorably via London dispersion forces. However, the polar triazole ring disrupts these weak interactions, requiring energy to break the solute-solute forces without a strong compensatory solute-solvent interaction, thus limiting solubility.[14]
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can predict a qualitative solubility profile for 5-Butyl-1H-benzo[d]triazole across a spectrum of common laboratory solvents. This table serves as a starting point for solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The energy penalty for disrupting the polar interactions of the benzotriazole ring is not sufficiently compensated by weak van der Waals forces. |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic solvent can engage in π-stacking with the benzene ring, while also accommodating the nonpolar butyl chain. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of moderate polarity and the ability to solvate both the nonpolar and polar regions of the molecule effectively. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF, being more polar, is expected to be a better solvent than diethyl ether. Both can accept hydrogen bonds from the N-H group. |
| Esters | Ethyl Acetate | High | Provides an excellent balance of polarity, hydrogen bond accepting capability, and a small alkyl component to interact with the butyl chain. |
| Ketones | Acetone | High | A polar aprotic solvent that can effectively solvate the polar benzotriazole ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance favor solubility, though the butyl group may slightly limit it compared to more balanced solvents.[12] |
| Alcohols | Methanol, Ethanol | Moderate | Strong hydrogen bonding with the triazole ring is favorable, but the nonpolar butyl chain may reduce miscibility compared to smaller, more polar solutes.[12] |
| Aqueous | Water | Very Low | The large hydrophobic surface area of the benzene ring and butyl chain dominates, making the molecule largely insoluble in water.[12] |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
While predictions are useful, empirical determination is the gold standard. The shake-flask method is a reliable and widely used technique for measuring thermodynamic (equilibrium) solubility.[15]
Objective: To determine the saturation concentration of 5-Butyl-1H-benzo[d]triazole in a chosen solvent at a specific temperature.
Materials:
-
5-Butyl-1H-benzo[d]triazole (solid)
-
Selected organic solvent(s)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of 5-Butyl-1H-benzo[d]triazole in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid 5-Butyl-1H-benzo[d]triazole to a vial containing a precisely known volume of the solvent.[15] The key is to ensure there is undissolved solid remaining at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[5][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid material.[4]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulates. Accurately dilute the filtered saturated solution to a concentration that falls within the range of your calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[4]
Conclusion and Recommendations
The solubility of 5-Butyl-1H-benzo[d]triazole is governed by the balance between its nonpolar butyl and benzene components and its polar triazole ring. This dual nature results in high solubility in solvents of intermediate polarity, such as dichloromethane and ethyl acetate, and moderate solubility in both aromatic and polar aprotic solvents. Its solubility is predicted to be low in highly nonpolar solvents like hexane and extremely low in water.
While this guide provides a robust theoretical framework for solvent selection, it is crucial to recognize that these are predictive models. For critical applications in research and development, the definitive solubility must be determined empirically. The shake-flask protocol detailed herein represents a reliable method for obtaining accurate and reproducible thermodynamic solubility data. This information is fundamental for the successful design of chemical reactions, purification schemes, and ultimately, the development of effective end-products.
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Solubility of Organic Compounds . Chemistry Steps. [Link]
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5-Butyl-1H-benzo[d][4][8][12]triazole . ChemBK. [https://www.chembk.com/en/chem/5-Butyl-1H-benzo[d][4][8][12]triazole]([Link]4][8][12]triazole)
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. [Link]
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(PDF) Intra-and intermolecular H-bonding of benzotriazole UV stabilizers evidenced using 1D nuclear Overhauser effect experiments . ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for 5-Butyl-1H-benzo[d]triazole as a Corrosion Inhibitor
Introduction: A Next-Generation Corrosion Inhibitor
In the persistent battle against metallic corrosion, the benzotriazole family of compounds has long been a cornerstone of effective inhibition strategies, particularly for copper and its alloys. This guide focuses on a promising derivative, 5-Butyl-1H-benzo[d]triazole (also known as 5-n-butylbenzotriazole), a molecule that offers enhanced performance characteristics. The introduction of a butyl group to the benzotriazole backbone modifies its electronic and physical properties, leading to improved solubility in organic media and a more durable protective film on metal surfaces. This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development and related fields, providing in-depth application notes and standardized protocols for the effective use of 5-Butyl-1H-benzo[d]triazole as a corrosion inhibitor.
Chemical and Physical Properties
5-Butyl-1H-benzo[d]triazole is an organic compound with the molecular formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[1] The presence of the butyl group enhances its solubility in organic solvents, a beneficial characteristic for its incorporation into various coatings and lubricants.[2]
Table 1: Physicochemical Properties of 5-Butyl-1H-benzo[d]triazole
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Room temperature, protected from light |
Mechanism of Action: The Science of Surface Protection
The primary mechanism by which 5-Butyl-1H-benzo[d]triazole inhibits corrosion is through the formation of a stable, passive film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal, effectively creating a barrier that isolates the metal from the corrosive environment.
The triazole ring, with its three nitrogen atoms, is the active functional group responsible for the inhibitor's efficacy. The lone pair electrons on the nitrogen atoms coordinate with the vacant d-orbitals of the metal atoms (e.g., copper, iron), leading to the formation of a complex. This interaction is a form of chemisorption, resulting in a strongly bonded, polymeric film that is just a few nanometers thick.
The butyl group, being an electron-donating alkyl group, influences the electron density of the benzotriazole ring. This can enhance the strength of the coordination bond between the nitrogen atoms and the metal surface, contributing to the formation of a more compact and stable protective layer compared to unsubstituted benzotriazole.
The adsorption of benzotriazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.
Caption: Logical workflow of the corrosion inhibition mechanism.
Applications and Target Metals
5-Butyl-1H-benzo[d]triazole is a versatile corrosion inhibitor with applications across various metals and environments.
-
Copper and Copper Alloys: This is the most well-documented application. The inhibitor is highly effective in preventing the tarnishing and corrosion of copper and its alloys, such as brass and bronze, in aqueous and atmospheric conditions. A notable advantage of 5-n-butylbenzotriazole is its ability to form a more persistent and durable protective film compared to tolyltriazole, especially in dynamic aqueous systems where the inhibitor is added intermittently (shot-dosing).[3]
-
Mild Steel: Benzotriazole derivatives are effective in mitigating the corrosion of mild steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. They act as mixed-type inhibitors, suppressing both anodic and cathodic reactions.
-
Aluminum and Aluminum Alloys: While the interaction is different from that with copper, benzotriazoles can offer protection to aluminum alloys. The inhibition is often associated with the ability of the molecule to block corrosion-initiating sites, such as copper-rich intermetallic particles present in the alloy.[4]
-
Other Applications: The enhanced organic solubility of 5-Butyl-1H-benzo[d]triazole makes it a suitable additive for:
-
Protective coatings and lacquers
-
Lubricants and hydraulic fluids
-
Antifreeze formulations
-
Metalworking fluids
-
Vapor phase corrosion inhibitors
-
Protocols for Evaluation and Application
To ensure the effective and reproducible use of 5-Butyl-1H-benzo[d]triazole, standardized evaluation protocols are essential. The following sections detail the methodologies for assessing its performance.
Protocol 1: Weight Loss Measurement (Gravimetric Method) - ASTM G31
This method provides a straightforward and reliable way to determine the average corrosion rate.
Objective: To determine the corrosion inhibition efficiency of 5-Butyl-1H-benzo[d]triazole by measuring the mass loss of metal coupons.
Materials:
-
Metal coupons (e.g., copper, mild steel) of known dimensions and surface area.
-
Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution).
-
5-Butyl-1H-benzo[d]triazole.
-
Analytical balance (±0.1 mg accuracy).
-
Polishing papers of various grits.
-
Acetone, ethanol, and deionized water for cleaning.
-
Glass beakers or flasks.
-
Thermostatically controlled water bath.
Procedure:
-
Specimen Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Inhibitor Solution Preparation: Prepare the corrosive medium with and without various concentrations of 5-Butyl-1H-benzo[d]triazole (e.g., 0.1 ppm, 1 ppm, 10 ppm, 100 ppm).[3]
-
Immersion: Immerse the weighed coupons in the test solutions. Ensure the coupons are fully submerged and not in contact with each other or the container walls.
-
Exposure: Maintain the test solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).[5][6]
-
Cleaning: After the exposure period, remove the coupons, and clean them according to ASTM G1 standards to remove corrosion products. This typically involves chemical cleaning followed by gentle brushing.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them, and reweigh them accurately.
-
Calculation:
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Caption: Step-by-step workflow for weight loss measurements.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Objective: To evaluate the performance of the inhibitor by analyzing the electrochemical impedance of the metal-electrolyte interface.
Materials:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working electrode (WE): The metal sample to be tested.
-
Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter electrode (CE): Platinum or graphite rod.
-
-
Test solutions (corrosive medium with and without the inhibitor).
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the metal sample as the working electrode.
-
Stabilization: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as:
-
Solution resistance (Rs): Resistance of the electrolyte.
-
Charge transfer resistance (Rct): Resistance to the corrosion reaction at the metal-electrolyte interface. A higher Rct indicates better corrosion resistance.
-
Double-layer capacitance (Cdl): Capacitance of the electrochemical double layer. A decrease in Cdl can indicate inhibitor adsorption.
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Protocol 3: Potentiodynamic Polarization (PDP)
PDP provides information on the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.
Objective: To determine the corrosion current density (icorr) and understand the inhibition mechanism.
Materials:
-
Same as for EIS.
Procedure:
-
Cell Setup and Stabilization: Same as for EIS.
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Determine the inhibitor type:
-
Anodic inhibitor: Primarily shifts the anodic Tafel slope.
-
Cathodic inhibitor: Primarily shifts the cathodic Tafel slope.
-
Mixed-type inhibitor: Shifts both anodic and cathodic slopes.
-
-
Data Presentation and Interpretation
Quantitative data from the evaluation protocols should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Example of Weight Loss Data for Mild Steel in 1M HCl with 5-Butyl-1H-benzo[d]triazole
| Inhibitor Concentration | Mass Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | 0.150 | 5.20 | - |
| 10 ppm | 0.045 | 1.56 | 70.0 |
| 50 ppm | 0.021 | 0.73 | 85.9 |
| 100 ppm | 0.012 | 0.42 | 91.9 |
Table 3: Example of Electrochemical Data for Copper in 3.5% NaCl with 5-Butyl-1H-benzo[d]triazole
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) (from PDP) | IE (%) (from EIS) |
| Blank | -210 | 15.2 | 1.8 k | 150 | - | - |
| 10 ppm | -195 | 3.1 | 9.5 k | 85 | 79.6 | 81.1 |
| 50 ppm | -180 | 1.2 | 25.6 k | 50 | 92.1 | 92.9 |
| 100 ppm | -175 | 0.7 | 48.3 k | 35 | 95.4 | 96.3 |
Conclusion: A High-Performance and Versatile Corrosion Inhibitor
5-Butyl-1H-benzo[d]triazole represents a significant advancement in corrosion inhibition technology. Its unique molecular structure, featuring an electron-donating butyl group, contributes to the formation of a highly stable and persistent protective film on a variety of metal surfaces. The protocols and application notes provided in this guide offer a robust framework for researchers and industry professionals to effectively evaluate and utilize this high-performance inhibitor. Through systematic application and rigorous testing, 5-Butyl-1H-benzo[d]triazole can provide superior protection against corrosion, extending the lifespan and enhancing the reliability of critical metallic components in a wide range of applications.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1134-1149.
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- ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM Intern
- Immersion Corrosion. (n.d.). Metallurgical Engineering Services.
- ASTM G31 Immersion Corrosion Test of Metals. (n.d.). EUROLAB.
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-
5-Butyl-1H-benzo[d][5]triazole, min 98%, 1 gram. (n.d.). AK Scientific, Inc.
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- Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (2013). Journal of the Korean Electrochemical Society, 16(2), 65-71.
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- Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (1994). OSTI.GOV.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. (2020). International Journal of Corrosion and Scale Inhibition, 9(4), 1256-1287.
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Application Notes and Protocols for 5-Butyl-1H-benzo[d]triazole in Cooling Water Systems
Prepared by: Gemini, Senior Application Scientist
Introduction: Mitigating Corrosion in Industrial Cooling Systems
Corrosion poses a significant threat to the operational integrity, efficiency, and longevity of industrial cooling water systems. The electrochemical degradation of metallic components, such as heat exchangers and pipelines, can lead to equipment failure, costly downtime, and decreased heat transfer efficiency[1][2]. A primary strategy for combating this issue is the application of chemical corrosion inhibitors. Among these, azole-based compounds have proven exceptionally effective, particularly for protecting copper and its alloys.[2][3]
This document provides a detailed technical guide on the application of 5-Butyl-1H-benzo[d]triazole , an alkyl-substituted benzotriazole derivative, as a high-performance corrosion inhibitor in both open and closed-loop cooling water systems. Unlike its parent compound, benzotriazole (BTA), the C4 alkyl group in 5-Butyl-BTA enhances the durability and persistence of the protective film, offering long-lasting protection even under aggressive aqueous conditions.[4] We will explore its mechanism of action, provide comprehensive application protocols, and detail standardized methods for performance evaluation.
Physicochemical Properties
Understanding the fundamental properties of 5-Butyl-1H-benzo[d]triazole is crucial for its effective formulation and application.
| Property | Value | Reference |
| Chemical Name | 5-Butyl-1H-benzo[d][3][5][6]triazole | [7][8] |
| Synonyms | 5-Butylbenzotriazole, 5-n-Butylbenzotriazole | [7] |
| CAS Number | 3663-24-9 | [7][8][9] |
| Molecular Formula | C₁₀H₁₃N₃ | [7][8][10] |
| Molecular Weight | 175.23 g/mol | [7][8][10] |
| Appearance | Fine granular solid | [5] |
| Melting Point | 75 °C | [7][10] |
| Boiling Point | 202 °C @ 11 Torr | [7][10] |
| pKa | 8.58 ± 0.40 (Predicted) | [7] |
Mechanism of Corrosion Inhibition
The efficacy of 5-Butyl-1H-benzo[d]triazole stems from its ability to form a robust, passive film on metal surfaces. This process is driven by chemisorption, where the inhibitor chemically bonds to the metal, creating a protective barrier.[5]
-
Adsorption: The 5-Butyl-BTA molecule, with its electron-rich nitrogen atoms in the triazole ring, is drawn to the metal surface (e.g., copper, steel).[5]
-
Chemisorption and Film Formation: The nitrogen atoms donate electrons to the vacant d-orbitals of the metal atoms, forming strong coordinate and covalent bonds. This interaction results in the formation of a thin, insoluble, and polymeric complex film (e.g., [Cu(I)-ButylBTA]n).[3][5][11] This film, typically only a few molecules thick, is strongly bonded to the surface.[11]
-
Barrier Protection: The resulting hydrophobic film acts as a physical barrier, isolating the metal from corrosive agents like dissolved oxygen, chlorides, and sulfides in the cooling water.[5] It effectively stifles both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[3][5]
-
Role of the Butyl Group: The linear C4 alkyl (butyl) group increases the hydrophobicity and stability of the protective film. This enhancement makes the film more resistant to pH fluctuations and chemical attack, providing more durable and long-lasting protection compared to unsubstituted benzotriazole.[4]
Caption: Mechanism of 5-Butyl-BTA corrosion inhibition.
Application Guidelines for Cooling Water Systems
5-Butyl-1H-benzo[d]triazole is suitable for a wide range of cooling water chemistries. Its application is particularly advantageous in systems operating under high stress conditions.
-
System Type: Effective in both open recirculating and closed-loop cooling systems.
-
pH Range: The protective film is stable in neutral to alkaline conditions, typically from pH 6.5 to over 9.0.[4][12]
-
Water Chemistry: It has demonstrated efficacy in waters with high Total Dissolved Solids (TDS) and in softened water (low total hardness), conditions which can otherwise be highly corrosive.[12]
Recommended Dosage
Proper dosage is critical for establishing and maintaining the protective film. Dosages should be based on system volume, water chemistry, and the severity of the corrosive environment.
| Dosage Type | Concentration Range (ppm) | Purpose |
| Initial / Passivation | 10 - 50 ppm | To rapidly form a complete and robust protective film on all wetted metal surfaces.[4] |
| Maintenance / Continuous | 1 - 10 ppm | To replenish the inhibitor that is consumed or lost, ensuring the integrity of the film is maintained.[4][12] |
Note: The optimal dosage may vary. It is recommended to start with a passivation dose and then adjust the maintenance dose based on performance monitoring results. The presence of strong oxidizing biocides like chlorine can increase consumption, necessitating more frequent or higher dosing.[2][13]
Protocols for Performance Evaluation
To validate the efficacy of 5-Butyl-1H-benzo[d]triazole, a multi-faceted testing approach is recommended, combining standardized laboratory methods with simulated system tests.
Protocol 1: Gravimetric Weight Loss Analysis (ASTM G31 / NACE TM0169)
This fundamental method provides a quantitative measure of the overall corrosion rate.[14][15]
Objective: To determine the corrosion rate of specific metallurgies in the cooling water with and without the inhibitor.
Step-by-Step Methodology:
-
Coupon Preparation:
-
Select metal coupons that match the metallurgy of the cooling system (e.g., C10100 copper, C1018 mild steel).
-
Mechanically polish the coupons using 240-grit paper to achieve a uniform surface.[16]
-
Degrease the coupons by sonicating in acetone or a suitable solvent.
-
Rinse with deionized water, dry completely, and store in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Test Solution Preparation:
-
Prepare two sets of test solutions: a "blank" using system water (or synthetic water matching its chemistry) and a "treated" solution containing the desired concentration of 5-Butyl-BTA.
-
-
Immersion Test:
-
Suspend the prepared coupons in the test solutions using non-metallic holders. Ensure coupons are fully immersed and not in contact with each other or the container walls.
-
Maintain the test conditions (e.g., temperature at 50°C, controlled aeration) to simulate the cooling system environment.[17]
-
The typical test duration is 3 to 7 days.[15]
-
-
Post-Test Cleaning and Weighing:
-
Remove coupons from the solutions.
-
Chemically clean the coupons to remove corrosion products according to ASTM G1 standards (e.g., inhibited hydrochloric acid for steel).
-
Rinse, dry, and re-weigh the coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mils per year (mpy): CR = (K * (W_initial - W_final)) / (A * T * D)
-
K = 3.45 x 10⁶ (for mpy)
-
A = Surface area of the coupon (cm²)
-
T = Exposure time (hours)
-
D = Density of the metal (g/cm³)
-
-
Inhibitor Efficiency (%IE): %IE = ((CR_blank - CR_treated) / CR_blank) * 100
-
Caption: Workflow for Gravimetric Weight Loss Testing.
Protocol 2: Electrochemical Analysis (ASTM G59, G106)
Electrochemical methods offer rapid evaluation and mechanistic insights into how the inhibitor affects corrosion processes.[14]
Objective: To determine the corrosion current (I_corr) and polarization resistance (R_p) to assess inhibitor performance.
Step-by-Step Methodology:
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode (WE): A coupon of the test metal.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Fill the cell with the test solution (blank or treated).
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes and monitor the OCP until it stabilizes (a drift of <10 mV over 30 minutes is typical), indicating a steady state at the metal-solution interface.[14]
-
-
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106):
-
Apply a small sinusoidal AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting impedance data is plotted (Nyquist or Bode plots). A larger diameter of the semicircular arc in the Nyquist plot indicates higher polarization resistance (R_p) and better corrosion inhibition.[14]
-
-
Potentiodynamic Polarization (PDP) (ASTM G59):
-
After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density vs. potential (Tafel plot).
-
Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value signifies a lower corrosion rate.
-
-
Calculations:
-
Inhibitor Efficiency (%IE) from i_corr: %IE = ((i_corr_blank - i_corr_treated) / i_corr_blank) * 100
-
Inhibitor Efficiency (%IE) from R_p: %IE = ((R_p_treated - R_p_blank) / R_p_treated) * 100
-
Caption: Workflow for Electrochemical Performance Testing.
Data Summary and Interpretation
| Test Method | Parameter Measured | Blank (No Inhibitor) | Treated (5-Butyl-BTA) | Inhibitor Efficiency (%) |
| Weight Loss | Corrosion Rate (mpy) | Value | Value | Value |
| PDP | i_corr (µA/cm²) | Value | Value | Value |
| EIS | R_p (Ω·cm²) | Value | Value | Value |
A high inhibitor efficiency (>90%) across multiple methods provides strong evidence of the effectiveness of 5-Butyl-1H-benzo[d]triazole for the specific application. Visual inspection of weight-loss coupons for pitting is also critical for assessing protection against localized corrosion.
References
- IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors.
- Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition.
- ASTM International. (2023). G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries.
- ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring.
- Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. CORROSION, 29(7), 290–298.
- TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing.
- Kuznetsov, Y. I., et al. (2020). Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. Surfaces, 3(4), 514-527.
- ASTM International. (2011). ASTM Committee on Corrosion of Materials approves latest corrosion inhibitor standard.
- Cortec Corporation. (2019). A New Method of Evaluating Corrosion-inhibiting Admixtures.
- JETIR. (2019). Review on Benzotriazole As Anti-corrosive Agents.
-
Benchchem. (n.d.). 5-(tert-Butyl)-1H-benzo[d][3][5][6]triazole. Retrieved from Benchchem website.
- Moccari, A.A. (1999).
- ChemicalBook. (2025). 5-butyl-1H-benzotriazole Chemical Properties,Uses,Production.
- Al-Amiery, A. A. (2012). Evaluation of Mixed Corrosion Inhibitors in Cooling Water System. Journal of Petroleum Research & Studies, (5).
- The Dow Chemical Company. (2010). US Patent 7708939B2: Cooling water corrosion inhibition method.
-
ChemBK. (2024). 5-Butyl-1H-benzo[d][3][5][6]triazole. Retrieved from ChemBK website.
- Ou, H. H. (2013). Development of a Corrosion Inhibitor for the Closed-Loop Cooling Water System of Blast Furnace. China Steel Technical Report, (26), 38-45.
- U.S. Environmental Protection Agency. (2016).
-
ChemScene. (n.d.). 5-Butyl-1H-benzo[d][3][5][6]triazole. Retrieved from ChemScene website.
- Veolia Water Technologies & Solutions. (n.d.). Chapter 24 - Corrosion Control-Cooling Systems.
-
BLDpharm. (n.d.). 3663-24-9|5-Butyl-1H-benzo[d][3][5][6]triazole. Retrieved from BLDpharm website.
- Betz Laboratories, Inc. (1994). CA Patent 1329073C: Copper corrosion inhibitors and their use in cooling water systems.
- Metrohm. (n.d.). Online monitoring of copper corrosion inhibitors in cooling water.
- Fisher Scientific. (n.d.). eMolecules Ambeed / 5-Butyl-1H-benzo[d]triazole.
- Hsieh, M. K., et al. (2014). Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water.
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Application Note: A Stepwise Experimental Protocol for Efficacy Determination of 5-Butyl-1H-benzo[d]triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] These activities stem from the fused aromatic system's ability to engage in diverse non-covalent interactions with biological macromolecules, such as enzymes and receptors.[3] The specific compound, 5-Butyl-1H-benzo[d]triazole, is a derivative whose therapeutic potential remains largely uncharacterized.[4] The addition of a butyl group to the benzotriazole core is expected to increase its lipophilicity, a critical parameter that can influence its solubility, membrane permeability, and target engagement, thereby potentially modulating its biological activity in unique ways.[5]
This document provides a comprehensive, tiered experimental protocol designed to systematically screen and characterize the biological efficacy of 5-Butyl-1H-benzo[d]triazole. The workflow begins with broad, foundational in vitro assays to identify general bioactivity and cytotoxicity, followed by more focused cell-based assays to elucidate potential mechanisms of action. This structured approach ensures that observations of efficacy are distinguished from non-specific toxicity and provides a logical pathway for hypothesis-driven investigation.
Overall Experimental Workflow
The proposed protocol is structured in two primary phases. Phase 1 focuses on broad-spectrum screening to identify any significant biological activity. The results from Phase 1 will then inform the selection of more specific, mechanistic assays in Phase 2 to understand how the compound exerts its effects.
Figure 1: High-level experimental workflow for characterizing 5-Butyl-1H-benzo[d]triazole.
Protocol: General Cytotoxicity Screening
Causality: Before assessing therapeutic efficacy, it is critical to determine the compound's intrinsic cytotoxicity across a range of concentrations. This assay establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.[5] This value is fundamental for designing all subsequent cell-based experiments, ensuring that observed effects are not merely due to overwhelming, non-specific cell death. We will use both a cancerous and a non-cancerous cell line to identify any potential for selective toxicity.[1]
Methodology:
-
Cell Culture: Culture human cervical cancer cells (HeLa) and human embryonic kidney cells (HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Butyl-1H-benzo[d]triazole in DMSO. Create a 2-fold serial dilution series in culture media, ranging from 200 µM to ~0.1 µM (final concentrations). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
Viability Assessment (ATP-based Assay): Use a commercial luminescence-based ATP assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation & Analysis:
| Parameter | Value | Justification |
| Cell Lines | HeLa (cancer), HEK293 (non-cancer) | To assess for cancer-specific cytotoxicity. |
| Seeding Density | 5,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment. |
| Concentration Range | 100 µM down to ~0.05 µM | A wide range is necessary to capture the full dose-response curve for accurate IC50 calculation. |
| Vehicle Control | 0.5% DMSO (or highest conc. used) | To control for any effects of the solvent on cell viability.[6] |
| Positive Control | 1 µM Staurosporine | A known inducer of apoptosis to validate assay performance. |
The data should be normalized with the vehicle control representing 100% viability and a "no cells" blank representing 0%. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol: Antimicrobial Activity Screening
Causality: Many benzotriazole derivatives exhibit potent antimicrobial properties.[7][8] This protocol uses the broth microdilution method, a standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC).[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of the compound's potency.[9]
Methodology:
-
Microorganism Preparation: Prepare overnight cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (yeast) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
-
Inoculum Standardization: Dilute the overnight cultures to a final concentration of 5 x 10^5 CFU/mL in fresh broth.
-
Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of 5-Butyl-1H-benzo[d]triazole in the appropriate broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Controls:
-
Sterility Control: Broth only (no bacteria, no compound).
-
Growth Control: Broth with bacteria (no compound).
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilutions. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Phase 2: Mechanistic Pathway Analysis
The following assays should be pursued based on the results from Phase 1. For instance, if selective cytotoxicity is observed in HeLa cells at concentrations below 10 µM, investigating the mechanism of cell death is a logical next step.[5]
Figure 2: Decision tree for proceeding to mechanistic assays based on Phase 1 data.
Protocol: Apoptosis Induction Assay
Causality: A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. This assay distinguishes between viable, apoptotic, and necrotic cells.[10] It utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Methodology:
-
Cell Treatment: Seed a relevant cell line (e.g., HeLa) in a 6-well plate. Treat the cells with 5-Butyl-1H-benzo[d]triazole at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include vehicle and positive (Staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis
Causality: Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at a specific phase (G1, S, or G2/M) and subsequent cell death. This assay quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across these phases.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.1 for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be measured by the PI fluorescence intensity. A histogram is generated, where the G1 phase has 2n DNA content, and the G2/M phase has 4n DNA content. The S phase lies in between. Analyze the percentage of cells in each phase compared to the vehicle control.
Protocol: Target-Specific Enzyme Inhibition (Template)
Causality: Benzotriazoles are known to inhibit specific enzymes, such as protein kinases.[3] If a specific molecular target is hypothesized (e.g., based on computational docking or similarity to known inhibitors), a direct biochemical assay is the gold standard for confirming this interaction.[6][11] This protocol provides a template for a generic kinase inhibition assay.
Methodology:
-
Assay Principle: Use a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction (e.g., ADP-Glo™ Kinase Assay). Lower ADP production corresponds to higher kinase inhibition.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP at its Km concentration.
-
Inhibitor Addition: Add 5-Butyl-1H-benzo[d]triazole across a range of concentrations (e.g., 100 µM to 1 nM). Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data and plot the percent inhibition versus the log of the inhibitor concentration to calculate the enzymatic IC50 value.
References
-
Kaur, H., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. Arabian Journal of Chemistry, 14(11), 103405. [Link]
-
Yadav, P., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
V, S., et al. (2023). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Journal of Pharmaceutical Negative Results, 14(3), 2530-2538. [Link]
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Sharma, D., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-143. [Link]
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Andrzejewska, M., et al. (2004). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Il Farmaco, 59(6), 467-75. [Link]
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ResearchGate. (2022). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. [Link]
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Wang, X., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 607-617. [Link]
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ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]
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Lesniak, W. G., et al. (2010). New flow cytometric assays for monitoring cell-mediated cytotoxicity. Current protocols in immunology, Chapter 7, Unit7.36. [Link]
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ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
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Lunsford, J. B., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE (Journal of Visualized Experiments), (93), e52097. [Link]
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Kumar, A., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(3), 3293–3307. [Link]
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Application Notes and Protocols: 5-Butyl-1H-benzo[d]triazole in Protective Coatings for Metals
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is a relentless electrochemical process that degrades metals, compromising structural integrity and leading to significant economic losses. Protective coatings are the primary defense against corrosion, and their efficacy is greatly enhanced by the incorporation of corrosion inhibitors. Among these, benzotriazole (BTA) and its derivatives have long been recognized for their exceptional ability to protect copper and its alloys.[1][2] This guide focuses on a promising derivative, 5-Butyl-1H-benzo[d]triazole (5-BTA), detailing its application in protective coatings for metals. The addition of a butyl group to the benzotriazole molecule enhances its hydrophobicity and solubility in organic coating formulations, potentially offering superior and more durable protection.
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 5-BTA in protective coatings. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its incorporation into epoxy-based coatings, and outline rigorous methodologies for performance evaluation.
Mechanistic Insights: How 5-Butyl-1H-benzo[d]triazole Protects Metal Surfaces
The protective action of 5-BTA, like other benzotriazole derivatives, is primarily attributed to its ability to form a stable, passive film on the metal surface.[2][3] This film acts as a physical barrier, isolating the metal from the corrosive environment. The mechanism involves the following key steps:
-
Adsorption: The 5-BTA molecule, with its electron-rich triazole ring, readily adsorbs onto the metal surface.[4][5] This adsorption can be either physical (physisorption) or chemical (chemisorption).
-
Complex Formation: The nitrogen atoms in the triazole ring form coordinate bonds with metal ions (e.g., Cu⁺, Cu²⁺, Zn²⁺) on the surface, creating a stable organometallic polymer complex.[1][3][6] This complex is highly insoluble and adheres strongly to the metal substrate.
-
Barrier Formation: The resulting complex forms a thin, hydrophobic, and passive layer that inhibits both anodic and cathodic corrosion reactions.[3][7] The butyl group enhances the hydrophobicity of this film, further repelling water and corrosive species.
The following diagram illustrates the proposed mechanism of action for 5-Butyl-1H-benzo[d]triazole on a copper surface.
Caption: Mechanism of 5-Butyl-1H-benzo[d]triazole corrosion inhibition.
Synthesis of 5-Butyl-1H-benzo[d]triazole
For research and development purposes, 5-Butyl-1H-benzo[d]triazole can be synthesized through a multi-step process. A common route starts from 4-n-butylaniline.[8][9] The general synthetic pathway is outlined below. It is also commercially available from various suppliers.[10][11][12][13][14]
Synthetic Pathway Overview:
-
Acetylation: 4-n-butylaniline is reacted with acetic anhydride to form 4-n-butylacetanilide.[8][9]
-
Nitration: The 4-n-butylacetanilide is then nitrated to introduce a nitro group at the ortho position to the amino group, yielding 4-n-butyl-2-nitroacetanilide.[9][15]
-
Hydrolysis: The acetamido group is hydrolyzed back to an amino group to give 4-n-butyl-2-nitroaniline.[8][9]
-
Reduction: The nitro group is reduced to an amino group to form 4-n-butyl-o-phenylenediamine.[9][15]
-
Diazotization and Cyclization: The resulting diamine undergoes diazotization with sodium nitrite in an acidic medium, followed by intramolecular cyclization to yield 5-Butyl-1H-benzo[d]triazole.[8][9]
Formulation of Protective Coatings
The following protocol details the incorporation of 5-Butyl-1H-benzo[d]triazole into a standard two-component epoxy-polyamide coating system.
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
-
Curing Agent: Polyamide hardener.
-
Solvent: A blend of xylene and n-butanol (e.g., 2:1 v/v).
-
Inhibitor: 5-Butyl-1H-benzo[d]triazole (purity ≥ 98%).
-
Substrate: Metal panels (e.g., Q235 steel, copper, or aluminum alloy), prepared according to ASTM D609.
-
Equipment: High-speed mechanical stirrer, beaker, weighing balance, film applicator (doctor blade), oven.
Protocol for Coating Formulation
-
Inhibitor Dissolution: In a beaker, dissolve the desired amount of 5-Butyl-1H-benzo[d]triazole in the solvent blend with gentle stirring until a clear solution is obtained. The concentration of the inhibitor can be varied (e.g., 0.5%, 1.0%, 2.0% by weight of the total resin and hardener).
-
Resin Dispersion: While stirring, slowly add the epoxy resin to the inhibitor solution. Continue stirring at high speed (e.g., 1000 rpm) for 15-20 minutes to ensure a homogeneous dispersion.
-
Addition of Curing Agent: Add the stoichiometric amount of polyamide hardener to the epoxy-inhibitor dispersion.
-
Final Mixing: Continue stirring the mixture for another 10-15 minutes until a uniform consistency is achieved.
-
Degassing: Allow the formulation to stand for 10-15 minutes to allow entrapped air bubbles to escape.
The following diagram outlines the workflow for formulating the protective coating.
Caption: Workflow for coating formulation and application.
Coating Application and Curing
-
Substrate Preparation: Ensure the metal panels are properly cleaned, degreased, and, if required, abraded to provide a suitable surface for coating adhesion.
-
Application: Apply the formulated coating onto the prepared metal substrates using a film applicator to achieve a uniform dry film thickness (DFT), typically around 100 ± 20 µm.
-
Curing: Allow the coated panels to cure at room temperature for at least 7 days before subjecting them to performance testing.
Performance Evaluation of Protective Coatings
A combination of electrochemical and accelerated corrosion tests should be employed to rigorously evaluate the performance of the coatings containing 5-Butyl-1H-benzo[d]triazole.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for evaluating the protective properties of coatings.[16][17][18][19] It provides information on the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.
Protocol for EIS Measurement:
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the coated panel as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Immerse the coated panels in a 3.5 wt% NaCl solution.
-
Measurement Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV (rms) perturbation signal.
-
Stabilization Time: Allow the open-circuit potential (OCP) to stabilize for at least 30 minutes before starting the measurement.
-
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots.[20] The low-frequency impedance modulus (|Z| at 0.01 Hz) is a key indicator of the coating's corrosion resistance. A higher value indicates better protection.[19]
Table 1: Interpretation of Low-Frequency Impedance Modulus for Protective Coatings
| |Z| at 0.01 Hz (Ω·cm²) | Coating Performance | | :--- | :--- | :--- | | > 10¹⁰ | Excellent | | 10⁸ - 10¹⁰ | Good | | 10⁶ - 10⁸ | Moderate | | < 10⁶ | Poor |
Salt Spray (Fog) Testing
Accelerated corrosion testing, such as the salt spray test, provides a qualitative assessment of the coating's durability in a simulated marine environment.[21]
Protocol for Salt Spray Testing (ASTM B117): [21][22]
-
Scribing: Scribe an 'X' on the coated panels, ensuring the scribe penetrates the coating to the metal substrate.
-
Test Chamber Conditions:
-
Salt Solution: 5 wt% NaCl solution.
-
Temperature: 35 °C.
-
Fogging: Continuous fogging.
-
-
Exposure Duration: Expose the panels for a specified duration (e.g., 240, 500, or 1000 hours).
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering (ASTM D714), rusting (ASTM D610), and corrosion creepage from the scribe (ASTM D1654).
Surface Analysis
After exposure to corrosive environments, surface analysis techniques can provide valuable insights into the integrity of the protective film.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the chemical composition of the passive film formed on the metal surface, confirming the presence of the inhibitor-metal complex.[23]
-
Scanning Electron Microscopy (SEM): Allows for the morphological characterization of the coating surface before and after corrosion testing, revealing any defects, cracks, or blistering.
Conclusion
5-Butyl-1H-benzo[d]triazole is a highly effective corrosion inhibitor that can significantly enhance the protective properties of organic coatings on various metal substrates. Its enhanced hydrophobicity and solubility in organic media make it a valuable additive for formulating durable and high-performance anti-corrosion coatings. The protocols outlined in this guide provide a systematic approach for the formulation, application, and rigorous evaluation of coatings containing 5-BTA, enabling researchers and industry professionals to harness its full potential in the ongoing fight against corrosion.
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Applied Technical Services. ASTM Corrosion Testing. [Link]
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High Performance Coatings. Here's a cheat sheet for ASTM coating testing standards. [Link]
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ASTM International. (2024, November 28). D7893 Standard Guide for Corrosion Test Panel Preparation, Testing, and Rating of Coil-Coated Building Products. [Link]
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TFT Pneumatic. (2023, April 8). ASTM Corrosion Tests and Standards. [Link]
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ResearchGate. (2025, August 10). Incorporation of layered double hydroxides modified with benzotriazole into an epoxy resin for the corrosion protection of Zn-Mg coated steel | Request PDF. [Link]
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National Institutes of Health. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
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RSC Publishing. (2022, October 25). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. [Link]
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RSC Publishing. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. [Link]
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ResearchGate. (2025, October 23). (PDF) Performance Evaluation of Layered Double Hydroxides Containing Benzotriazole and Nitrogen Oxides as Autonomic Protection Particles against Corrosion. [Link]
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ResearchGate. (2025, August 7). Preparation of Highly Efficient Self-Healing Anticorrosion Epoxy Coating by Integration of Benzotriazole Corrosion Inhibitor Loaded 2D-COF | Request PDF. [Link]
-
MDPI. Corrosion Protection of Q235 Steel Using Epoxy Coatings Based on Polyaniline Loaded with Benzotriazole. [Link]
- Google Patents. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole.
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GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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ResearchGate. Fabrication of a pH-Sensitive Epoxy Nanocomposite Coating Based on a Zn-BTC Metal–Organic Framework Containing Benzotriazole as a Smart Corrosion Inhibitor | Request PDF. [Link]
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ResearchGate. (2025, August 6). Benzotriazole functionalized polydimethylsiloxane for reinforcement water-repellency and corrosion resistance of bio-based waterborne epoxy coatings in salt environment. [Link]
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ResearchGate. Electrochemical impedance spectroscopy (EIS) results obtained from the.... [Link]
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International Journal of Corrosion and Scale Inhibition. (2025, May 5). Impedance spectroscopy of chromate-free conversion coatings on aluminum alloys of various alloying systems. [Link]
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AbacipharmTech. 5-Butyl-1H-benzo[d][21][22][24]triazole. [Link]
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ResearchGate. Electrochemical impedance spectroscopy (EIS) spectra of polyurethane coating systems modified with benzotriazole in the soluble form (BTA.... [Link]
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MDPI. Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. [Link]
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ResearchGate. (2025, May 2). Electrochemical impedance spectroscopy: Testing coatings for rapid immersion service | Request PDF. [Link]
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MDPI. New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. [Link]
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ResearchGate. (2025, August 6). Surface Analysis of 1-Hydroxybenzotriazole and Benzotriazole Adsorbed on Cu by X-Ray Photoelectron Spectroscopy | Request PDF. [Link]
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MDPI. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
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RSC Publishing. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. [Link]
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ResearchGate. (2025, August 6). Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. [Link]
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ResearchGate. 5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. [Link]
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American Custom Chemicals Corporation. 5-Butyl-1H-benzo[d][21][22][24]triazole, min 98%, 1 gram. [Link]
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Application Note: Characterizing the Performance of 5-Butyl-1H-benzo[d]triazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy
For: Researchers, scientists, and drug development professionals engaged in materials science and corrosion prevention.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is a pervasive electrochemical process that degrades metallic materials, leading to significant economic losses and safety concerns across various industries. The development of effective corrosion inhibitors is paramount for extending the lifecycle and ensuring the integrity of metallic components. Benzotriazole (BTA) and its derivatives are a well-established class of organic corrosion inhibitors, particularly for copper and its alloys, as well as steel.[1][2][3] These compounds function by adsorbing onto the metal surface to form a protective barrier film that impedes the electrochemical reactions responsible for corrosion.[4][5]
The introduction of an alkyl substituent, such as a butyl group, to the benzotriazole structure can enhance its inhibitive properties. The butyl group increases the molecule's hydrophobicity and electron-donating tendency, which can lead to a more stable and effective protective film. 5-Butyl-1H-benzo[d]triazole (Figure 1) is a promising candidate for superior corrosion inhibition.
Figure 1: Chemical Structure of 5-Butyl-1H-benzo[d]triazole (A visual representation of the molecule would be placed here in a full document)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for the quantitative evaluation of corrosion and the efficacy of inhibitors.[6][7] EIS provides detailed insights into the kinetics of electrochemical processes and the properties of the protective film formed by the inhibitor. This application note provides a detailed protocol for utilizing EIS to characterize the performance of 5-Butyl-1H-benzo[d]triazole as a corrosion inhibitor.
Part 1: The Principle of Electrochemical Impedance Spectroscopy in Corrosion Analysis
Corrosion is an electrochemical phenomenon involving charge transfer at the metal/electrolyte interface.[1] EIS probes this interface by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response. The impedance (Z), the frequency-dependent resistance to current flow, is then calculated. The data is typically presented in Nyquist and Bode plots.
-
Nyquist Plot: This plot of the imaginary part of impedance (-Z") versus the real part (Z') provides a characteristic semicircle for a simple corrosion process. The diameter of this semicircle is related to the charge transfer resistance (Rct), a key parameter indicating the corrosion rate. A larger Rct value signifies a lower corrosion rate and more effective inhibition.
-
Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency, and the phase angle (θ) versus the logarithm of frequency. The impedance at low frequencies is indicative of the overall resistance of the system, while the phase angle provides information about the capacitive or inductive behavior of the interface.
By modeling the EIS data with electrical equivalent circuits (EECs), we can deconstruct the complex electrochemical system into its constituent components, such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
Part 2: Experimental Protocol
This protocol outlines the steps for evaluating the corrosion inhibition efficiency of 5-Butyl-1H-benzo[d]triazole on a metal substrate (e.g., mild steel or copper) in a corrosive environment (e.g., 3.5% NaCl solution).
Materials and Reagents
-
Working Electrode (WE): Mild steel or copper coupons of a defined surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Corrosive Medium: 3.5% (w/v) NaCl solution in deionized water.
-
Inhibitor: 5-Butyl-1H-benzo[d]triazole, with a stock solution prepared in a suitable solvent (e.g., ethanol) and diluted to the desired concentrations in the corrosive medium.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat/Frequency Response Analyzer: Capable of performing EIS measurements.
Workflow Diagram
Caption: Experimental workflow for EIS analysis of 5-Butyl-1H-benzo[d]triazole.
Step-by-Step Procedure
-
Working Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of emery paper.
-
Rinse with deionized water and then with ethanol.
-
Dry the electrode in a stream of warm air.
-
Rationale: A smooth and clean surface ensures reproducible results by providing a uniform area for electrochemical reactions.
-
-
Electrolyte Preparation:
-
Prepare the 3.5% NaCl solution.
-
Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by adding the 5-Butyl-1H-benzo[d]triazole stock solution to the corrosive medium.
-
Rationale: Evaluating a range of concentrations allows for the determination of the optimal inhibitor concentration and for studying the adsorption behavior.
-
-
Electrochemical Cell Assembly:
-
Place the prepared electrolyte in the electrochemical cell.
-
Immerse the working, reference, and counter electrodes in the solution.
-
Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state value is reached.
-
Rationale: A stable OCP indicates that the corrosion potential of the system has reached a quasi-equilibrium state, which is crucial for acquiring reliable EIS data.
-
-
EIS Measurement:
-
Perform the EIS measurement at the stabilized OCP.
-
Apply an AC potential perturbation of a small amplitude (e.g., 10 mV).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
Rationale: A small amplitude perturbation ensures a linear response of the system. The wide frequency range allows for the characterization of both fast (high frequency) and slow (low frequency) electrochemical processes.
-
Part 3: Data Analysis and Interpretation
Equivalent Circuit Modeling
The obtained EIS data can be fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface. A common model for a simple corrosion system is the Randles circuit.
Caption: A simplified Randles equivalent circuit model for a corrosion system.
-
Rs (Solution Resistance): Represents the resistance of the electrolyte.
-
Rct (Charge Transfer Resistance): Corresponds to the resistance of the corrosion reaction at the metal surface. This is inversely proportional to the corrosion rate.
-
Cdl (Double-Layer Capacitance): Represents the capacitance of the electrical double layer formed at the metal-electrolyte interface.
In many real systems, the semicircle in the Nyquist plot is depressed, indicating a non-ideal capacitive behavior. In such cases, the capacitor (Cdl) is replaced by a Constant Phase Element (CPE) to account for surface heterogeneity.
Calculation of Inhibition Efficiency
The inhibition efficiency (IE%) of 5-Butyl-1H-benzo[d]triazole can be calculated from the charge transfer resistance values obtained from the EEC fitting using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Expected Results and Interpretation
Upon the addition of 5-Butyl-1H-benzo[d]triazole, the following changes in the EIS data are expected:
-
Nyquist Plot: An increase in the diameter of the semicircle, indicating an increase in Rct and thus, effective corrosion inhibition.
-
Bode Plot: An increase in the low-frequency impedance modulus and a shift of the phase angle peak to lower frequencies.
These changes are attributed to the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier that hinders the charge transfer process.
Data Presentation
The quantitative data extracted from the EIS measurements should be summarized in a table for clear comparison.
| Inhibitor Concentration (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | IE% |
| 0 (Blank) | Value | Value | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value |
Part 4: Troubleshooting and Best Practices
-
Noisy Data: Ensure proper shielding of the electrochemical cell (e.g., using a Faraday cage) to minimize external electrical noise. Check for secure connections of the electrodes.
-
Drifting OCP: Allow for a longer stabilization time. If the drift persists, it may indicate that the system has not reached a steady state.
-
Poor EEC Fit: The chosen equivalent circuit may not be appropriate for the system. Consider more complex models that account for diffusion processes (Warburg element) or the properties of the inhibitor film.
-
Reproducibility: Perform multiple measurements for each condition to ensure the reliability of the results. Consistent electrode preparation is critical for reproducibility.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the detailed characterization of corrosion inhibitors like 5-Butyl-1H-benzo[d]triazole. By following the protocol outlined in this application note, researchers can obtain quantitative data on the inhibitor's performance, elucidate the inhibition mechanism, and optimize its concentration for effective corrosion protection. The expected increase in charge transfer resistance and the corresponding high inhibition efficiency will validate the enhanced protective properties conferred by the butyl group on the benzotriazole molecule.
References
-
Souto, R. M., et al. (2014). Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. Materials, 7(11), 7436-7452. [Link]
-
Al-Baghdadi, S. B., et al. (2019). Protection of Steel Corrosion Reaction by Benzotriazoles: A Historical Background. Journal of Engineering and Applied Sciences, 14(11), 3765-3772. [Link]
-
Al-Haj-Ali, A., et al. (2012). Effectiveness of Benzotriazole as Corrosion Protection Material for Steel Reinforcement in Concrete. Journal of Materials in Civil Engineering, 24(7), 855-863. [Link]
-
Soleh, M., et al. (2016). Study of benzotriazole as corrosion inhibitors of carbon steel in chloride solution containing hydrogen sulfide using electrochemical impedance spectroscopy (EIS). AIP Conference Proceedings, 1712, 050005. [Link]
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Tanwar, D., et al. (2018). Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. International Journal of Engineering and Advanced Technology, 7(4), 1-5. [Link]
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Li, W., et al. (2021). Corrosion Protection of Q235 Steel Using Epoxy Coatings Based on Polyaniline Loaded with Benzotriazole. Coatings, 11(11), 1381. [Link]
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Zhang, D., et al. (2018). Adsorption and protective behavior of BTAH on the initial atmospheric corrosion process of copper under thin film of chloride solutions. Scientific Reports, 8(1), 1-11. [Link]
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Abd El-Lateef, H. M. (2015). Adsorption and corrosion inhibition studies of a novel synthesized Schiff base on mild steel in 1 M HCl solution: Experimental and theoretical investigations. Journal of the Taiwan Institute of Chemical Engineers, 56, 104-115. [Link]
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laboratory synthesis methods for 5-Butyl-1H-benzo[d]triazole
An In-Depth Guide to the Laboratory Synthesis of 5-Butyl-1H-benzo[d]triazole
Authored by a Senior Application Scientist
This document provides a detailed application note and protocol for the laboratory-scale synthesis of 5-Butyl-1H-benzo[d]triazole, a heterocyclic compound of interest in various fields of chemical research and development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, 4-n-butylaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthetic pathway with an emphasis on the underlying chemical principles, procedural details, and safety considerations.
Introduction and Synthetic Strategy
5-Butyl-1H-benzo[d]triazole is a derivative of benzotriazole, a versatile scaffold in medicinal chemistry and materials science. The butyl substituent modifies the compound's lipophilicity, which can influence its biological activity and physical properties. The most common and reliable laboratory synthesis route involves the construction of the triazole ring from a substituted o-phenylenediamine precursor.
The overall strategy is a five-step sequence starting from 4-n-butylaniline. The key transformation is the final diazotization and intramolecular cyclization of 4-n-butyl-1,2-phenylenediamine. The preceding steps are designed to correctly position the necessary functional groups—two adjacent amino groups on the benzene ring—for this crucial ring-closing reaction.
The synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow for 5-Butyl-1H-benzo[d]triazole.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Preparation of 4-n-Butyl Acetanilide (Amine Protection)
Causality: The amino group of 4-n-butylaniline is highly activating and susceptible to oxidation. Direct nitration would lead to a mixture of products and potential degradation. Therefore, the amine is first protected as an acetamide, which is less activating and directs the incoming nitro group primarily to the ortho position.
Protocol:
-
In a reaction vessel, carefully add concentrated sulfuric acid dropwise to acetic anhydride while stirring in an ice bath to control the exothermic reaction.[1][2]
-
Once the mixture has cooled, add 4-n-butylaniline dropwise, ensuring the reaction temperature is maintained between 43-58°C.[1]
-
After the addition is complete, continue to stir the mixture and maintain the temperature for approximately 1 hour to ensure the reaction goes to completion.[1]
-
Pour the reaction mixture into a beaker of ice water. A white or off-white solid, 4-n-butyl acetanilide, will precipitate.[1]
-
Adjust the pH of the slurry to 7 using a suitable base (e.g., sodium bicarbonate solution).
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Step 2: Synthesis of 4-n-Butyl-2-nitro Acetanilide (Nitration)
Causality: This step introduces the first of the two nitrogen atoms required for the triazole ring. The acetyl protecting group directs the electrophilic nitration to the ortho position of the aromatic ring.
Protocol:
-
Prepare a mixed acid solution by carefully adding 65% concentrated nitric acid to acetic anhydride while cooling in an ice bath.[1][2]
-
Dissolve the 4-n-butyl acetanilide from Step 1 in a suitable solvent.
-
Slowly add the mixed acid solution dropwise to the solution of 4-n-butyl acetanilide, maintaining a low temperature to control the reaction rate and prevent over-nitration.
-
After the addition is complete, allow the reaction to stir for a specified time until completion (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the yellow solid product, 4-n-butyl-2-nitroacetanilide.[2]
-
Filter the product, wash with cold water until the washings are neutral, and dry thoroughly.
Step 3: Synthesis of 4-n-Butyl-2-nitroaniline (Deprotection)
Causality: The acetyl protecting group is now removed via hydrolysis to reveal the free amine, which is necessary for the subsequent reduction and cyclization steps.
Protocol:
-
Suspend the 4-n-butyl-2-nitro acetanilide in a mixture of 95% ethanol and 40% sodium hydroxide solution.[1][2]
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
After cooling, the product, 4-n-butyl-2-nitroaniline, can be isolated by pouring the mixture into water and collecting the precipitate via filtration.
Step 4: Preparation of 4-n-Butyl-1,2-phenylenediamine (Reduction)
Causality: This is a critical step where the nitro group is reduced to a second amino group, creating the required o-phenylenediamine structure for the final cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve the 4-n-butyl-2-nitroaniline from Step 3 in ethanol (125 ml for 0.065 mole of substrate).[3]
-
Add a catalytic amount of a suitable catalyst, such as platinum oxide (PtO₂) or 10% palladium on carbon (Pd/C).[2][3]
-
Transfer the mixture to a hydrogenation apparatus.
-
Purge the system first with nitrogen and then with hydrogen gas.[1]
-
Conduct the reaction under a hydrogen atmosphere (atmospheric pressure or slightly higher) with vigorous stirring at room temperature until the theoretical amount of hydrogen has been absorbed.[3]
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-n-butyl-1,2-phenylenediamine, which often appears as an oil and can be used directly in the next step.[3]
Step 5: Synthesis of 5-Butyl-1H-benzo[d]triazole (Diazotization & Cyclization)
Causality: This final step forms the triazole ring. One of the amino groups of the o-phenylenediamine is converted into a diazonium salt by nitrous acid (generated in situ from sodium nitrite and an acid).[4][5] This diazonium salt is a reactive intermediate that is immediately trapped by the adjacent amino group in an intramolecular cyclization reaction to form the stable five-membered triazole ring.[5]
Protocol:
-
Charge an autoclave or a suitable high-pressure reaction vessel with 4-n-butyl-1,2-phenylenediamine, water, and sodium nitrite. A typical mass ratio is 49:90:22.5 (diamine:water:nitrite).[2]
-
Seal the vessel, begin stirring, and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures (e.g., 250-260°C and 4.2-4.8 MPa).[1][2]
-
Maintain these conditions for 2.5 to 3.5 hours.[2]
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture and acidify it with an acidulant like concentrated sulfuric acid to a pH of approximately 4.[2]
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 5-Butyl-1H-benzo[d]triazole.[1]
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Acetylation | 4-n-butylaniline, Acetic Anhydride, H₂SO₄ | 43-58°C, 1 hour[1] |
| 2 | Nitration | 4-n-butyl acetanilide, HNO₃, Acetic Anhydride | Low temperature (ice bath) |
| 3 | Hydrolysis | 4-n-butyl-2-nitro acetanilide, NaOH, Ethanol | Reflux |
| 4 | Reduction | 4-n-butyl-2-nitroaniline, H₂, Pd/C or PtO₂ | Room Temperature, H₂ atmosphere[3] |
| 5 | Cyclization | 4-n-butyl-1,2-phenylenediamine, NaNO₂, H₂O | 250-260°C, 4.2-4.8 MPa, 2.5-3.5 hours[2] |
Alternative Synthetic Approaches
While the detailed protocol represents a robust and scalable method, other strategies for synthesizing substituted benzotriazoles exist. A notable modern approach is the [3+2] cycloaddition reaction between azides and benzynes.[6] This method offers a rapid and mild route to a wide variety of functionalized benzotriazoles and can be advantageous for creating derivatives that are not easily accessible through the classical o-phenylenediamine pathway.[6][7] However, this "click chemistry" style approach often requires different starting materials and synthetic logic.
Conclusion
The synthesis of 5-Butyl-1H-benzo[d]triazole from 4-n-butylaniline is a well-established, multi-step process that relies on fundamental organic reactions. The key to a successful synthesis is the careful control of reaction conditions, particularly during the nitration and final cyclization steps. By following the detailed protocols and understanding the chemical principles behind each transformation, researchers can reliably produce this valuable compound for further investigation and application.
References
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PrepChem.com. Synthesis of 4-n-butyl-1,2-phenylenediamine. Available from: [Link]
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F. Shi, J. P. Waldo, Y. Chen, R. C. Larock. Synthesis of Benzotriazoles from Benzynes and Azides. Org. Lett. 2008, 10 (12), pp 2409–2412. Available from: [Link]
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GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 2024, 29(02), 271–285. Available from: [Link]
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International Journal for Research in Applied Science & Engineering Technology. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Available from: [Link]
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-
Chemistry Stack Exchange. Is diazotization of o-phenylenediamine to benzotriazole reversible? Available from: [Link]
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Application Notes & Protocols: Evaluating Corrosion Inhibition with 5-Butyl-1H-benzo[d]triazole via Potentiodynamic Polarization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to utilizing potentiodynamic polarization, a powerful electrochemical technique, for the quantitative evaluation of corrosion inhibitors. Specifically, it focuses on the application of 5-Butyl-1H-benzo[d]triazole (BTA-C4) as a protective agent, particularly for copper and its alloys. This guide moves beyond a simple recitation of steps, delving into the causal relationships behind experimental choices, ensuring a robust and self-validating protocol. We will explore the foundational principles of electrochemistry, the specific mechanisms of benzotriazole-based inhibitors, a detailed experimental workflow, and the critical process of data interpretation.
Foundational Principles: The "Why" Behind the Method
Corrosion is fundamentally an electrochemical process involving anodic and cathodic reactions on a metal's surface. The rate of these reactions dictates the rate of material degradation. Potentiodynamic polarization is a technique that allows us to probe these kinetics by systematically varying the potential of a metal sample (the working electrode) and measuring the resulting current.[1][2] This controlled perturbation from the natural corrosion potential (Ecorr) provides a wealth of information about the corrosion process and the efficacy of any inhibitors present.[3]
The choice of 5-Butyl-1H-benzo[d]triazole is predicated on the well-established efficacy of the benzotriazole (BTA) moiety as a corrosion inhibitor, especially for copper.[4][5] The triazole ring interacts with the metal surface, forming a protective, polymeric complex that acts as a barrier to corrosive species.[4][6] The addition of the butyl group enhances its hydrophobicity, which can improve its stability and performance in certain environments. The goal of this study is to quantify this protective effect.
Experimental Workflow: A Self-Validating System
A successful potentiodynamic polarization experiment relies on a meticulously controlled setup and a logical sequence of operations. The following protocol is designed to ensure reproducibility and accuracy, adhering to principles outlined in standards such as ASTM G59.[7][8][9][10][11]
Visualization of the Experimental Workflow
Caption: Workflow for Potentiodynamic Polarization Study.
Detailed Protocol
Materials and Equipment:
-
Potentiostat with corresponding software
-
Three-electrode electrochemical cell (e.g., glass cell with ports for electrodes and gas purging)[12][13]
-
Working Electrode (WE): Copper coupon of known surface area
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode (CE): Platinum or graphite rod/mesh
-
Corrosive Medium: e.g., 3.5% NaCl solution in deionized water
-
Inhibitor: 5-Butyl-1H-benzo[d]triazole (BTA-C4)
-
Polishing materials (e.g., silicon carbide papers of decreasing grit size, alumina slurries)
-
Ultrasonic bath
-
Analytical balance
Procedure:
-
Working Electrode Preparation (The Causality of a Pristine Surface): The condition of the WE surface is paramount. Any existing oxide layers or contaminants will introduce significant artifacts.
-
Mechanically polish the copper coupon using successively finer grades of silicon carbide paper (e.g., 400, 600, 800, 1200 grit).
-
Perform a final polish with a fine alumina slurry (e.g., 0.05 µm) to achieve a mirror-like finish.
-
Rinse thoroughly with deionized water, then degrease by sonicating in ethanol or acetone.
-
Dry the electrode under a stream of nitrogen or argon and immediately mount it in the electrode holder. The exposed surface area must be accurately measured.
-
-
Solution Preparation:
-
Prepare the blank corrosive medium (e.g., 3.5% NaCl).
-
Prepare a stock solution of BTA-C4 in a suitable solvent (if not directly soluble in the corrosive medium) and then prepare a series of test solutions with varying inhibitor concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm) by adding the appropriate volume of stock solution to the corrosive medium.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. The WE should be positioned centrally, with the tip of the reference electrode's Luggin capillary placed as close as possible to the WE surface without touching it. This minimizes uncompensated solution resistance (iR drop), a common source of error.[14] The CE should be placed opposite the WE.
-
Fill the cell with the test solution (starting with the blank).
-
-
Measurement Execution:
-
Immerse the assembled electrodes into the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a set period (e.g., 30-60 minutes) until a steady-state value is achieved (e.g., potential drift < 1 mV/min).[12] This ensures the measurement begins from a state of equilibrium at the metal-solution interface.
-
Initiate the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the measured OCP.[3] The scan rate should be slow enough to allow the system to remain in a quasi-steady state, with a common rate being 0.167 mV/s as recommended by ASTM G59.[3][11]
-
Record the current response as a function of the applied potential. The potentiostat software will typically plot this as potential (E) versus the logarithm of the current density (log |i|).
-
-
Repeat for Each Concentration:
-
Thoroughly clean the cell and electrodes between experiments.
-
Repeat steps 3 and 4 for each concentration of the BTA-C4 inhibitor.
-
Data Analysis and Interpretation: From Curves to Conclusions
The output of the experiment is a set of potentiodynamic polarization curves (Tafel plots). From these plots, we can extract critical parameters that quantify the corrosion process and the inhibitor's effectiveness.
The Tafel Plot and Key Parameters
The Tafel plot is a graphical representation of the relationship between the applied potential and the logarithm of the resulting current density.[15][16] The intersection of the extrapolated linear portions of the anodic and cathodic branches of the curve determines the corrosion potential (Ecorr) and the corrosion current density (icorr).[17][18]
-
Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction. A significant shift in Ecorr in the presence of an inhibitor can indicate whether it primarily affects the anodic or cathodic process.
-
Corrosion Current Density (icorr): Directly proportional to the corrosion rate of the metal. A lower icorr value signifies better corrosion protection.[19][20][21][22][23]
-
Anodic and Cathodic Tafel Slopes (βa and βc): These slopes provide information about the kinetics of the anodic and cathodic reactions, respectively.
Logical Relationship for Inhibition Efficiency Calculation
Caption: Calculation of Inhibition Efficiency (IE%).
The primary metric for evaluating an inhibitor is its Inhibition Efficiency (IE%), which is calculated from the icorr values obtained in the uninhibited (blank) and inhibited solutions.
Interpreting Inhibitor Behavior
An inhibitor is generally classified as:
-
Anodic: If the shift in Ecorr is predominantly positive (>85 mV).
-
Cathodic: If the shift in Ecorr is predominantly negative (<-85 mV).
-
Mixed-type: If the shift in Ecorr is less than 85 mV in either direction.[24]
In the case of BTA-C4, it is expected to act as a mixed-type inhibitor, forming a film that physically blocks both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) sites.[25][26]
Data Presentation: Clarity and Comparability
Summarizing the extracted quantitative data in a structured table is crucial for clear communication and comparison of results across different inhibitor concentrations.
| Inhibitor Concentration | Ecorr (mV vs. RE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0 ppm) | -210 | 15.5 | 75 | -120 | - |
| 50 ppm BTA-C4 | -195 | 3.1 | 70 | -115 | 80.0% |
| 100 ppm BTA-C4 | -188 | 1.6 | 68 | -112 | 89.7% |
| 200 ppm BTA-C4 | -185 | 0.9 | 65 | -110 | 94.2% |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Conclusion
Potentiodynamic polarization is an indispensable tool for the rapid and accurate assessment of corrosion inhibitors like 5-Butyl-1H-benzo[d]triazole. By understanding the electrochemical principles, adhering to a rigorous and self-validating protocol, and correctly interpreting the resulting Tafel plots, researchers can gain deep insights into the inhibitor's mechanism and quantify its protective efficiency. This structured approach ensures the generation of reliable and authoritative data, crucial for the development of new anti-corrosion technologies in various scientific and industrial fields.
References
-
ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ANSI Webstore. Available from: [Link]
-
Silverman, D. C. (1998). Tutorial on Cyclic Potentiodynamic Polarization Technique. Paper presented at the CORROSION 98, San Diego, California. OnePetro. Available from: [Link]
-
Experimental setup for potentiodynamic polarization test. ResearchGate. Available from: [Link]
-
ASTM G59-97(2020). Scribd. Available from: [Link]
-
Protection of copper in contact with an aggressive medium using various inhibitors: review. (2024). RSC Advances. Available from: [Link]
-
How to calculate corrosion from tafel plot | Lecture 13. (2024). YouTube. Available from: [Link]
-
A Novel Corrosion Rate Monitoring Method for Steel in Aqueous Solution Based on Tafel Extrapolation Method. (2019). Materials Transactions. Available from: [Link]
-
Tutorial on Cyclic Potentiodynamic Polarization Technique. (1998). NACE International Annual Conference. Association for Materials Protection and Performance. Available from: [Link]
-
Potentiodynamic. Corrosionpedia. Available from: [Link]
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Tutorial on Cyclic Potentiodynamic Polarization Technique. Semantic Scholar. Available from: [Link]
-
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. Available from: [Link]
-
Potentiodynamic polarization curves of copper at varied inhibitor concentrations in 1 M H2SO4 at 298 K. ResearchGate. Available from: [Link]
-
ASTM G59 - 97(2020). BSI Knowledge. Available from: [Link]
-
Potentiodynamic polarization curves of uninhibited and inhibited copper samples. ResearchGate. Available from: [Link]
-
ASTM G 59 : 1997 : R2020 Standard Test Method for Conducting Potentio. Intertek Inform. Available from: [Link]
-
Lab 3 Tafel Extrapolation. Scribd. Available from: [Link]
-
Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. (2022). RSC Advances. Available from: [Link]
-
Nicotinamide Inhibition Properties for Copper Corrosion in 3.5% NaCl Solution: Experimental and Theorical Investigations. (2018). Materials Sciences and Applications. Available from: [Link]
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Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. Available from: [Link]
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Calculating Corrosion Rates From a Tafel Plot. Admiral Instruments. Available from: [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Available from: [Link]
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Tafel extrapolation. (2021). YouTube. Available from: [Link]
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G102-89 Astm. Scribd. Available from: [Link]
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(a) Experimental setup for potentiodynamic polarization test using... ResearchGate. Available from: [Link]
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ASTM G102-89(1999) Standard Practice for Calculation of Corrosion Rates and Related Information. Available from: [Link]
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ASTM G102: 2023 Corrosion Rate Calculation Practice. BSB EDGE. Available from: [Link]
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ASTM G102-89(1999) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ANSI Webstore. Available from: [Link]
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ASTM G102 - Calculation of corrosion rates. EndoLab. Available from: [Link]
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Polarization Curves: setup, recording, processing and features. PalmSens. Available from: [Link]
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-
Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. ResearchGate. Available from: [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). International Journal of Molecular Sciences. Available from: [Link]
-
Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces. (2012). Faraday Discussions. Available from: [Link]
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5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. ResearchGate. Available from: [Link]
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Introduction: The Role of 5-Butyl-1H-benzo[d]triazole in Modern Corrosion Inhibition
An in-depth guide to the formulation and application of 5-Butyl-1H-benzo[d]triazole as a high-performance anticorrosive agent, designed for researchers, scientists, and formulation chemists.
Corrosion is a persistent and costly challenge, representing a natural process of degradation for refined metals as they react with their environment to revert to a more chemically stable form, such as oxides or sulfides.[1] The development of effective corrosion inhibitors (CIs) is paramount for extending the lifecycle and ensuring the integrity of metallic components across countless industries. Organic inhibitors, particularly heterocyclic compounds containing nitrogen, sulfur, and oxygen, have garnered significant interest due to their high efficiency at low concentrations.[2][3]
Among these, 1,2,3-benzotriazole (BTA) and its derivatives are renowned for their exceptional ability to protect copper, its alloys, and other metals.[1][3][4][5] This guide focuses on a specific derivative, 5-Butyl-1H-benzo[d]triazole (5-Bu-BTA) . The introduction of the butyl group (-C₄H₉) to the benzotriazole backbone enhances its organo-solubility and modifies its adsorption characteristics, making it a versatile and potent inhibitor for a range of applications, from coatings to functional fluids.
This document serves as a comprehensive technical guide, providing not just protocols but the underlying scientific rationale for formulating with and evaluating the performance of 5-Butyl-1H-benzo[d]triazole.
Part 1: The Scientific Foundation of Corrosion Inhibition by 5-Butyl-1H-benzo[d]triazole
The efficacy of 5-Bu-BTA as a corrosion inhibitor is rooted in its molecular structure and its ability to interact with metal surfaces. The mechanism is primarily one of surface adsorption, leading to the formation of a durable, passive, and protective film that acts as a barrier against corrosive species.
Mechanism of Action: Adsorption and Film Formation
The anticorrosive action of benzotriazole derivatives is a multi-step process involving the adsorption of inhibitor molecules onto the metal surface.[6] This process is driven by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons within the aromatic ring structure.[2]
-
Initial Interaction: In a corrosive environment, metal surfaces have anodic and cathodic sites. The inhibitor molecules are transported to the metal surface.
-
Adsorption: The triazole ring is the active center. The nitrogen atoms donate their lone pair electrons to the vacant d-orbitals of the metal atoms (e.g., Fe, Cu, Zn, Al), forming coordinate covalent bonds.[5][7] This process, known as chemisorption, is often the dominant mechanism.
-
Protective Film Formation: This strong adsorption leads to the formation of a well-ordered, polymeric, and sparingly soluble complex film on the metal surface.[3][5][7] This film can be just a few nanometers thick but is highly effective.[3] It acts as a physical barrier, isolating the metal from the corrosive electrolyte and inhibiting both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.[2][5]
The butyl group on the 5-Bu-BTA molecule influences this process by enhancing its solubility in non-polar media and potentially altering the packing density and orientation of the protective film. Quantum chemical studies suggest that such alkyl substituents can affect the electronic properties of the molecule, influencing the strength of its interaction with the metal surface.[8][9]
Adsorption Isotherm: Quantifying the Inhibitor-Surface Interaction
The relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the behavior of benzotriazoles, which assumes the formation of a monolayer of inhibitor on the metal surface.[6][10][11] This model helps in understanding the adsorption energy and the nature of the interaction.[10]
Diagram 1: Mechanism of Corrosion Inhibition by 5-Butyl-1H-benzo[d]triazole
This diagram illustrates the process by which 5-Butyl-1H-benzo[d]triazole molecules adsorb onto a metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions.
Caption: Mechanism of 5-Butyl-1H-benzo[d]triazole Adsorption and Film Formation.
Part 2: Formulation and Application Protocols
The successful integration of 5-Bu-BTA into an anticorrosive system requires careful consideration of the formulation matrix, target substrate, and service environment.
Key Formulation Parameters
-
Solubility: The butyl group imparts good solubility in organic solvents like toluene, alcohols, and ketones, making it ideal for solvent-borne coatings and oil-based rust preventives. While its direct solubility in water is low, it can be incorporated into aqueous systems using co-solvents or by preparing its salt form with an appropriate base.[5]
-
Concentration: The optimal concentration of 5-Bu-BTA is application-dependent. In coatings, levels typically range from 0.1% to 2.0% by weight of the total formulation. In fluids like coolants or metalworking fluids, concentrations can be much lower, often in the parts-per-million (ppm) range.[12] It is crucial to determine the critical concentration above which no significant improvement in performance is observed.
-
Synergy: 5-Bu-BTA can be used in combination with other corrosion inhibitors to achieve a synergistic effect. For example, pairing it with anodic inhibitors (like phosphates) or cathodic inhibitors (like zinc salts) can provide comprehensive protection for multi-metal systems.[4]
-
pH: The stability and efficacy of the inhibitor can be pH-dependent. In aqueous systems, the pH should be controlled to ensure the inhibitor remains effective and does not degrade. For BTA derivatives, performance is often robust across a neutral to moderately alkaline pH range.[12]
Data Presentation: Properties and Example Formulation
Table 1: Physical and Chemical Properties of 5-Butyl-1H-benzo[d]triazole
| Property | Value |
|---|---|
| CAS Number | 3663-24-9[13][14][15] |
| Molecular Formula | C₁₀H₁₃N₃[13][14] |
| Molecular Weight | 175.23 g/mol [13][14] |
| Appearance | White to light pink crystalline solid[5] |
| Purity | ≥98%[14] |
| Solubility | Soluble in alcohols, toluene, chloroform; slightly soluble in water[5] |
Table 2: Example Formulation for a Solvent-Borne Anticorrosive Primer
| Component | Function | Weight Percentage (%) |
|---|---|---|
| Epoxy Resin | Binder / Film Former | 30.0 |
| Polyamide Curing Agent | Hardener | 15.0 |
| Zinc Phosphate | Anti-corrosive Pigment | 10.0 |
| Titanium Dioxide | Pigment (Color/Opacity) | 12.0 |
| Talc / Barytes | Extender Pigments | 20.0 |
| 5-Butyl-1H-benzo[d]triazole | Corrosion Inhibitor | 0.5 - 1.5 |
| Xylene / MEK Blend | Solvent | 11.5 - 12.5 |
| Flow and Leveling Agent | Additive | 0.5 |
| Total | | 100.0 |
Part 3: Performance Evaluation Protocols
To validate the efficacy of a formulation containing 5-Bu-BTA, rigorous and standardized testing is essential. The following protocols describe key electrochemical and accelerated aging tests.
Protocol 1: Electrochemical Evaluation for Inhibition Efficiency
Electrochemical methods provide rapid and quantitative data on corrosion rates and inhibitor performance. Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are the most common techniques.[16][17]
Objective: To determine the Inhibition Efficiency (IE%) and understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Materials & Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (Working Electrode: metal coupon, e.g., mild steel; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite)
-
Test Solution: Corrosive medium (e.g., 3.5% NaCl solution) with and without various concentrations of 5-Bu-BTA.
-
Metal coupons (e.g., C1018 Mild Steel, Copper C110)
Procedure:
-
Surface Preparation: Mechanically polish the working electrode with successive grades of SiC paper (e.g., 240, 400, 600 grit), rinse with deionized water and ethanol, and dry immediately.
-
System Stabilization: Immerse the three-electrode setup in the test solution. Allow the Open Circuit Potential (OCP) to stabilize for 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) around the OCP.
-
Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).
-
The resulting Nyquist plot is modeled with an equivalent electrical circuit to extract the polarization resistance (Rp).[16]
-
-
Potentiodynamic Polarization:
-
After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
The resulting Tafel plot is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
-
Calculation of Inhibition Efficiency (IE%):
-
From EIS data: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100
-
From Polarization data: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Where _inh refers to the solution with the inhibitor and _blank refers to the solution without the inhibitor.
-
Diagram 2: Workflow for Electrochemical Evaluation
Caption: Standard workflow for electrochemical testing of corrosion inhibitors.
Protocol 2: Accelerated Corrosion Testing via Salt Spray (ASTM B117)
This test provides a standardized method for evaluating the relative corrosion resistance of coated metals in a severe corrosive environment.[18][19]
Objective: To assess the ability of a coating containing 5-Bu-BTA to protect a metal substrate from corrosion over time.
Materials & Equipment:
-
ASTM B117 compliant salt spray cabinet.[20]
-
Coated metal panels (e.g., steel panels coated with the primer from Table 2).
-
Scribing tool (per ASTM D1654).
-
5% NaCl solution, with pH maintained between 6.5 and 7.2.[21][22]
Procedure:
-
Sample Preparation: Prepare at least three coated panels. Using a scribing tool, create a single, straight scratch through the coating to the metal substrate.
-
Chamber Setup: Set the salt spray cabinet to operate at a constant temperature of 35°C (95°F).[21] Ensure the salt fog is atomized and dispersed uniformly.
-
Sample Placement: Place the panels in the chamber, supported at an angle of 15-30 degrees from the vertical.[21] Ensure panels do not touch each other and that fog can freely contact all surfaces.
-
Exposure: Expose the panels for a predetermined duration (e.g., 250, 500, 1000 hours), depending on the expected performance.
-
Evaluation: Periodically remove the panels, gently rinse with water, and inspect for signs of corrosion.
-
Scribe Creep: Measure the extent of corrosion or blistering spreading from the scribe line (in mm).
-
Field Blistering/Corrosion: Note the presence and severity of blistering or red rust on the un-scribed areas of the panel.
-
Compare the performance of panels with and without 5-Bu-BTA in the formulation.
-
Diagram 3: Workflow for ASTM B117 Salt Spray Test
Caption: Workflow for evaluating coating performance using the ASTM B117 salt spray test.
Interpreting Performance Data
The combination of electrochemical and accelerated testing provides a robust evaluation of the inhibitor's performance.
Table 3: Hypothetical Electrochemical Data for a Steel Coupon in 3.5% NaCl
| Formulation | Ecorr (mV vs SCE) | icorr (μA/cm²) | Rp (kΩ·cm²) | IE% (from icorr) |
|---|---|---|---|---|
| Blank (No Inhibitor) | -650 | 15.2 | 1.8 | - |
| Formulation + 0.5% 5-Bu-BTA | -580 | 2.1 | 13.5 | 86.2% |
| Formulation + 1.0% 5-Bu-BTA | -565 | 1.3 | 21.2 | 91.4% |
A shift of Ecorr to more positive (noble) potentials and a significant reduction in icorr (and increase in Rp) indicates effective corrosion inhibition.[23] The data suggests 5-Bu-BTA acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.
Table 4: Hypothetical Salt Spray Results (ASTM B117) for Coated Steel Panels
| Formulation | Time to First Red Rust (Field) | Scribe Creep at 500 hrs (mm) |
|---|---|---|
| Primer without Inhibitor | ~150 hours | 8 - 10 mm |
| Primer with 1.0% 5-Bu-BTA | > 500 hours | 1 - 2 mm |
The significant increase in the time to failure and the reduction in scribe creep demonstrate the practical benefit of adding 5-Bu-BTA to the coating formulation.
Conclusion
5-Butyl-1H-benzo[d]triazole is a highly effective and versatile corrosion inhibitor. Its unique molecular structure allows for the formation of a robust, passive film on various metal surfaces, providing excellent protection in diverse applications. By understanding its mechanism of action and employing systematic formulation and evaluation protocols, researchers and scientists can leverage the full potential of this compound to develop next-generation anticorrosive solutions. The protocols outlined in this guide for electrochemical analysis and accelerated weather testing provide a solid framework for quantifying performance and ensuring the development of durable and reliable protective systems.
References
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health (NIH). [Link]
-
Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. International Journal of Corrosion and Scale Inhibition. [Link]
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Benzotriazole: An effective corrosion inhibitor for copper alloys. Copper Development Association Inc.. [Link]
-
Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. MDPI. [Link]
-
Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. IRO Water Treatment. [Link]
-
Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives. Review. ResearchGate. [Link]
-
Review on Benzotriazole As Anti-corrosive Agents. JETIR. [Link]
-
Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. ResearchGate. [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]
-
Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Adsorption mechanism of benzotriazole for corrosion inhibition of copper-nickel alloy in hydrochloric acid. ResearchGate. [Link]
-
Salt spray test. Wikipedia. [Link]
-
A Quantum Computational Method for Corrosion Inhibition. ACS Publications. [Link]
-
Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. ResearchGate. [Link]
-
ASTM B117 - Salt Spray Fog Testing. Micom Laboratories. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. [Link]
-
Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. ResearchGate. [Link]
-
Rapid adsorption of benzotriazole onto oxidized carbon cloth as an easily separable adsorbent. National Institutes of Health (NIH). [Link]
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link]
-
B117 – 11 - Standard Practice for - Operating Salt Spray (Fog) Apparatus. ASTM International. [Link]
-
ASTM B117 – The Salt Spray Test. DECRA Metal Roofing. [Link]
-
Quantum chemical investigation of the relationship between molecular structure and corrosion inhibition efficiency of benzotriazole and its alkyl-derivatives on iron. ResearchGate. [Link]
-
5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. ResearchGate. [Link]
-
Adsorption of Benzotriazole on Copper Electrode Surfaces in Citric Acid Media. NACE International. [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
-
Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. [Link]
-
ASTM B117 testing. Industrial Physics. [Link]
-
(PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ResearchGate. [Link]
-
Langmuir adsorption isotherm plot for the adsorption of 1-acetyl-1H-benzotriazole on mild steel surface in 1 M HCl solution.. ResearchGate. [Link]
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5-Butyl-1H-benzo[d]triazole: A Versatile Reagent in Modern Organic Synthesis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving 5-Butyl-1H-benzo[d]triazole. This versatile heterocyclic compound, an alkylated derivative of benzotriazole, offers unique solubility and reactivity profiles, making it a valuable tool in the synthesis of complex organic molecules. This guide delves into its role as a synthetic auxiliary, a precursor to reactive intermediates, and a building block for novel chemical entities.
Introduction to 5-Butyl-1H-benzo[d]triazole
5-Butyl-1H-benzo[d]triazole belongs to the family of benzotriazoles, a class of bicyclic heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry.[1][2] The introduction of a butyl group at the 5-position of the benzene ring enhances its lipophilicity, which can be advantageous in organic solvents and for targeting nonpolar environments in biological systems. This modification can influence the compound's solubility, steric bulk, and electronic properties, making it a valuable building block for creating more complex molecules.[3]
The benzotriazole moiety itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4] From a synthetic standpoint, the triazole ring can act as a stable scaffold and a versatile reactive handle.
Table 1: Physicochemical Properties of 5-Butyl-1H-benzo[d]triazole
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃ | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| CAS Number | 3663-24-9 | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 75-77 °C | |
| Boiling Point | 202 °C at 11 Torr | |
| Solubility | Soluble in many organic solvents |
Synthesis of 5-Butyl-1H-benzo[d]triazole
The synthesis of 5-Butyl-1H-benzo[d]triazole is a multi-step process that typically starts from 4-n-butylaniline. The general synthetic pathway involves acetylation, nitration, reduction, and finally, diazotization and cyclization.
Experimental Protocol: Synthesis of 5-Butyl-1H-benzo[d]triazole
This protocol is based on established synthetic routes for substituted benzotriazoles.[6][7]
Step 1: Acetylation of 4-n-Butylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition of sulfuric acid, add 4-n-butylaniline dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product, 4'-butylacetanilide.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol if necessary.
Step 2: Nitration of 4'-Butylacetanilide
-
Dissolve the 4'-butylacetanilide in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 4'-butyl-2'-nitroacetanilide.
-
Filter the yellow solid, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of 4'-Butyl-2'-nitroacetanilide
-
Suspend the 4'-butyl-2'-nitroacetanilide in a mixture of ethanol and water.
-
Add concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate 4-butyl-2-nitroaniline.
-
Filter the solid, wash with water, and dry.
Step 4: Reduction of 4-Butyl-2-nitroaniline
-
Dissolve 4-butyl-2-nitroaniline in ethanol in a round-bottom flask.
-
Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and make it alkaline with a concentrated sodium hydroxide solution.
-
Extract the product, 4-butyl-o-phenylenediamine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 5: Diazotization and Cyclization
-
Dissolve the 4-butyl-o-phenylenediamine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, 5-Butyl-1H-benzo[d]triazole, will precipitate.
-
Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Sources
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- 2. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
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Analytical Techniques for the Detection and Quantification of 5-Butyl-1H-benzo[d]triazole
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical determination of 5-Butyl-1H-benzo[d]triazole. As a key intermediate and potential impurity in pharmaceutical manufacturing and a functional chemical in industrial applications, robust and reliable analytical methods are critical for quality control, environmental monitoring, and research.[1][2] This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. Protocols are detailed with an emphasis on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 5-Butyl-1H-benzo[d]triazole
5-Butyl-1H-benzo[d]triazole (C₁₀H₁₃N₃, MW: 175.23 g/mol ) is an organic compound featuring a benzotriazole core functionalized with a butyl group.[3] The benzotriazole moiety is a well-established pharmacophore and a privileged structure in medicinal chemistry, while the butyl group modifies the compound's lipophilicity and steric profile.[2] Its applications range from being a corrosion inhibitor to a precursor in the synthesis of dyes, fungicides, and other fine chemicals.[1]
Given its prevalence, the ability to accurately detect and quantify 5-Butyl-1H-benzo[d]triazole is paramount for several reasons:
-
Quality Control: To ensure the purity of final products where it is used as a raw material or to monitor its presence as a potential impurity.
-
Process Chemistry: To monitor reaction kinetics and optimize synthesis yields.[4][5]
-
Environmental Safety: To assess its presence and persistence in environmental matrices, as benzotriazole derivatives are recognized as emerging contaminants.[6]
This guide provides validated starting points for developing robust analytical workflows tailored to specific laboratory needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone technique for the routine quantification and purity assessment of 5-Butyl-1H-benzo[d]triazole. Its high resolution, reproducibility, and compatibility with UV detectors make it ideal for quality control environments. The following method is adapted from established protocols for 5-butylbenzotriazole and its impurities.[7]
Principle of Analysis
The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The butyl group lends significant hydrophobicity to the molecule, resulting in strong retention on a C18 column. A gradient elution using water and acetonitrile allows for the effective separation of the main compound from more polar or less polar impurities. Detection is achieved by monitoring the UV absorbance of the benzotriazole ring system.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: Octadecyl bonded silica gel (C18), 5 µm particle size, 4.6 mm x 250 mm (or similar).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Solvent: Acetonitrile/Water (60:40 v/v).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | Gradient Elution (see table below) | To ensure separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency.[7] |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing viscosity fluctuations.[7] |
| Detection Wavelength | 220 nm | Provides high sensitivity for the benzotriazole chromophore.[7] |
| Injection Volume | 20 µL | A typical volume to balance sensitivity and peak shape. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 40 | 60 |
| 20.0 | 40 | 60 |
Procedure:
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Degas the solvents using an inline degasser or by sonication to prevent bubble formation.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 5-Butyl-1H-benzo[d]triazole reference standard and dissolve it in the Sample Solvent to a final volume of 25.0 mL to achieve a concentration of ~0.4 mg/mL.
-
Sample Solution Preparation: Dissolve the sample containing 5-Butyl-1H-benzo[d]triazole in the Sample Solvent to achieve a final concentration between 0.10-0.50 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter if particulates are present.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions, record the chromatograms, and calculate the content using the peak area normalization method or an external standard calibration.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for 5-Butyl-1H-benzo[d]triazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it an excellent choice for identifying and quantifying 5-Butyl-1H-benzo[d]triazole at trace levels, particularly in complex matrices like environmental samples. However, the inherent polarity of the benzotriazole N-H group necessitates derivatization to improve volatility and thermal stability.[8]
Principle of Analysis
The analysis involves two key steps: derivatization and GC-MS detection.
-
Derivatization: The active hydrogen on the triazole ring is replaced with a nonpolar group, typically a silyl group (e.g., tert-butyldimethylsilyl or TBDMS). This reaction, often performed with reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), blocks the polar site, reduces intermolecular hydrogen bonding, and makes the molecule amenable to gas-phase analysis.[9]
-
GC-MS: The derivatized analyte is injected into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification.
Experimental Protocol: GC-MS with Derivatization
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Derivatization Reagent: MTBSTFA with 1% TBDMCS.
-
Solvent: Toluene or Acetonitrile.
Procedure:
-
Sample Preparation (Liquid Matrix):
-
For aqueous samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and transfer it into an organic solvent.[8]
-
Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the 100 µL of concentrated extract, add 100 µL of the derivatization reagent (MTBSTFA).
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Run the analysis using the parameters outlined in the table below.
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | Start at 100°C, hold 1 min. Ramp to 280°C at 15°C/min. Hold for 5 min. | Provides separation from solvent and other sample components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Impact (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the critical derivatization step.
Supporting Analytical Techniques
UV-Visible Spectroscopy
For applications requiring rapid, real-time concentration measurements without chromatographic separation (e.g., process monitoring or dissolution testing), UV-Vis spectroscopy is a valuable tool.
-
Principle: The conjugated aromatic system of the benzotriazole molecule absorbs light in the UV region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.[10][11]
-
Protocol:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Scan the absorbance from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λ_max). For benzotriazoles, this is typically in the 210-230 nm and 280-310 nm range.[10][12]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should exhibit excellent linearity.[11]
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the structural elucidation and confirmation of 5-Butyl-1H-benzo[d]triazole. It is not used for routine quantification but is essential for reference standard characterization.
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Signals between 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene ring.
-
Butyl Group Protons: Four distinct signals: a triplet for the terminal -CH₃ (~0.9 ppm), a multiplet for the adjacent -CH₂- (~1.4 ppm), a multiplet for the next -CH₂- (~1.7 ppm), and a triplet for the -CH₂- group attached to the ring (~2.8 ppm).
-
N-H Proton: A broad singlet, which may be located over a wide chemical shift range and can exchange with D₂O.
-
Summary of Techniques
| Technique | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Quantitative analysis, purity testing | Robust, reproducible, excellent for QC | Moderate sensitivity, requires chromophore |
| GC-MS | Trace analysis, identification in complex matrices | High sensitivity and selectivity | Requires derivatization, destructive |
| UV-Vis | Rapid quantification, process monitoring | Fast, simple, non-destructive | Low selectivity, susceptible to interference |
| NMR | Structural confirmation, standard characterization | Definitive structural information | Low sensitivity, expensive instrumentation |
References
-
Mogusu, E. O., et al. (2019). Molecularly Imprinted Polymers for Compound-Specific Isotope Analysis of Polar Organic Micropollutants in Aquatic Environments. ResearchGate. Available at: [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. Available at: [Link]
-
Zhang, Y., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Talanta, 120, 158-66. Available at: [Link]
-
Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1336, 21-30. Available at: [Link]
-
Jeric, T., & Vione, D. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2503. Available at: [Link]
-
Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave. Available at: [Link]
-
Al-Qaim, F. F., et al. (2015). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Available at: [Link]
- Google Patents. (2018). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Contents: Spectral Data. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). ResearchGate. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
- Google Patents. (2016). CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process. Google Patents.
- Google Patents. (2013). CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole. Google Patents.
-
Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of Analytical Toxicology, 17(2), 114-6. Available at: [Link]
Sources
- 1. 5-butyl-1H-benzotriazole | 3663-24-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 5. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 6. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 8. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. process-insights.com [process-insights.com]
- 11. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Butyl-1H-benzo[d]triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Butyl-1H-benzo[d]triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: The Synthetic Pathway - A Critical Overview
The most established and widely used method for synthesizing 5-Butyl-1H-benzo[d]triazole proceeds via the diazotization and subsequent intramolecular cyclization of 4-butyl-1,2-phenylenediamine.[1][2] The quality of this starting material is paramount and is often prepared through a multi-step sequence starting from 4-n-butylaniline. Understanding this entire pathway is the first step in troubleshooting, as impurities introduced in early steps will negatively impact the final yield and purity.[3][4]
Caption: Overall synthetic pathway for 5-Butyl-1H-benzo[d]triazole.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low Yield & Dark, Tarry Crude Product
Q: My final reaction yields a dark, viscous oil or a tarry solid instead of the expected pale solid. The overall yield is significantly below 50%. What is the primary cause?
A: This issue almost always points to the purity and stability of your starting material, 4-butyl-1,2-phenylenediamine .
-
Expertise & Causality: ortho-Phenylenediamines are notoriously susceptible to aerial oxidation. The two adjacent amino groups create an electron-rich aromatic system that can be easily oxidized to form highly colored, polymeric quinone-diimine type structures. This process is often catalyzed by trace metal impurities and light. If your diamine starting material is already dark brown or black, it has likely degraded, and using it will result in a poor outcome.
-
Trustworthy Protocol (Self-Validation):
-
Purity Check: Before starting the diazotization, assess the purity of your 4-butyl-1,2-phenylenediamine. A pure sample should be a light tan or off-white solid. Its melting point should be sharp. If it is dark, discolored, or oily, it must be purified.
-
Purification Step: The most reliable method for purifying the diamine is column chromatography on silica gel. However, a quicker method is often recrystallization from a deoxygenated solvent system like toluene/heptane under an inert atmosphere (Nitrogen or Argon).
-
Handling and Storage: Always store purified 4-butyl-1,2-phenylenediamine under an inert atmosphere, protected from light, and in a freezer to minimize degradation. Use it as quickly as possible after purification.[5]
-
Problem 2: The Reaction Mixture is Deeply Colored (Red/Orange/Brown)
Q: After adding the sodium nitrite solution, my reaction mixture turns a deep red or brown color, and the final isolated product is difficult to decolorize. How can I prevent this?
A: The formation of intense color indicates a significant side reaction: azo coupling . This occurs when the desired diazonium salt intermediate reacts with unreacted 4-butyl-1,2-phenylenediamine starting material.
-
Expertise & Causality: The diazotization reaction must be performed under sufficiently acidic conditions.[6] The acid serves two purposes: it reacts with sodium nitrite to generate the reactive species, nitrous acid (HNO₂), and it protonates the free amino groups of the starting material, deactivating them towards electrophilic attack.[7][8] If the pH is too high or if there are localized areas of low acidity due to poor mixing, the highly electrophilic diazonium ion will couple with the electron-rich, unprotonated diamine to form a stable, highly colored azo dye.[2]
Caption: Competing reaction pathways for the diazonium intermediate.
-
Trustworthy Protocol (Prevention & Remediation):
-
Ensure Acidity: Use at least two molar equivalents of glacial acetic acid relative to the diamine. This ensures the medium remains acidic throughout the nitrite addition.
-
Control Nitrite Addition: Add the aqueous solution of sodium nitrite dropwise to the stirred solution of the diamine in acetic acid. This maintains a low concentration of the diazonium salt at any given moment, favoring the intramolecular cyclization over the intermolecular azo coupling.
-
Vigorous Stirring: Ensure efficient magnetic or mechanical stirring to prevent localized "hot spots" of high pH where the azo coupling can occur.
-
Purification: If a colored product is obtained, it can often be purified by dissolving the crude material in a minimal amount of hot toluene, treating with activated charcoal for 10-15 minutes, filtering through celite to remove the charcoal, and then allowing the product to recrystallize, possibly with the addition of heptane to induce precipitation.
-
Problem 3: Exothermic Reaction is Uncontrolled or Stalls
Q: My reaction either becomes uncontrollably hot after adding sodium nitrite, or it barely warms up at all, leading to poor conversion.
A: This points to improper temperature control and/or incorrect stoichiometry, which are critical for managing the stability of the diazonium salt intermediate.
-
Expertise & Causality: The formation of the diazonium salt is an exothermic process.[9] If the temperature rises too high (typically above 80-90 °C), the diazonium salt can decompose, potentially releasing nitrogen gas and forming undesired phenolic byproducts.[8] Conversely, if the initial temperature is too low, the rate of reaction may be too slow. The literature suggests an initial cooling to around 15 °C before nitrite addition is optimal.[10] The subsequent exotherm, which can raise the temperature to 80-85 °C, is expected and drives the final cyclization.[9]
-
Trustworthy Protocol (Optimization):
| Parameter | Recommended Value | Rationale |
| Initial Temp. | 15 °C | Allows for controlled initiation of the exothermic reaction upon nitrite addition. |
| NaNO₂ Molar Eq. | 1.05 - 1.1 | A slight excess ensures complete conversion of the diamine. |
| Acetic Acid Molar Eq. | > 2.0 | Ensures a sufficiently acidic medium to prevent side reactions. |
| NaNO₂ Addition | Portion-wise or Dropwise | Provides better control over the reaction exotherm compared to a single addition. |
| Stirring | Vigorous | Ensures even heat and reagent distribution. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for the diazotization and cyclization? A1: Start by cooling the solution of 4-butyl-1,2-phenylenediamine in aqueous acetic acid to 15 °C.[9][10] Upon the controlled addition of aqueous sodium nitrite, a spontaneous exotherm should occur, raising the temperature to approximately 80-85 °C. This temperature increase is a visual indicator of a successful reaction.[9] After the peak temperature is reached and the mixture begins to cool, the reaction is typically complete.
Q2: Can I use hydrochloric acid (HCl) instead of acetic acid? A2: Yes, mineral acids like HCl can be used and are common in diazotization reactions.[7][9] However, acetic acid is often preferred in this specific synthesis as it provides a buffered acidic medium that is less harsh than concentrated HCl, potentially reducing degradation of the acid-sensitive starting material and product. If using HCl, careful control of its concentration and the reaction temperature is crucial.
Q3: How can I confirm the reaction is complete before workup? A3: A simple and effective method is to use starch-iodide paper. Take a drop of the reaction mixture and spot it on the paper. A blue-black color indicates the presence of excess nitrous acid, which in turn implies that all of the primary amine has been consumed. If the test is negative, a small additional amount of sodium nitrite may be required.
Q4: My final product seems to be a mixture of isomers. Is this possible? A4: 5-Butyl-1H-benzo[d]triazole exists in equilibrium with its tautomer, 6-Butyl-1H-benzo[d]triazole. In most contexts and analytical methods (like NMR in solution), they are indistinguishable and the compound is named as the 5/6-butyl isomer. The 1H- and 2H-tautomers (referring to the position of the proton on the triazole ring) also exist, with the 1H-tautomer being predominant in solution and solid states.[1] For most applications, this isomeric mixture is acceptable and used as a single entity.
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of 4-butyl-1,2-phenylenediamine[5]
(This protocol describes the final reduction step. The synthesis of the nitro-precursor can be found in the cited literature.[3][4])
-
In a hydrogenation vessel, charge 4-n-butyl-2-nitroaniline (12.5 g, 0.065 mol) and platinum oxide (0.75 g).
-
Add ethanol (125 mL) to the vessel.
-
Seal the vessel and purge thoroughly with hydrogen gas.
-
Shake or stir the mixture vigorously under a hydrogen atmosphere (atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete in 6-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-butyl-1,2-phenylenediamine as an oil or low-melting solid, which should be used promptly.
Protocol 4.2: Optimized Synthesis of 5-Butyl-1H-benzo[d]triazole[9][10][11]
-
In a 250 mL beaker equipped with a magnetic stir bar, dissolve 4-butyl-1,2-phenylenediamine (10.0 g, 0.061 mol) in a mixture of glacial acetic acid (15 g, 0.25 mol) and water (30 mL). Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15 °C in an ice-water bath.
-
In a separate flask, dissolve sodium nitrite (4.6 g, 0.067 mol) in water (15 mL).
-
While stirring the diamine solution vigorously, add the sodium nitrite solution dropwise over 10-15 minutes. Monitor the temperature, allowing it to rise from the exotherm but ensuring it does not exceed 90 °C. The color will change from deep red to a pale brown.
-
After the addition is complete and the exotherm has subsided, continue stirring for 30 minutes.
-
Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with three portions of ice-cold water (3 x 30 mL).
-
Dry the product under vacuum to yield crude 5-Butyl-1H-benzo[d]triazole. Expected yield: 80-90%.
References
-
Avhad, M. R., & Upare, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? [Link]
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. [Link]
-
Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (n.d.). A Review on: Synthesis of Benzotriazole. [Link]
-
PrepChem. (n.d.). Synthesis of 4-n-butyl-1,2-phenylenediamine. [Link]
- Google Patents. (2016). CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
- Google Patents. (2013). CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole.
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Defense Technical Information Center (DTIC). (1974). Azo Dyes. [Link]
-
AbacipharmTech. (n.d.). 5-Butyl-1H-benzo[d][1][2][10]triazole. [Link]
- Google Patents. (1981).
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 4. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Diazotisation [organic-chemistry.org]
- 8. Diazotization Reaction Mechanism [unacademy.com]
- 9. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Butyl-1H-benzo[d]triazole
Welcome to the technical support center for 5-Butyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. We will explore the physicochemical properties of 5-Butyl-1H-benzo[d]triazole and provide a systematic approach to achieving successful solubilization for your experiments.
Understanding the Challenge: Physicochemical Profile
5-Butyl-1H-benzo[d]triazole is a derivative of benzotriazole, a heterocyclic compound widely used in various industrial and pharmaceutical applications.[1][2][3] The addition of a butyl group to the benzene ring significantly increases the molecule's lipophilicity, which consequently decreases its aqueous solubility.
Understanding the key physicochemical properties is the first step in designing an effective solubilization strategy.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₃N₃ | [4][5] | - |
| Molar Mass | 175.23 g/mol | [4][5] | - |
| Melting Point | 75°C | [4][5] | Solid at room temperature, may require energy to break crystal lattice. |
| Water Solubility | Very slightly soluble (0.96 g/L at 25°C, predicted) | [6] | Highly insoluble in aqueous media, requiring advanced formulation strategies. |
| pKa | 8.58 (Predicted) | [5][6] | Weakly acidic. pH adjustment above the pKa can form the more soluble anionic salt. |
| Parent Compound (1H-Benzotriazole) Water Solubility | ~20 g/L | [2] | The butyl group decreases aqueous solubility by over 20-fold compared to the parent molecule. |
| Parent Compound (1H-Benzotriazole) pKa | 8.2 | [2][3] | Similar acidity to the parent compound, confirming the utility of pH adjustment. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 5-Butyl-1H-benzo[d]triazole.
Q1: My 5-Butyl-1H-benzo[d]triazole won't dissolve in my aqueous buffer. What is the first thing I should try?
Answer: Direct dissolution in aqueous buffers is expected to fail due to the compound's hydrophobic nature. The most straightforward initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.
-
Recommended Primary Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points.[7]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Perform a serial dilution of this stock solution into your final aqueous buffer.
-
-
Troubleshooting:
-
Precipitation upon dilution: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous/organic mixture exceeds its solubility limit.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[7] If precipitation persists, you will need to employ more advanced strategies as outlined below.
-
Q2: I'm observing precipitation even with a DMSO stock. How can I systematically improve solubility?
Answer: If a simple co-solvent system is insufficient, a multi-pronged approach is necessary. The choice of method depends on the requirements of your downstream application (e.g., in vitro assay, formulation for in vivo studies).
Here is a decision-making workflow to guide your strategy selection.
Q3: Can I use pH modification to dissolve 5-Butyl-1H-benzo[d]triazole?
Answer: Yes, this is a highly effective strategy. 5-Butyl-1H-benzo[d]triazole is a weak acid with a predicted pKa of approximately 8.58.[5][6] By adjusting the pH of the aqueous solution to be at least one to two units above the pKa (i.e., pH 9.6 to 10.6), you can deprotonate the triazole ring, forming the more soluble anionic salt.
-
Mechanism: The Henderson-Hasselbalch equation predicts the ratio of the ionized (A⁻) to the non-ionized (HA) form of the compound.[8] Increasing the pH drives the equilibrium HA ⇌ H⁺ + A⁻ to the right, favoring the more soluble A⁻ species.
-
Protocol:
-
Prepare your aqueous buffer.
-
While stirring, slowly add a base (e.g., 1M NaOH) dropwise to raise the pH to the desired level (>9.5).
-
Add the 5-Butyl-1H-benzo[d]triazole solid or a concentrated DMSO stock to the pH-adjusted buffer.
-
-
Caution: Ensure that the high pH is compatible with your experimental system (e.g., protein stability, cell viability).[9][10]
Q4: What are co-solvents and how do I choose one?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12] This technique, known as co-solvency, works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11][12]
| Co-solvent | Use Case / Properties | Considerations |
| DMSO | Universal solvent for initial stock solutions. | Can be toxic to cells at concentrations >0.5-1%.[7] |
| Ethanol | Good for less sensitive applications; commonly used in formulations. | Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | Common pharmaceutical excipient, less volatile than ethanol. | Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, widely used in drug formulations.[13] | Higher viscosity than PG. |
Q5: My application is very sensitive to organic solvents. What are my alternatives?
Answer: For sensitive biological assays where organic solvents and extreme pH are not viable, formulation-based approaches using excipients are the best choice.
-
Surfactants: Non-ionic surfactants like Polysorbate 20/80 (Tween®) or Cremophor® EL can be used.[7][14] Above their critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with hydrophobic molecules like 5-Butyl-1H-benzo[d]triazole, effectively masking the compound's hydrophobicity and increasing its aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and safe choice.[7]
Experimental Protocols
Protocol 1: Determination of Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[18] This protocol will allow you to quantitatively determine the solubility of 5-Butyl-1H-benzo[d]triazole in various solvents or solvent systems.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 5-Butyl-1H-benzo[d]triazole to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The excess solid should be clearly visible.[18]
-
Equilibration: Seal the vials tightly. Place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter compatible with your solvent.[21]
-
Quantification:
-
Prepare a set of calibration standards of 5-Butyl-1H-benzo[d]triazole in the chosen solvent.
-
Dilute the saturated supernatant into the analytical range of your instrument.
-
Analyze the standards and the diluted sample using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy to determine the concentration.[19]
-
-
Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of a Solution Using Cyclodextrin Complexation
This protocol describes how to prepare an aqueous solution of 5-Butyl-1H-benzo[d]triazole using Hydroxypropyl-β-cyclodextrin (HPβCD).
-
Prepare Cyclodextrin Solution: Dissolve a known amount of HPβCD in the desired aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Add Compound: Add the 5-Butyl-1H-benzo[d]triazole (either as a solid or from a small volume of a concentrated organic stock) to the HPβCD solution.
-
Complexation: Mix the solution vigorously. Sonication or stirring at room temperature for several hours (or overnight) is often required to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.
-
Filtration (Optional): To ensure no undissolved particles remain, the final solution can be passed through a 0.22 µm filter.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7220, 1H-Benzotriazole.
- Wikipedia contributors. (2024, November 26). Benzotriazole. In Wikipedia, The Free Encyclopedia.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Patel, V. R., & Agrawal, Y. K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences and Research, 1(10), 1-13.
- Kumar, S., & Singh, P. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 6(2), 53-61.
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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ChemBK. (2024, April 10). 5-Butyl-1H-benzo[d][1][2][16]triazole.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Protheragen. (n.d.). 5-Butyl-1H-benzotriazole.
- Velev, O. D., & Kaler, E. W. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery & Therapeutics, 14(5), 215-222.
- Wikipédia-szerkesztők. (2024, április 23). Benzotriazol. In Wikipédia.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-20.
- Guidechem. (n.d.). 5-butyl-1H-benzotriazole 3663-24-9 wiki.
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- ChemicalBook. (n.d.). 1H-Benzotriazole CAS#: 95-14-7.
- ChemicalBook. (2025, September 24). 5-butyl-1H-benzotriazole | 3663-24-9.
- ChemicalBook. (2025, December 31). 5-butyl-1H-benzotriazole | 3663-24-9.
- wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
- Dollo, G. (2017, March 14). Re: Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Online forum post].
- Patel, V. (2015, December 7). Re: How can I dissolve hydrophobic compounds in DMEM media? [Online forum post].
- Various Authors. (2005, September 11). How do you dissolve benzotriazole??? [Online forum post]. Photrio.com Photography Forums.
- ECHEMI. (n.d.).
- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.).
- Sharma, D., et al. (2015). A comparative study of different approaches used for solubility enhancement of poorly water-soluble drug albendazole. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 17-29.
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- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-10.
- US Patent No. US20040043073A1. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility.
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- Wagner, K. G., & Krumme, M. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 64(2), 240-248.
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Technical Support Center: Purification of 5-Butyl-1H-benzo[d]triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Butyl-1H-benzo[d]triazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We understand that achieving high purity is critical for reliable downstream applications, and this document addresses common challenges through troubleshooting guides, frequently asked questions, and detailed protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Butyl-1H-benzo[d]triazole in a direct question-and-answer format.
Question: My final product is a persistent oil or a waxy solid with a low or broad melting point. What is the likely cause and solution?
Answer: This is a classic sign of significant impurities. The reported melting point of pure 5-Butyl-1H-benzo[d]triazole is 75°C.[1][2] A broad melting range or failure to crystallize indicates the presence of contaminants that disrupt the crystal lattice formation.
-
Causality: The most common culprits are residual starting materials (e.g., 4-n-butyl-o-phenylenediamine), unoptimized reaction conditions leading to side products, or residual solvents. The synthesis of benzotriazoles from o-phenylenediamines can sometimes produce dark, tarry impurities that are difficult to remove and can act as crystallization inhibitors.[3][4]
-
Recommended Solutions:
-
Re-evaluate the Crude Product: Before attempting further purification, ensure the initial reaction work-up was sufficient to remove bulk impurities. An acid/base wash can help remove unreacted amine precursors.
-
Column Chromatography: This is the most effective method for separating a mixture of compounds with different polarities. For 5-Butyl-1H-benzo[d]triazole, a silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is highly recommended.
-
Attempt Trituration: If the product is an oil, try dissolving it in a small amount of a moderately polar solvent (like diethyl ether) and then adding a non-polar solvent (like hexanes) dropwise while stirring vigorously. This can sometimes induce precipitation of the desired product, leaving impurities in the solution.
-
Question: After recrystallization, my product is still colored (e.g., tan, yellow, or brown). How can I obtain a colorless, white product?
Answer: Color in the final product is typically due to high-molecular-weight, conjugated byproducts that are common in diazotization reactions.[4] These impurities are often present in small amounts but are highly chromophoric.
-
Causality: Tarry impurities are often formed during the synthesis of the benzotriazole ring system.[4] While they may be partially removed by recrystallization, they can co-precipitate with the product.
-
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., heptane or toluene). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Keep the solution heated for 5-10 minutes with stirring. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, and then allow the filtrate to cool and crystallize. Caution: Ensure there are no ignition sources as you will be filtering a hot, flammable solvent.
-
Vacuum Distillation: Given its boiling point of 202°C at 11 Torr, vacuum distillation is an excellent method for separating the volatile 5-Butyl-1H-benzo[d]triazole from non-volatile tarry impurities.[1][2] The distilled product is often colorless and highly pure. This can be followed by a final recrystallization to obtain a sharp-melting crystalline solid.[3]
-
Question: My TLC plate shows multiple spots after column chromatography. How can I improve the separation?
Answer: Seeing multiple spots indicates that the chosen eluent system does not provide adequate resolution between your product and the impurities.
-
Causality: The polarity of the solvent system is not optimized for the specific mixture. If the spots are clustered together, the solvent system is likely not selective enough. If impurities are running at the solvent front or staying at the baseline, the polarity is either too high or too low, respectively.
-
Recommended Solutions:
-
Systematic Eluent Screening: Use TLC to test various solvent systems. A good starting point for many triazoles is a mixture of hexanes and ethyl acetate.[5] Try different ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The ideal system should place the Rf value of the desired product between 0.25 and 0.40 for optimal column separation.
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This technique enhances separation by allowing less polar compounds to elute first, followed by compounds of increasing polarity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 5-Butyl-1H-benzo[d]triazole?
A1: The three most effective and commonly used purification techniques are:
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Ligroine (a hydrocarbon mixture) has been cited as a suitable solvent.[1][2]
-
Silica Gel Column Chromatography: This is a highly versatile technique for separating complex mixtures. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[6][7]
-
Vacuum Distillation: This method is ideal for separating volatile compounds from non-volatile impurities, such as the tarry byproducts often found in crude benzotriazole products.[3][8] It is particularly effective for large-scale purification.
Q2: How do I choose the best purification method for my sample?
A2: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What solvents are recommended for recrystallizing 5-Butyl-1H-benzo[d]triazole?
A3: The key is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Given the non-polar n-butyl group, hydrocarbon solvents are an excellent choice.
-
Primary Recommendation: Ligroine or n-heptane. Ligroine is explicitly mentioned as a successful solvent, yielding a product with a melting point of 75°C.[1][2]
-
Other Options: Toluene may also be effective, though the compound's solubility will be higher. A mixed solvent system, such as ethanol/water, could also work. You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add water (the "poor" solvent) dropwise until the solution becomes cloudy. Reheating to clarify and then cooling slowly can yield pure crystals. A small-scale solvent screen is always recommended to find the optimal system for your specific batch.
Q4: How can I effectively monitor the purity of my product?
A4: A combination of techniques provides the most complete picture:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of a column chromatography and for a quick purity check. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities cause the melting point to be depressed and broaden the range over which it melts. Compare your experimental value to the literature value of 75°C.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A developed method can accurately determine the purity and identify specific impurities.[9]
-
Spectroscopy (NMR, IR): Structural confirmation and purity assessment can be done using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy by comparing the obtained spectra to reference data.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for polishing a solid product that is already reasonably pure (>85%).
-
Solvent Selection: Choose a suitable solvent (e.g., n-heptane).
-
Dissolution: Place the crude 5-Butyl-1H-benzo[d]triazole (e.g., 5.0 g) in an Erlenmeyer flask. Add the solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid just dissolves. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently reheat for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
-
Verification: The purified product should be a white crystalline solid with a sharp melting point around 75°C.[1][2]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
Caption: Standard workflow for column chromatography.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. For this compound, start with 10% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, slowly increase the percentage of ethyl acetate to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Butyl-1H-benzo[d]triazole.
Section 4: Data Summary
Table 1: Key Physicochemical Properties of 5-Butyl-1H-benzo[d]triazole
| Property | Value | Reference(s) |
| CAS Number | 3663-24-9 | [1][2][10] |
| Molecular Formula | C₁₀H₁₃N₃ | [1][10][11] |
| Molecular Weight | 175.23 g/mol | [1][11] |
| Melting Point | 75°C (from ligroine) | [1][2] |
| Boiling Point | 202°C (at 11 Torr) | [1][2] |
| Appearance | White to light yellow solid | |
| Water Solubility | Very slightly soluble (0.96 g/L at 25°C) | [12] |
References
-
5-Butyl-1H-benzo[d][1][3][10]triazole - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]
- CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents. (n.d.).
- CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents. (n.d.).
-
5-Butylbenzotriazole | C10H13N3 | CID 20043962 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
Chavan, P. S., et al. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(3), 1090-1102. Retrieved from [Link]
-
Three-component Coupling Reaction for the Synthesis of Fully Substituted Triazoles: Reactivity Control of Cu- Acetylide toward Alkyl Azides and Diazo Compounds - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]
- US3334054A - Purification of benzotriazole - Google Patents. (n.d.).
-
Benzotriazole: Information, Common Applications and Questions - Wincom Inc. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of Benzo[13][14]thiazolo[2,3-c][1][10][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(4), 1421. Retrieved from [Link]
- CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents. (n.d.).
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Technical Support Center: Stabilizing 5-Butyl-1H-benzo[d]triazole in Aqueous Solutions
Welcome to the technical support center for 5-Butyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stabilizing this compound in aqueous solutions during your experiments.
Introduction
5-Butyl-1H-benzo[d]triazole, a derivative of benzotriazole, is utilized in various industrial and research applications, including as a corrosion inhibitor and in the synthesis of novel compounds.[1][2][3][4] Its alkyl substituent enhances its solubility in organic solvents, a crucial property for many of its applications.[5] However, achieving and maintaining its stability in aqueous solutions can present challenges due to factors such as pH, temperature, and light exposure. This guide provides a comprehensive resource to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 5-Butyl-1H-benzo[d]triazole in aqueous solutions?
A1: The stability of 5-Butyl-1H-benzo[d]triazole in aqueous solutions is primarily influenced by pH, temperature, and exposure to ultraviolet (UV) light. Benzotriazoles are generally more stable in neutral to alkaline conditions (pH > 7).[6] Elevated temperatures can promote degradation, and UV irradiation can lead to photodegradation, breaking down the compound into various by-products.[7][8][9]
Q2: My 5-Butyl-1H-benzo[d]triazole is not dissolving properly in water. What can I do?
A2: 5-Butyl-1H-benzo[d]triazole has limited solubility in water. To improve dissolution, you can:
-
Gently heat the solution: Applying moderate heat while stirring can significantly increase the dissolution rate.[10]
-
Use a co-solvent: Adding a water-miscible organic solvent such as ethanol, isopropanol, or acetone can enhance solubility.[10] Start by dissolving the compound in a small amount of the organic solvent before adding it to the aqueous solution.
-
Adjust the pH: Increasing the pH to the alkaline range can improve the solubility of benzotriazoles.[10]
Q3: I am observing a precipitate forming in my aqueous solution of 5-Butyl-1H-benzo[d]triazole over time. What could be the cause?
A3: Precipitate formation can be due to several factors:
-
Supersaturation: The initial concentration may have exceeded its solubility limit at a given temperature. As the solution cools or equilibrates, the excess compound precipitates out.
-
pH shift: A change in the pH of the solution towards the acidic range can decrease the solubility of benzotriazoles and cause precipitation.[6]
-
Degradation: The precipitate could be composed of less soluble degradation products formed due to exposure to light or high temperatures.
Q4: How can I prevent the degradation of 5-Butyl-1H-benzo[d]triazole in my aqueous formulations?
A4: To minimize degradation:
-
Control the pH: Maintain a neutral to slightly alkaline pH (7.0 - 8.5).
-
Protect from light: Store solutions in amber-colored containers or in the dark to prevent photodegradation.[9]
-
Avoid high temperatures: Store solutions at controlled room temperature or refrigerated, as specified by your experimental protocol. Benzotriazole itself is stable at temperatures below 90°C, but prolonged exposure to heat can accelerate degradation.[8]
-
Use antioxidants: For applications where oxidative degradation is a concern, the addition of appropriate antioxidants may be beneficial.[3]
Q5: What analytical methods are suitable for quantifying 5-Butyl-1H-benzo[d]triazole and its potential degradation products in aqueous solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of benzotriazole derivatives.[11] For identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide structural information.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the preparation and handling of 5-Butyl-1H-benzo[d]triazole aqueous solutions.
Issue 1: Incomplete Dissolution
| Potential Cause | Recommended Solution |
| Low aqueous solubility | Gently warm the solution while stirring. Use a water-miscible co-solvent like ethanol or isopropanol to first dissolve the compound.[10] |
| Incorrect pH | Adjust the pH of the aqueous solution to a neutral or slightly alkaline range (pH 7.0-8.5).[6][10] |
| Insufficient mixing | Ensure vigorous and prolonged stirring. The use of a magnetic stirrer is recommended. |
Issue 2: Solution Instability (Precipitation, Color Change)
| Potential Cause | Recommended Solution |
| Photodegradation | Store the solution in an amber vial or protect it from light.[9] |
| Thermal degradation | Avoid exposure to high temperatures. Store the solution at the recommended temperature.[7][8] |
| pH fluctuation | Buffer the aqueous solution to maintain a stable pH within the optimal range. |
| Reaction with other components | Review the compatibility of 5-Butyl-1H-benzo[d]triazole with other solutes in your formulation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 5-Butyl-1H-benzo[d]triazole (1 mg/mL)
Materials:
-
5-Butyl-1H-benzo[d]triazole
-
Ethanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (0.1 M solution)
-
Hydrochloric acid (0.1 M solution)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (amber colored)
Procedure:
-
Weigh 10 mg of 5-Butyl-1H-benzo[d]triazole and place it in a 10 mL amber volumetric flask.
-
Add 1 mL of ethanol to the flask and stir until the compound is completely dissolved.
-
Slowly add approximately 8 mL of deionized water while stirring.
-
Adjust the pH of the solution to 7.5 - 8.0 using the 0.1 M sodium hydroxide or 0.1 M hydrochloric acid solution.
-
Bring the final volume to 10 mL with deionized water.
-
Store the solution at 4°C, protected from light.
Protocol 2: Monitoring the Stability of an Aqueous 5-Butyl-1H-benzo[d]triazole Solution via HPLC
Objective: To assess the stability of the prepared stock solution over time under different storage conditions.
Methodology:
-
Prepare the 1 mg/mL stock solution as described in Protocol 1.
-
Aliquot the stock solution into three sets of amber and clear vials.
-
Store one set of amber and clear vials at 4°C, one set at room temperature (25°C), and one set exposed to ambient light at room temperature.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analyze the concentration of 5-Butyl-1H-benzo[d]triazole in each aliquot using a validated HPLC-UV method. A typical mobile phase could be a gradient of acetonitrile and water.
-
Plot the concentration of 5-Butyl-1H-benzo[d]triazole as a function of time for each storage condition to determine the degradation kinetics.
Visualizing Degradation and Stabilization
Conceptual Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for addressing instability of 5-Butyl-1H-benzo[d]triazole solutions.
Factors Influencing the Stability of 5-Butyl-1H-benzo[d]triazole
Caption: Key factors influencing the stability of aqueous 5-Butyl-1H-benzo[d]triazole solutions.
References
-
Reddit. (2023, January 16). Benzotriazole -- some tips regarding this corrosion inhibitor. r/watercooling. [Link]
-
PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]
-
Photrio.com Photography Forums. (2005, September 11). How do you dissolve benzotriazole???. [Link]
-
PMC. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. [Link]
-
DESWATER. Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. [Link]
-
Wincom Inc. Benzotriazole: Information, Common Applications and Questions. [Link]
-
Organic Syntheses. 1,2,3-benzotriazole. [Link]
-
Digital CSIC. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]
-
PubMed. (2003, March). Photochemical degradation of benzotriazole. [Link]
-
ResearchGate. Solution Thermodynamics of Benzotriazole in Different Pure Solvents. [Link]
-
ResearchGate. (2025, August 6). Benzotriazole is thermally more stable than 1,2,3-triazole. [Link]
-
PubMed. (2015, May 1). Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. [Link]
-
Kansas State University. BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
ConnectSci. (2011, May 2). Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of controlled benzotriazole light stabilizer by RAFT polymerization and its application. [Link]
-
Copper.org. Benzotriazole-An effective corrosion inhibitor for copper alloys. [Link]
-
ResearchGate. (2025, August 5). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. [Link]
-
ResearchGate. Comment on “Solution Thermodynamics of Benzotriazole in Different Pure Solvents”. [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
PMC. (2019, August 28). The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. [Link]
-
PMC. (2018, December 1). Benzotriazole: An overview on its versatile biological behavior. [Link]
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Wikipedia. Solvent. [Link]
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GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
PMC. (2021, March 1). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. [Link]
-
NIH. (2018, September 29). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. [Link]
-
ResearchGate. (2025, December 3). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. [Link]
-
ResearchGate. (2025, August 9). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. [Link]
-
NIH. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
-
PubChem. 1H-Benzotriazole. [Link]
- Google Patents. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Butyl-1H-benzo[d]triazole for Corrosion Protection
This guide, prepared by our senior application scientists, provides in-depth technical support for researchers and professionals utilizing 5-Butyl-1H-benzo[d]triazole as a corrosion inhibitor. We address common questions and troubleshooting scenarios encountered during experimental work to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 5-Butyl-1H-benzo[d]triazole and how does it prevent corrosion?
5-Butyl-1H-benzo[d]triazole is an organic compound featuring a benzotriazole core with a butyl group attached.[1][2][3] This molecular structure makes it an effective corrosion inhibitor, particularly for copper and its alloys.[4][5] Its protective action stems from its ability to adsorb onto the metal surface, forming a durable, thin protective film. This film acts as a barrier, isolating the metal from the corrosive environment and hindering both anodic (metal dissolution) and cathodic (oxidant reduction) reactions that drive corrosion.[4][5] The benzotriazole moiety, with its nitrogen atoms, chelates with metal ions, while the butyl group can enhance the hydrophobicity and stability of the protective layer.
Q2: What are the initial concentration ranges I should consider for my experiments?
The optimal concentration of 5-Butyl-1H-benzo[d]triazole is highly dependent on the specific metal or alloy, the nature of the corrosive medium (e.g., acidic, neutral, saline), and operating conditions like temperature. As a starting point for many aqueous systems, a concentration range of 10⁻⁵ M to 10⁻² M is often investigated.[5] It is crucial to perform a concentration-dependent study to identify the minimum effective concentration, as using too little inhibitor can lead to incomplete film formation and inadequate protection, while an excessive amount may not provide significant additional benefit and could be uneconomical.[6][7]
Q3: How do I prepare a stock solution of 5-Butyl-1H-benzo[d]triazole?
5-Butyl-1H-benzo[d]triazole has limited solubility in water but is soluble in organic solvents like ethanol, benzene, and chloroform.[4] To prepare a stock solution, dissolve a precisely weighed amount of the compound in a small volume of a suitable organic solvent (e.g., ethanol) before diluting it to the final desired concentration with the corrosive medium for your experiment. Ensure the final concentration of the organic solvent is minimal to avoid influencing the corrosion process.
Q4: What are the primary methods for evaluating the performance of 5-Butyl-1H-benzo[d]triazole?
The effectiveness of a corrosion inhibitor is typically assessed using a combination of techniques:
-
Weight Loss Method: This is a straightforward and reliable technique that involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a specific duration.[8][9][10] The difference in weight loss allows for the calculation of the corrosion rate and inhibitor efficiency.[11][12]
-
Electrochemical Techniques: These methods provide rapid and detailed insights into the corrosion mechanism and inhibitor performance.[13]
-
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[14][15] A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection.[16][17]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the protective film and the kinetics of the corrosion process.[18][19][20] An increase in the charge transfer resistance (Rct) is indicative of enhanced corrosion protection.[21]
-
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my corrosion experiments.
-
Possible Cause: Variation in metal sample preparation.
-
Troubleshooting Steps: Ensure a standardized and consistent procedure for preparing your metal coupons. This includes steps like grinding with the same grit of abrasive paper, polishing to a uniform finish, degreasing with a suitable solvent (e.g., acetone or ethanol), rinsing with distilled water, and drying thoroughly before each experiment. The initial surface condition significantly impacts inhibitor adsorption and corrosion rates.[6]
-
-
Possible Cause: Fluctuation in experimental conditions.
-
Troubleshooting Steps: Maintain tight control over experimental parameters such as temperature, pH, and immersion time. Use a thermostatically controlled water bath to regulate temperature. Buffer the corrosive solution if pH stability is critical. Ensure the immersion time for all samples is identical.
-
-
Possible Cause: Inhibitor solution instability or degradation.
-
Troubleshooting Steps: Prepare fresh inhibitor solutions for each set of experiments. If storing a stock solution, keep it in a dark, sealed container to prevent degradation from light or air.
-
Issue 2: Low inhibition efficiency observed even at high concentrations of 5-Butyl-1H-benzo[d]triazole.
-
Possible Cause: Incompatibility with the corrosive medium.
-
Troubleshooting Steps: The effectiveness of benzotriazole-based inhibitors can be influenced by the presence of other ions in the solution. For instance, high concentrations of certain ions might compete with the inhibitor for adsorption sites on the metal surface. Analyze the composition of your corrosive medium. It might be necessary to consider a synergistic inhibitor blend.
-
-
Possible Cause: The inhibitor may not be suitable for the specific metal or alloy under investigation.
-
Troubleshooting Steps: While 5-Butyl-1H-benzo[d]triazole is excellent for copper and its alloys, its performance on other metals like steel or aluminum may vary. Consult the literature for the suitability of benzotriazoles for your specific substrate.
-
-
Possible Cause: Incorrect assessment of the critical inhibitor concentration.
-
Troubleshooting Steps: It's possible that the optimal concentration is within a narrow range and has been missed. Perform a more detailed concentration study with smaller increments between concentrations. There is a critical concentration below which inhibitors can be ineffective.[7]
-
Issue 3: Difficulty in interpreting Electrochemical Impedance Spectroscopy (EIS) data.
-
Possible Cause: Unstable electrochemical system.
-
Troubleshooting Steps: Before running the EIS experiment, allow the system to stabilize by immersing the working electrode in the test solution for a sufficient period (often 30-60 minutes) to reach a stable open circuit potential (OCP).
-
-
Possible Cause: Inappropriate equivalent electrical circuit (EEC) model.
-
Troubleshooting Steps: The choice of the EEC for fitting the EIS data is crucial for accurate interpretation.[19] For a simple corroding system, a Randles circuit may be appropriate. However, for an inhibitor-protected surface, a more complex model incorporating the properties of the protective film (e.g., film resistance and capacitance) may be necessary.[19] Consult EIS literature and software manuals for guidance on selecting the appropriate EEC.
-
-
Possible Cause: Non-stationary nature of the corrosion process.
Experimental Protocols and Data Presentation
Workflow for Optimizing Inhibitor Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of 5-Butyl-1H-benzo[d]triazole.
Caption: Workflow for optimizing inhibitor concentration.
Table 1: Typical Experimental Parameters for Inhibitor Evaluation
| Parameter | Weight Loss Method | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy (EIS) |
| Metal Sample | Pre-weighed coupons | Working electrode | Working electrode |
| Inhibitor Conc. | 0 (blank) and various concentrations | 0 (blank) and various concentrations | 0 (blank) and various concentrations |
| Immersion Time | 24 - 168 hours | 30 - 60 minutes (stabilization) | 30 - 60 minutes (stabilization) |
| Temperature | Controlled (e.g., 25°C, 50°C) | Controlled (e.g., 25°C) | Controlled (e.g., 25°C) |
| Scan Rate | N/A | 0.1 - 1.0 mV/s | N/A |
| Potential Range | N/A | ±250 mV vs. OCP | N/A |
| Frequency Range | N/A | N/A | 100 kHz to 10 mHz |
| AC Amplitude | N/A | N/A | 10 mV |
| Key Output | Weight loss, Corrosion Rate, %IE | Ecorr, icorr, Tafel slopes, %IE | Rct, Cdl, Nyquist/Bode plots, %IE |
%IE = Percent Inhibition Efficiency
Detailed Experimental Protocols
-
Sample Preparation: Mechanically polish metal coupons to a mirror finish, degrease with acetone, rinse with deionized water, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of 5-Butyl-1H-benzo[d]triazole for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Final Weighing: Reweigh the dried coupons.
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (k × W) / (A × T × D) where k is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[12]
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
2. Potentiodynamic Polarization [14][15]
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density. Extrapolate the linear Tafel regions of the anodic and cathodic curves to intersect at the corrosion potential (Ecorr) and determine the corrosion current density (icorr).
-
Calculation:
-
%IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS) [18][19]
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency). Fit the data to an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculation:
-
%IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
References
-
Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). e-Polymers, 22(1), 745-755.
- Autolab Application Note COR02. (n.d.).
-
Shenyang EMT Piping Technology Co., Ltd. (2023, June 2). How to measure the corrosion rate!. Retrieved from [Link]
- Papavinasam, S., & Revie, R. W. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2020).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2017). Chemical Science Review and Letters, 6(23), 1549-1556.
- Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results, 3, e12.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). In ACS Symposium Series (Vol. 1383, pp. 1-21). American Chemical Society.
- ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings, 1482(1), 633-637.
- Potentiodynamic Corrosion Testing. (2019).
-
Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
- Corrosion testing: what is potentiodynamic polarization?. (2022). Surface Technology Journal.
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024).
- Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2021).
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. Retrieved from [Link]
-
ReDiant. (2023, June 13). How to measure inhibitor levels in the system?. Retrieved from [Link]
- A Simple Test Method for Evaluating Corrosion Inhibitors. (1947). Corrosion, 3(4), 171-182.
-
ChemBK. (n.d.). 5-Butyl-1H-benzo[d][8][11][18]triazole. Retrieved from [Link]
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2022). International Journal of Molecular Sciences, 23(1), 16.
- 5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution. (2018).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2020). European Journal of Medicinal Chemistry, 199, 112391.
- Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. (2021).
- Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. (2019).
- Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives. Review. (2023).
- Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. (2022). RSC Advances, 12(43), 27953-27971.
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2021). Journal of Medicinal Chemistry, 64(13), 9032-9051.
-
Synthesis of Benzo[9][19]thiazolo[2,3-c][8][9][18]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(15), 4992.
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Technical Support Center: Synthesis of 5-Butyl-1H-benzo[d]triazole
Welcome to the technical support center for the synthesis of 5-Butyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable synthetic route to 5-Butyl-1H-benzo[d]triazole?
A1: The most established method is the diazotization of 4-butyl-1,2-phenylenediamine, followed by a spontaneous intramolecular cyclization.[1][2][3] The reaction typically uses sodium nitrite in the presence of an acid, with acetic acid being a common and effective choice.[1][4] The starting material, 4-butyl-1,2-phenylenediamine, is usually prepared in a multi-step sequence starting from 4-n-butylaniline.[5][6]
Q2: Why is acetic acid often preferred over strong mineral acids like HCl for this reaction?
A2: While mineral acids can be used, glacial acetic acid is generally more satisfactory for benzotriazole synthesis.[4] It provides a buffered acidic medium that is strong enough to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite, but mild enough to minimize acid-catalyzed degradation and the formation of tars. This often results in a cleaner reaction profile and better overall yields.[1][4]
Q3: What are the most critical parameters to control during the diazotization and cyclization step?
A3: Temperature control is arguably the most critical parameter. The initial dissolution and cooling of the 4-butyl-1,2-phenylenediamine solution should be precise, typically to 5-15°C.[1][4][7] Upon addition of the sodium nitrite solution, a rapid, exothermic reaction occurs, and it is essential that the temperature is allowed to rise significantly (e.g., to 70-85°C) to ensure the intramolecular cyclization completes.[4][7] Too much cooling at this stage can suppress the cyclization and lead to lower yields.[4] Stoichiometry of the reagents, particularly the sodium nitrite, is also crucial.
Q4: How can I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can track the consumption of the starting material, 4-butyl-1,2-phenylenediamine, which is typically more polar than the final benzotriazole product. A co-spot of the starting material alongside the reaction mixture will clearly show when the diamine has been fully consumed. Visual cues, such as the color change from a dark initial mixture to a clear orange-red, also indicate the progression of the reaction.[1][4]
Synthesis and Side Reaction Workflow
The general workflow for the final step of the synthesis is outlined below. Understanding this process is key to diagnosing issues.
Caption: Key steps in the synthesis of 5-Butyl-1H-benzo[d]triazole.
Troubleshooting Guide: Side Reactions & Purity Issues
This section addresses specific experimental problems, their chemical origins, and validated solutions.
Problem 1: Low or No Yield of the Final Product
A low yield is often traced back to incomplete reactions or the formation of undesired byproducts.
Potential Cause A: Incomplete Diazotization or Cyclization
-
The Chemistry: The reaction proceeds via a mono-diazonium salt intermediate. If the temperature is not allowed to rise sufficiently after the addition of sodium nitrite, the subsequent intramolecular cyclization to form the triazole ring will be slow or incomplete.[2][4] The diazonium salt intermediate is unstable and can decompose via other pathways if it does not cyclize.
-
Recommended Solutions:
-
Verify Temperature Profile: Ensure your cooling bath is removed after the initial exothermic phase to allow the reaction to reach the optimal temperature for cyclization (typically 70-85°C).[4][7] For very small-scale reactions, you may need to gently warm the mixture to achieve this temperature.
-
Check Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite to ensure complete diazotization of the diamine.
-
Monitor with TLC: Before workup, run a TLC to confirm the complete disappearance of the 4-butyl-1,2-phenylenediamine starting material.
-
Potential Cause B: Formation of Azo Byproducts (Azo Dyes)
-
The Chemistry: The highly reactive diazonium salt intermediate can undergo an electrophilic coupling reaction with an unreacted molecule of 4-butyl-1,2-phenylenediamine. This forms a highly colored and often tarry azo compound, which consumes both the starting material and the intermediate, thereby reducing the yield of the desired product. This side reaction is more prevalent if the addition of sodium nitrite is too slow or if there are localized areas of high diamine concentration.
-
Recommended Solutions:
-
Rapid Reagent Addition: Add the cold sodium nitrite solution all at once to the cold, stirring diamine solution.[1][4] This ensures that the diazotization reaction happens quickly and uniformly, minimizing the time the diazonium salt has to couple with unreacted diamine.
-
Efficient Stirring: Maintain vigorous stirring throughout the addition to prevent concentration gradients.
-
Caption: Competing desired and side reaction pathways.
Problem 2: Product is Discolored (Brown, Red, or Tarry)
Discoloration is a clear indicator of impurities, often arising from oxidation or side reactions.
Potential Cause A: Oxidation of Starting Material
-
The Chemistry: o-Phenylenediamines are highly susceptible to air oxidation, which produces intensely colored, polymeric impurities.[8] If the 4-butyl-1,2-phenylenediamine starting material is old, has been improperly stored, or is of low purity, these impurities will carry through the reaction.
-
Recommended Solutions:
-
Use High-Purity Diamine: Start with the purest possible 4-butyl-1,2-phenylenediamine. If necessary, purify it by recrystallization or sublimation before use.
-
Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Use a Reductant in Workup: During purification, especially recrystallization from water, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can help to remove colored oxidation products.[9]
-
Potential Cause B: Residual Nitrous Acid or NOx Gases
-
The Chemistry: The in situ generation of nitrous acid can also produce other nitrogen oxides (NOx), which can lead to colored byproducts. The initial dark green color observed in the reaction is often attributed to such species.[1][4]
-
Recommended Solutions:
-
Proper Quenching: Ensure the reaction is properly worked up. Washing the crude product thoroughly with cold water helps remove residual acids and salts.[7]
-
Purification: Effective purification is key. Recrystallization from boiling water (with charcoal) or an organic solvent like benzene or ligroin is often sufficient.[4][10][11] For very high purity, vacuum distillation of the crude product followed by recrystallization is the most effective method.[4]
-
Problem 3: Product Separates as an Oil and Fails to Crystallize
Oiling out during crystallization is a common problem in organic synthesis, indicating that the product's melting point is below the temperature of the solution or that impurities are inhibiting crystal lattice formation.
Potential Cause A: Rapid Cooling During Recrystallization
-
The Chemistry: If a hot, saturated solution of the product is cooled too quickly, the rate of precipitation can exceed the rate of crystal lattice formation. This causes the product to separate as a supersaturated liquid (an oil) rather than a solid.
-
Recommended Solutions:
-
Slow Cooling: Allow the hot recrystallization filtrate to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath.[7][10]
-
Seeding: Once the solution is supersaturated (just below the boiling point or at a temperature where cloudiness begins to appear), add a few seed crystals of pure product to initiate crystallization.[7][10]
-
Solvent Choice: Ensure you are using an appropriate recrystallization solvent. Benzene or ligroine are reported to give good crystals.[4][11]
-
Potential Cause B: Presence of Impurities
-
The Chemistry: Impurities, especially the tarry or oily side products discussed previously, can interfere with the formation of a well-defined crystal lattice, leading to oiling out or the formation of a persistently oily solid.
-
Recommended Solutions:
-
Charcoal Treatment: During hot recrystallization, add a small amount of decolorizing charcoal to the solution to adsorb colored, nonpolar impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[7][10]
-
Pre-Purification: If the crude product is very impure or oily, consider an initial purification by vacuum distillation before attempting recrystallization.[4] This is highly effective at separating the volatile product from non-volatile tars.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Butyl-1H-benzo[d]triazole
This protocol is adapted from established procedures for benzotriazole synthesis.[1][4][7]
-
Dissolution: In a 250 mL beaker, combine 4-butyl-1,2-phenylenediamine (e.g., 16.4 g, 0.1 mole), glacial acetic acid (12 g, 0.2 mole), and 30 mL of water. Gently warm the mixture while stirring until a clear solution is obtained.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 15°C with magnetic stirring.
-
Diazotization: In a separate flask, dissolve sodium nitrite (7.5 g, 0.11 mole) in 15 mL of water and cool the solution. Add the cold sodium nitrite solution to the stirred diamine solution all in one portion.
-
Reaction: A rapid exothermic reaction will occur. The temperature will rise to approximately 80-85°C, and the color will change from dark to a pale brown or orange-red.[4][7]
-
Stirring & Initial Cooling: Continue stirring for 15-20 minutes, during which the temperature will begin to drop.
-
Crystallization: Once the temperature has fallen to about 35-40°C, transfer the beaker to an ice-water bath and chill thoroughly for at least 30 minutes to complete the precipitation of the product.
-
Isolation: Collect the pale brown solid product by vacuum filtration and wash the filter cake with several portions of ice-cold water.
-
Drying: Suck the product as dry as possible on the funnel, then dry further in a desiccator or a vacuum oven at low heat (45-50°C).
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude, dry product in a minimum amount of boiling water (approx. 130 mL per 8-10 g of product) or another suitable solvent like benzene.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing charcoal and keep the solution at a boil for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Slow Cooling: Cover the filtrate and allow it to cool slowly to room temperature.
-
Seeding (Optional): If crystallization is slow to start, add a seed crystal.[7][10]
-
Final Chilling: Once the solution has reached room temperature and crystallization is well underway, place it in an ice bath to maximize the yield.
-
Isolation: Collect the purified, pale-colored needles by vacuum filtration and wash with a small amount of ice-cold solvent. Dry the final product.
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Starting Material Purity | >98% | Prevents introduction of colored oxidation impurities. |
| NaNO₂ Stoichiometry | 1.05 - 1.10 equivalents | Ensures complete diazotization; excess can be quenched. |
| Initial Reaction Temp. | 5 - 15°C | Minimizes decomposition of nitrous acid and diazonium salt before cyclization. |
| Peak Reaction Temp. | 70 - 85°C | Crucial for driving the intramolecular cyclization to completion.[4] |
| NaNO₂ Addition Rate | All at once | Minimizes opportunity for diazonium intermediate to couple with unreacted diamine, preventing azo dye formation.[1][4] |
| Recrystallization Cooling | Slow, ambient cooling first | Prevents the product from "oiling out" and traps fewer impurities.[7][10] |
References
- Technical Support Center: Optimizing Benzotriazole Synthesis. (2025). BenchChem.
- Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline.
- Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-Benzotriazole. Organic Syntheses.
- Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd.
- To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware.
-
5-(tert-Butyl)-1H-benzo[d][1][4][10]triazole. (n.d.). BenchChem. Available from:
- CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process. (n.d.). Google Patents.
- Benzotriazole. (n.d.). Wikipedia.
- Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. (2025). ResearchGate.
- Synthesis of Sodium Benzotriazole. (2024). Metadatics.
- US4269987A - Purification of triazoles. (n.d.). Google Patents.
- Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. (2025). Journal of the American Chemical Society.
-
5-Butyl-1H-benzo[d][1][4][10]triazole. (2024). ChemBK. Available from:
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses.
-
5-Butyl-1H-benzo[d][1][4][10]triazole - 98%, high purity. (n.d.). Allschoolabs. Available from:
- Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences.
- CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole. (n.d.). Google Patents.
- CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. (n.d.). Google Patents.
- 5-butyl-1H-benzotriazole. (2025). ChemicalBook.
-
Synthesis and antimicrobial of some new substituted tetrazolomethylbenzo[d]-[1][4][10]triazole derivatives using 1H-benzo[d][1][4][10]triazole as starting material. (2025). ResearchGate. Available from:
- US2323948A - Process for preparing phenylenediamine derivatives. (n.d.). Google Patents.
- Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (n.d.). PMC - NIH.
-
4-(4-(((1H-Benzo[d][1][4][10]triazol-1-yl)oxy)methyl). (n.d.). MDPI. Available from:
- N,N'-Di-2-butyl-1,4-phenylenediamine. (n.d.). Wikipedia.
-
Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][2][10]triazolo[1,5-d][1][2]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. (2025). ResearchGate. Available from:
- p-Phenylenediamine. (2024). CIR Report Data Sheet.
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method refinement for consistent results with 5-Butyl-1H-benzo[d]triazole
Introduction
Welcome to the technical resource center for 5-Butyl-1H-benzo[d]triazole (CAS No. 3663-24-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible results in your experiments. As a derivative of benzotriazole, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of dyes, fungicides, and other complex organic molecules.[1][2] However, its unique properties can present challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, underpinned by robust scientific principles and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 5-Butyl-1H-benzo[d]triazole?
Understanding the core properties of a reagent is the first step toward experimental success. The butyl group enhances lipophilicity compared to the parent benzotriazole, influencing its solubility and handling characteristics.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [4][5] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| Melting Point | 75 °C (recrystallized from ligroin) | [1][4] |
| Boiling Point | 202 °C at 11 Torr | [1][4] |
| pKa | 8.58 ± 0.40 (Predicted) | [1][6] |
| LogP | 2.30 (Predicted) | [5] |
| Appearance | Solid | [3] |
Q2: How should I properly store 5-Butyl-1H-benzo[d]triazole to ensure its stability?
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dry, cool place at room temperature.[1][7] Benzotriazoles are generally stable, but proper storage prevents potential degradation from moisture or contaminants.
Q3: What are the primary safety considerations when handling this compound?
As with any chemical reagent, proper personal protective equipment (PPE) is mandatory. 5-Butyl-1H-benzo[d]triazole is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[8] Always handle it in a well-ventilated area or a chemical fume hood.[8][9]
-
Wear: Protective gloves, lab coat, and safety goggles.[8][9]
-
Avoid: Inhalation of dust and direct contact with skin and eyes.[8]
-
In Case of Contact: If it comes into contact with skin, wash thoroughly with soap and water.[8] If it gets in the eyes, rinse cautiously with water for several minutes.[8]
Troubleshooting Guide: Synthesis & Purification
Achieving high yield and purity is critical. The synthesis of benzotriazoles typically involves the diazotization of an ortho-phenylenediamine, a reaction sensitive to several parameters.
Q4: My synthesis of 5-Butyl-1H-benzo[d]triazole results in low yields. What are the critical control points?
Low yield is often traced back to suboptimal conditions during the cyclization reaction. The most common synthetic route proceeds from 4-n-butyl-o-phenylenediamine via diazotization and subsequent intramolecular cyclization.[10][11]
Causality: The formation of the diazonium salt intermediate is highly temperature-dependent. If the temperature rises too high, the diazonium salt can decompose, leading to side products. The final cyclization step is also sensitive to pH and temperature.
Below is a workflow diagram illustrating the key stages of a validated synthesis process.
Caption: Key stages in the synthesis of 5-Butyl-1H-benzo[d]triazole.
Refined Synthesis Protocol
This protocol is adapted from established methodologies for benzotriazole synthesis.[10][11][12]
-
Preparation of 4-n-butyl-o-phenylenediamine: This intermediate is typically prepared via a four-step process starting from 4-n-butylaniline involving acetylation, nitration, hydrolysis, and finally, reduction of the nitro group.[10]
-
Diazotization & Cyclization (Critical Step):
-
Dissolve 4-n-butyl-o-phenylenediamine (1 equivalent) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial to prevent diazonium salt decomposition.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the diamine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir in the cold bath for 1 hour.
-
-
Work-up & Isolation:
-
Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete cyclization.
-
Cool the mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to a pH of ~7-8 to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Q5: I'm struggling with purifying the crude product. What is the most effective method?
The primary challenge in purification is removing unreacted starting materials or side products with similar polarities. Recrystallization is the most effective and scalable method for this compound.
Causality: The compound's defined melting point and good crystallinity make it an ideal candidate for recrystallization. The choice of solvent is key; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Optimized Recrystallization Protocol
-
Solvent Selection: Ligroin (a non-polar hydrocarbon mixture) is a documented solvent for achieving high purity.[1][4] Alternatively, a mixed solvent system like ethanol/water or toluene/heptane can be effective.
-
Procedure:
-
Place the crude 5-Butyl-1H-benzo[d]triazole in an Erlenmeyer flask.
-
Add a minimal amount of hot ligroin (or chosen solvent) until the solid just dissolves. Perform this on a hot plate in a fume hood.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Troubleshooting Guide: Experimental Use & Analysis
Consistency in reactions utilizing 5-butyl-1H-benzotriazole requires careful control of solubility and reaction conditions.
Q6: My reaction is sluggish or gives inconsistent results. Could this be a solubility issue?
Yes, poor or inconsistent solubility is a common cause of reproducibility issues. While the butyl group improves solubility in organic media over unsubstituted benzotriazole, it is not universally soluble.[3]
Causality: For a reaction to proceed efficiently, the reagents must be in the same phase. If your compound is not fully dissolved, the reaction rate will be limited by the dissolution rate, leading to variability.
| Solvent | Solubility | Recommended Use Cases |
| Water | Very slightly soluble (0.96 g/L)[6] | Not recommended for reactions; suitable for washing crude product. |
| Toluene | Soluble | Good for reactions requiring higher temperatures. |
| Dichloromethane (DCM) | Soluble | General purpose reaction solvent; easy to remove. |
| Tetrahydrofuran (THF) | Soluble | Excellent for reactions involving organometallics or strong bases. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Ideal for nucleophilic substitution reactions (e.g., alkylations). |
| Ethanol / Methanol | Soluble | Suitable for some reactions; can act as a nucleophile itself. |
| Hexanes / Ligroin | Sparingly soluble at RT, soluble when hot | Primarily used for recrystallization. |
Recommendation: For reactions like N-alkylation, use a polar aprotic solvent such as DMF or THF to ensure complete dissolution and facilitate the reaction.
Q7: How can I confirm the purity and identity of my final product?
A combination of chromatography and spectroscopy is essential for unambiguous characterization and purity assessment.
Causality: Analytical techniques provide orthogonal data points. HPLC confirms purity by separating the main component from impurities, while NMR and MS confirm the molecular structure. Analytical data for this compound is available from various suppliers, which can be used for comparison.[13][14][15]
Recommended Analytical Protocols
-
Purity Analysis by HPLC:
-
Method: Reversed-Phase HPLC is most common.
-
Typical Conditions:
Parameter Recommended Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid) Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes. Flow Rate 1.0 mL/min | Detection | UV at 254 nm and 280 nm |
-
-
Structural Confirmation by NMR:
-
Solvent: CDCl₃ or DMSO-d₆.
-
¹H NMR: Expect signals for the butyl group (a triplet for the terminal CH₃, multiplets for the three CH₂ groups) and distinct signals for the aromatic protons on the benzene ring. The N-H proton of the triazole ring will appear as a broad singlet, typically far downfield.
-
-
Mass Spectrometry (MS):
-
Use ESI+ mode to observe the protonated molecule [M+H]⁺ at m/z ≈ 176.1.
-
Below is a logical flow for troubleshooting experimental inconsistencies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
-
5-Butyl-1H-benzo[d][3][4][8]triazole - ChemBK. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - 5-Methyl-1H-benzotriazole - Alfa Aesar. (2014). Retrieved from [Link]
- CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents. (2016).
-
5-Butyl-1H-benzotriazole - Protheragen. (n.d.). Retrieved from [Link]
-
New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety - MDPI. (2022). Retrieved from [Link]
- CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents. (2013).
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. 5-Butyl-1H-benzotriazole - Protheragen [protheragen.ai]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 11. CN103450104A - Synthesis process of 5-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3663-24-9|5-Butyl-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 14. 3663-24-9 | this compound - Moldb [moldb.com]
- 15. 3663-24-9 | this compound | Triazoles | Ambeed.com [ambeed.com]
Technical Support Center: 5-Butyl-1H-benzo[d]triazole Film Formation on Copper
Welcome to the technical support guide for troubleshooting the application of 5-Butyl-1H-benzo[d]triazole (BTA-Bu) as a protective film on copper surfaces. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing BTA-Bu for corrosion inhibition and surface passivation. Here, we address common challenges and provide in-depth, evidence-based solutions.
I. Understanding the Mechanism: Why BTA-Bu?
5-Butyl-1H-benzo[d]triazole belongs to the family of benzotriazole derivatives, which are renowned corrosion inhibitors for copper and its alloys[1][2]. The protective action stems from the formation of a chemisorbed, polymeric film on the copper surface. The triazole group chelates with Cu(I) ions, forming a stable Cu(I)-BTA complex, while the butyl group enhances the film's protective properties[3][4].
The addition of an alkyl chain, such as a butyl group, to the benzotriazole molecule generally improves the inhibiting performance. This is due to van der Waals interactions between the aliphatic chains, which promote the formation of a thicker, more compact, and more hydrophobic protective layer[3]. This enhanced hydrophobicity provides a more robust barrier against corrosive agents. Studies have shown that while the inhibiting efficiency increases with the length of the alkyl chain, solubility limitations can become a factor with very long chains[3]. The butyl derivative (C4) has been shown to provide a significant improvement in inhibition efficiency over the base benzotriazole molecule[3].
Core Protective Mechanism
dot graph "Protective_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Solution" { label="BTA-Bu in Solution"; bgcolor="#F1F3F4"; "BTA_Bu" [label="5-Butyl-1H-benzo[d]triazole", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; }
subgraph "cluster_Surface" { label="Copper Surface Interaction"; bgcolor="#F1F3F4"; "Cu_Surface" [label="Clean Copper Surface (Cu, Cu₂O)", style=filled, fillcolor="#FFFFFF"]; "Cu_I" [label="Cu(I) Ions", style=filled, fillcolor="#FFFFFF"]; "Complexation" [label="Chelation & Complexation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Film" [label="[Cu(I)-BTA-Bu]n Polymeric Film", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"BTA_Bu" -> "Cu_Surface" [label="Adsorption"]; "Cu_Surface" -> "Cu_I" [label="Surface Oxidation"]; "Cu_I" -> "Complexation"; "BTA_Bu" -> "Complexation"; "Complexation" -> "Film" [label="Polymerization"]; "Film" -> "Cu_Surface" [label="Passivation & Protection", style=dashed, color="#EA4335"]; } dot Caption: Mechanism of BTA-Bu film formation on a copper surface.
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address potential problems during your experimental workflow.
Problem 1: Poor or Non-Uniform Film Formation
Question: "I've immersed my copper sample in the BTA-Bu solution, but the resulting film appears patchy, uneven, or is easily wiped off. What could be the cause?"
Answer: This is one of the most common issues and typically points to inadequate surface preparation or suboptimal solution parameters. A pristine surface is critical for the uniform chemisorption of the inhibitor[5][6][7].
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution | Verification |
| Contaminated Copper Surface | Organic residues (oils, grease, fingerprints) or inorganic contaminants (oxides, residual polishing compounds) will physically block the BTA-Bu molecules from reaching and bonding with the copper surface[5]. | Implement a multi-step cleaning protocol. See Protocol 1: Rigorous Copper Surface Preparation . | A clean surface should be hydrophilic. A drop of deionized water will spread out rather than bead up. |
| Residual Oxides/Tarnish | A thick or non-uniform native oxide layer can impede the formation of a consistent Cu(I)-BTA-Bu complex. While a thin layer of Cu₂O is part of the film, older, thicker oxides must be removed[8]. | Include an acid etching step in your cleaning protocol to remove oxides and create a fresh, active surface[9][10]. | The copper should have a uniform, bright, and lustrous appearance after etching and rinsing. |
| Inadequate BTA-Bu Concentration | If the concentration is too low, there may not be enough inhibitor molecules to form a complete, densely packed monolayer on the available surface area. | For aqueous solutions, a typical starting concentration is in the range of 10⁻³ to 10⁻² M. The optimal concentration may need to be determined empirically. | Perform a concentration-dependent study and evaluate film quality using electrochemical methods (e.g., potentiodynamic polarization). |
| Poor BTA-Bu Solubility | 5-Butyl-1H-benzo[d]triazole has very slight solubility in water (0.96 g/L at 25°C)[11]. If the inhibitor is not fully dissolved, it cannot effectively adsorb onto the surface. | Consider using a co-solvent like ethanol or isopropanol to increase solubility[12][13]. Prepare the solution with gentle heating and stirring to ensure complete dissolution[9]. | The treatment solution should be clear and free of any visible precipitate after cooling to the working temperature. |
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start: Poor Film Quality", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Check_Surface" [label="Is Surface Preparation Adequate?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Check_Solution" [label="Is Solution Chemistry Optimal?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Check_Process" [label="Are Immersion Parameters Correct?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "End" [label="Achieved: Uniform, Protective Film", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Surface"; "Check_Surface" -> "Implement_Protocol1" [label="No"]; "Implement_Protocol1" [label="Implement Rigorous Cleaning\n(Protocol 1)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Implement_Protocol1" -> "Check_Surface"; "Check_Surface" -> "Check_Solution" [label="Yes"];
"Check_Solution" -> "Adjust_Concentration" [label="No"]; "Adjust_Concentration" [label="Adjust BTA-Bu Concentration\n&/or Co-solvent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adjust_Concentration" -> "Check_Solution"; "Check_Solution" -> "Check_Process" [label="Yes"];
"Check_Process" -> "Optimize_Time_Temp" [label="No"]; "Optimize_Time_Temp" [label="Optimize Immersion Time,\nTemperature, and pH", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Time_Temp" -> "Check_Process"; "Check_Process" -> "End" [label="Yes"]; } dot Caption: A logical workflow for troubleshooting poor BTA-Bu film formation.
Problem 2: Insufficient Corrosion Protection
Question: "I have formed a visually uniform film, but my electrochemical tests (e.g., Tafel plots, EIS) show poor inhibition efficiency. Why isn't the film protective?"
Answer: A visually acceptable film does not always equate to a functionally protective one. The issue may lie in the film's microstructure, thickness, or chemical stability.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution | Verification |
| Film is Too Thin or Porous | Short immersion times or low temperatures can result in a film that is not thick or dense enough to provide a robust barrier. The arrangement of the inhibitor molecules into a compact layer can take time[3]. | Increase the immersion time (e.g., from 30 minutes to several hours) and/or gently increase the solution temperature (e.g., to 40-60°C) to promote film growth and organization. | Use Electrochemical Impedance Spectroscopy (EIS). A protective film will show a significant increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl). |
| Incorrect pH of Solution | The effectiveness of benzotriazoles is pH-dependent. They tend to work best in neutral to slightly alkaline conditions (pH > 7) and are less effective in acidic environments[14]. | Adjust the pH of your BTA-Bu solution to be within the optimal range (typically pH 7-9). Use dilute NaOH or a suitable buffer. | Monitor the pH of the solution before and during the immersion process. |
| Presence of Aggressive Ions | High concentrations of chloride or sulfate ions in the treatment solution or the test environment can compete with the inhibitor for surface sites and can lead to localized film breakdown[3]. | If possible, use deionized water for solution preparation. If testing in a corrosive medium, ensure the BTA-Bu concentration is sufficient to provide protection in that specific environment. | Compare the electrochemical performance in high and low-ion concentration environments. |
| Film Degradation | The Cu(I)-BTA complex can be susceptible to oxidation to a less-protective Cu(II) species upon removal from the treatment solution and exposure to air[4]. | After film formation, rinse gently with a non-aqueous solvent (e.g., ethanol) and dry under a stream of inert gas (N₂ or Ar). Store in a desiccator. | Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical state of copper within the surface film. The presence of a strong Cu(I) signal is indicative of a well-formed protective layer[4][15]. |
III. Standard Operating Protocols
Protocol 1: Rigorous Copper Surface Preparation
This protocol is designed to create a clean, active, and uniform copper surface ready for inhibitor film formation.
-
Mechanical Polishing (if necessary):
-
For rough surfaces, begin by grinding with successively finer grades of SiC abrasive paper (e.g., 400, 800, 1200 grit).
-
Rinse thoroughly with deionized (DI) water between each grade.
-
For a mirror finish, follow with polishing using alumina slurries (e.g., 1.0 µm, 0.3 µm, 0.05 µm) on a polishing cloth.
-
-
Degreasing:
-
Ultrasonically clean the sample in acetone for 10-15 minutes to remove organic residues and polishing compounds.
-
Ultrasonically clean the sample in ethanol or isopropanol for 10-15 minutes.
-
Rinse thoroughly with DI water.
-
-
Acid Etching (Oxide Removal):
-
Final Rinse and Drying:
Protocol 2: BTA-Bu Film Formation by Immersion
This protocol describes a general method for applying the BTA-Bu film.
-
Solution Preparation:
-
Prepare a stock solution of 5-Butyl-1H-benzo[d]triazole. Due to its limited aqueous solubility, a 90:10 water:ethanol (v/v) mixture is a good starting point as a solvent.
-
Weigh the required amount of BTA-Bu to achieve the desired concentration (e.g., 0.175 g for a 10 mM solution in 1 L).
-
Add the BTA-Bu to the solvent. Stir and gently warm (to ~50°C) until fully dissolved. The solution should be clear[9].
-
Allow the solution to cool to the desired working temperature (typically room temperature to 60°C).
-
Check and adjust the pH to the desired level (e.g., pH 8) using dilute NaOH or HCl.
-
-
Immersion:
-
Completely immerse the freshly prepared copper sample into the BTA-Bu solution.
-
Ensure the sample is not in contact with the walls or bottom of the container. Suspend it if necessary.
-
Allow the sample to remain in the solution for the desired duration (e.g., 1-24 hours). The optimal time will depend on the desired film thickness and quality.
-
-
Post-Treatment:
-
Carefully remove the sample from the solution.
-
Gently rinse with the same solvent used for the solution (e.g., the 90:10 water:ethanol mixture) to remove any non-adsorbed BTA-Bu.
-
Perform a final rinse with pure ethanol or isopropanol.
-
Dry under a stream of inert gas.
-
Store in a desiccator prior to characterization or use.
-
IV. Frequently Asked Questions (FAQs)
Q1: How does the butyl group on BTA-Bu affect its performance compared to standard Benzotriazole (BTA)? The butyl group enhances the hydrophobicity and thickness of the protective film due to van der Waals forces between the alkyl chains of adjacent molecules[3]. This generally leads to a more compact, durable, and protective barrier against corrosion compared to unsubstituted BTA, especially in aggressive media[3].
Q2: What is the typical thickness of a BTA-Bu film? The film is typically a few nanometers thick, often described as a monolayer or a thin polymeric layer[9][16]. The exact thickness depends on factors like concentration, immersion time, and temperature.
Q3: Can I use BTA-Bu in non-aqueous systems, like lubricating oils? Yes, the butyl group increases the molecule's affinity for organic phases. Oil-soluble benzotriazole derivatives are specifically designed for use in non-aqueous environments like oils and fuels to protect copper components[17].
Q4: What analytical techniques are best for confirming the presence and quality of the film?
-
Electrochemical Impedance Spectroscopy (EIS): Excellent for quantifying the protective properties (resistance) of the film in a non-destructive manner.
-
Potentiodynamic Polarization (Tafel Plots): Used to determine the corrosion rate and understand if the inhibitor acts on anodic, cathodic, or both reactions[18].
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface film and the oxidation state of copper, verifying the presence of the Cu(I)-BTA-Bu complex[4][15].
-
Contact Angle Goniometry: Measures the surface hydrophobicity. A successful film will significantly increase the water contact angle.
Q5: My BTA-Bu solution has turned slightly blue/green after use. What does this mean? This indicates the presence of copper ions in the solution, likely forming a Cu(II)-BTA-Bu complex. This can happen if the initial copper surface was heavily oxidized or if the solution is too acidic, causing some dissolution of the copper before the protective film can fully form. Ensure your surface preparation is thorough and the solution pH is properly controlled.
References
-
G. Trabanelli, F. Zucchi, V. Grassi, "Alkyl-benzotriazole derivatives as inhibitors of iron and copper corrosion," International Journal of Corrosion and Scale Inhibition, vol. 4, no. 1, pp. 96-107, 2015. [Link]
-
M. C. Giménez, et al., "Passivation of Copper: Benzotriazole Films on Cu (111)," The Journal of Physical Chemistry C, vol. 118, no. 16, pp. 8667–8675, 2014. [Link]
-
M. Metikoš-Huković, R. Babić, Z. Petrović, "Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution," Journal of the Electrochemical Society, vol. 144, no. 12, pp. 4045-4052, 1997. [Link]
-
F. Mansfeld, T. Smith, E. P. Parry, "Benzotriazole as Corrosion Inhibitor for Copper," Corrosion, vol. 27, no. 7, pp. 289-294, 1971. [Link]
-
Copper Development Association Inc., "Clear Organic Finishes for Copper and Copper Alloys," CDA Publication A1362, 2019. [Link]
-
Y. Wang, et al., "Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating," RSC Advances, vol. 11, no. 34, pp. 21063-21072, 2021. [Link]
-
R. F. Roberts, "Structures of metal-benzotriazole films on copper and other metals," Journal of Electron Spectroscopy and Related Phenomena, vol. 4, no. 4, pp. 273-291, 1974. [Link]
-
Austral Wright Metals, "Copper Coating Clear Organic Finishes," 2023. [Link]
-
Copper Development Association Inc., "Corrosion Protection & Resistance: Clear organic finishes," copper.org. [Link]
-
M. Finšgar, I. Milošev, "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review," Corrosion Science, vol. 52, no. 9, pp. 2737-2749, 2010. [Link]
-
Technic Inc., "Chemical Surface Preparation". [Link]
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H. J. Kim, et al., "Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue," Materials, vol. 14, no. 11, p. 2769, 2021. [Link]
-
Reddit user discussion on Benzotriazole corrosion inhibitor. [Link]
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G. M. Craciun, et al., "Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship," International Journal of Molecular Sciences, vol. 24, no. 1, p. 845, 2023. [Link]
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ResearchGate discussion on cleaning copper surfaces. [Link]
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Danish Environmental Protection Agency, "Benzotriazole and Tolyltriazole," Environmental projects No. 1526, 2013. [Link]
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S. Rajendran, et al., "Effect of benzotriazole on corrosion inhibition of copper under flow conditions," Journal of the Taiwan Institute of Chemical Engineers, vol. 45, no. 5, pp. 2271-2277, 2014. [Link]
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National Center for Biotechnology Information, "1H-Benzotriazole," PubChem Compound Summary for CID 7220. [Link]
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Copper Development Association Inc., "Benzotriazole: An effective corrosion inhibitor for copper alloys," CDA Publication A1349. [Link]
-
M. A. Arenas, et al., "Influence of 5-chloro and 5-methyl benzotriazole on the corrosion of copper in acid solution: An experimental and a theoretical approach," Corrosion Science, vol. 44, no. 1, pp. 25-41, 2002. [Link]
-
A. P. O'Mullane, et al., "Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment," ACS Applied Nano Materials, vol. 5, no. 9, pp. 12895–12905, 2022. [Link]
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A. El-Malah, et al., "Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %," Journal of Molecular Structure, vol. 1225, p. 129111, 2021. [Link]
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enhancing the performance of 5-Butyl-1H-benzo[d]triazole in acidic media
Technical Support Center: 5-Butyl-1H-benzo[d]triazole
Introduction: Navigating the Challenges of 5-Butyl-1H-benzo[d]triazole in Acidic Environments
Welcome to the technical support guide for 5-Butyl-1H-benzo[d]triazole (5-Bu-BTA). As a highly effective corrosion inhibitor, particularly for copper and its alloys, 5-Bu-BTA is a valuable tool in materials science and industrial applications. Its efficacy stems from the formation of a robust, protective film on the metal surface. The nitrogen atoms in the triazole ring play a crucial role by coordinating with metal atoms, creating a stable barrier against corrosive agents.[1][2] The addition of the butyl group enhances the molecule's hydrophobicity, which can contribute to a more resilient protective layer.
However, researchers and professionals often encounter a significant decrease in performance when applying 5-Bu-BTA in strongly acidic media. This guide provides in-depth troubleshooting advice, validated experimental protocols, and a comprehensive FAQ section to help you understand the underlying mechanisms and strategically enhance the inhibitor's performance under these challenging conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by 5-Butyl-1H-benzo[d]triazole?
A: 5-Bu-BTA protects metal surfaces, primarily copper, through a process of adsorption. The molecule attaches to the metal surface, where the lone-pair electrons of its three nitrogen atoms form coordinate bonds with vacant d-orbitals of the metal atoms.[1] This interaction leads to the formation of a thin, yet dense, protective film. This film can be a chemisorbed monolayer or a more complex, polymeric structure involving metal ions, which acts as a physical barrier preventing corrosive species from reaching the metal.[3][4][5]
Q2: Why does the inhibitor's efficiency significantly decrease in strongly acidic solutions (e.g., pH < 2)?
A: The performance drop in highly acidic environments is primarily due to the protonation of the benzotriazole molecule. In aqueous solutions with a pH below 1, the molecule can become a protonated cation (BTAH₂⁺).[6] This protonation of the nitrogen atoms reduces their ability to donate lone-pair electrons and coordinate with the metal surface, thereby hindering the formation of the protective film.[5] Furthermore, the oxide films that benzotriazoles help to reinforce are inherently less stable at low pH, further diminishing the inhibitor's effectiveness.[7]
Q3: What is the generally accepted optimal pH range for benzotriazole-based inhibitors?
A: Benzotriazoles typically exhibit their best performance in neutral or slightly alkaline conditions (pH > 7).[8] Their effectiveness tends to increase with a rise in pH from strongly acidic towards neutral levels.[7] While they can still offer protection in weakly acidic solutions, their efficiency is compromised in highly acidic environments.
Q4: Can 5-Bu-BTA be used to protect metals other than copper and its alloys?
A: While renowned for its efficacy on copper, 5-Bu-BTA and its parent compound, benzotriazole, have also been shown to inhibit corrosion on other metals, including zinc, iron, and their alloys.[3][5][9] The mechanism involves the formation of complexes with the respective metal ions.[9] However, the structure and stability of the protective film can vary significantly between different metals, and performance should be validated for each specific application.
Q5: What role does the butyl group play in the molecule's function?
A: The C4H9 (butyl) substituent on the benzene ring increases the molecule's overall size and hydrophobicity. This can lead to a more compact and water-repellent protective film on the metal surface once adsorbed, potentially offering enhanced barrier properties compared to the unsubstituted benzotriazole. This structural modification is a common strategy to improve the performance of organic corrosion inhibitors.
Troubleshooting Guide: Diagnosing and Solving Performance Issues
This section addresses common problems encountered during experimentation, providing causal explanations and actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Drastically Reduced Inhibition Efficiency in Strong Acid (pH < 2) | Protonation of Inhibitor: At very low pH, the triazole ring's nitrogen atoms become protonated, losing their ability to coordinate with the metal surface and form a stable protective film.[5][6] | 1. Introduce a Synergistic Co-inhibitor: Certain compounds can co-adsorb with 5-Bu-BTA to form a more stable, mixed protective film. Halide ions (e.g., Cl⁻, I⁻), surfactants, or other nitrogen/sulfur-containing organic molecules can enhance surface adsorption and film stability.[10][11][12] 2. Optimize Concentration: While high acidity reduces efficiency, increasing the inhibitor concentration can partially compensate by shifting the adsorption equilibrium towards film formation. Determine the critical concentration for your specific system. |
| Inconsistent or Non-Reproducible Results | 1. Presence of Dissolved Oxygen: In some acidic systems, the presence of dissolved oxygen can decrease the efficiency of benzotriazole by altering the primary cathodic reaction, which the inhibitor may not effectively suppress.[7] 2. Inadequate Surface Preparation: Residual oxides, grease, or contaminants on the metal surface can prevent uniform adsorption of the inhibitor, leading to localized corrosion and variable results. | 1. Control Atmospheric Conditions: Conduct experiments under deaerated conditions (e.g., by purging with N₂ or Argon gas) to assess the impact of oxygen. Compare results with aerated conditions to understand your system's sensitivity. 2. Standardize Surface Preparation: Implement a rigorous and consistent pre-cleaning protocol. A typical procedure involves mechanical polishing (e.g., with SiC paper), degreasing with a solvent like acetone, rinsing with deionized water, and immediate use. |
| Evidence of Pitting or Localized Corrosion | Incomplete Film Formation: Even with an inhibitor present, aggressive ions like chlorides (Cl⁻) in the acidic medium can cause localized breakdown of the protective film, leading to pitting corrosion. | 1. Employ Synergistic Halide Ions: In some cases, a controlled amount of halide ions can have a synergistic effect, adsorbing onto the surface and facilitating a stronger bond between the inhibitor and the metal. 2. Use Film-Enhancing Additives: Consider adding surfactants or polymers that can integrate into the inhibitor film, making it more compact and resistant to localized breaches. Non-ionic surfactants like Triton X-100 have been shown to be effective.[10] |
| Poor Solubility or Dispersion in the Acidic Medium | Hydrophobicity of the Molecule: The butyl group, while beneficial for the protective film, makes 5-Bu-BTA more hydrophobic than unsubstituted benzotriazole, which may lead to solubility issues in purely aqueous acidic solutions. | 1. Use a Co-Solvent: Introduce a small, controlled amount of a water-miscible organic solvent (e.g., ethanol, isopropanol) to the stock solution to ensure the inhibitor is fully dissolved before being diluted into the acidic medium. 2. Formulate with Surfactants: Utilize a surfactant at a concentration above its critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic inhibitor molecules and disperse them evenly throughout the aqueous phase. |
Enhancement Strategies: The Power of Synergy
The most effective method for boosting the performance of 5-Bu-BTA in acidic media is through synergistic combinations. Synergy occurs when the combined inhibition efficiency of two or more compounds is greater than the sum of their individual effects.
Conceptual Model of Synergistic Inhibition
The diagram below illustrates how a synergistic agent can enhance the protective film formed by 5-Bu-BTA.
Caption: Synergistic agents enhance the protective barrier of 5-Bu-BTA.
Table of Proven Synergistic Combinations
The following table summarizes literature-validated combinations that have been shown to enhance the performance of benzotriazoles in acidic environments.
| Primary Inhibitor | Synergistic Agent(s) | Metal/Alloy | Acidic Medium | Observed Outcome | Reference |
| Benzotriazole (BTAH) | Surfactants (Triton X-100, CTAB) | Copper Alloys | 1.5 M H₂SO₄ | Significant increase in inhibition efficiency, especially at post-micellar concentrations of the surfactant. | [10] |
| 5-Methyl-BTAH / BTAH | Potassium Sorbate, Gelatin | Copper | Acidic Sulphate | Inhibition efficiency was significantly greater with the combined inhibitors compared to individual components. | [11] |
| Benzotriazole (BTAH) | Thiourea | Copper | 1 M H₂SO₄ | Achieved 96.6% inhibition efficiency at low concentrations (100 ppm BTAH, 50 ppm Thiourea), demonstrating strong synergy. | [12] |
| Benzotriazole (BTAH) | Imidazole | Copper | NaCl Solution | Combination creates a more robust and stable protective film than either compound alone. | [1][13] |
Validated Experimental Protocols
To accurately assess the performance of 5-Bu-BTA and any enhancement strategies, standardized evaluation methods are crucial. Below are step-by-step protocols for fundamental techniques.[14][15]
Protocol 1: Gravimetric (Weight Loss) Analysis
This method directly measures the material lost to corrosion and is excellent for determining average corrosion rates over time.
Workflow Diagram
Caption: Standard workflow for weight loss corrosion testing.
Methodology:
-
Coupon Preparation: Prepare rectangular metal coupons of known surface area. Polish the surfaces sequentially with finer grades of SiC abrasive paper (e.g., 400, 800, 1200 grit).
-
Cleaning: Degrease the coupons by sonicating in acetone for 5 minutes, rinse thoroughly with deionized water, and dry completely with a stream of warm air.
-
Initial Weighing: Using an analytical balance (±0.1 mg), weigh each coupon and record its initial mass (W_initial).
-
Immersion: Suspend each coupon fully in a beaker containing the test solution (e.g., 1 M HCl) with and without the desired concentration of 5-Bu-BTA. Ensure the coupon does not touch the sides or bottom of the beaker.
-
Exposure: Cover the beakers and leave them in a constant temperature bath for a predetermined period (e.g., 6, 12, or 24 hours).
-
Final Cleaning: After exposure, remove the coupons. Gently scrub with a soft brush in a solution designed to remove corrosion products without attacking the base metal (e.g., a solution containing HCl and hexamine for steel). Rinse with deionized water and acetone, then dry.
-
Final Weighing: Reweigh the dried coupons to get the final mass (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Analysis
Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid results and mechanistic insights.
Apparatus:
-
A three-electrode electrochemical cell.
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A platinum or graphite rod of large surface area.
-
Potentiostat/Galvanostat with frequency response analysis capability.
Methodology:
-
Electrode Preparation: Mount the metal sample in an electrode holder, exposing a known surface area (e.g., 1 cm²). Prepare the surface as described in the weight loss protocol.
-
Stabilization: Immerse the three-electrode setup in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). An increase in the diameter of the semicircular arc indicates increased charge transfer resistance (R_ct) and thus, better corrosion inhibition.
-
Model the data with an appropriate equivalent electrical circuit to quantify R_ct.
-
Calculate IE%: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the results as log(current density) vs. potential (a Tafel plot).
-
Extrapolate the linear Tafel regions back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value signifies better corrosion protection.
-
Calculate IE%: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100.
-
Troubleshooting Workflow: A Decision-Making Diagram
When faced with poor performance, this logical workflow can help diagnose the root cause systematically.
Caption: A step-by-step guide for troubleshooting poor inhibitor performance.
References
- Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. CORROSION, 29(7), 290–298.
- de Souza, F. S., & Spinelli, A. (2015). Evaluation of corrosion inhibitors in acid medium.
- Reddit User Discussion. (2023). Benzotriazole -- some tips regarding this corrosion inhibitor.
- Lgaz, H., et al. (2022). Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media. Journal of Adhesion Science and Technology.
- JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. JETIR.
- Kokott, S., et al. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. Physical Chemistry Chemical Physics, 17(20), 13248-13255.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Decoding Corrosion: The Science Behind Benzotriazole's Inhibitor Action.
- ResearchGate. (2025). Investigating Benzotriazole Corrosion Inhibitors in the Action of Organic Mechanism. International Journal of Recent Development in Engineering and Technology.
- ResearchGate. (2025). Effect of benzotriazole derivatives on the corrosion and dezincification of brass in neutral chloride solution.
- Fang, J., et al. (n.d.). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Langmuir.
- ResearchGate. (2025).
- CSIR-CECRI. (n.d.). Effect of benzotriazole on corrosion inhibition of copper under flow conditions.
- TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing.
- AMPP Knowledge Hub. (n.d.).
- ResearchGate. (n.d.). Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid.
- ResearchGate. (2025). Eco-friendly corrosion inhibitor for mild steel in acidic media.
- ResearchGate. (2025). The influence of synergistic effects of 5-methyl-1H-benzotriazole and potassium sorbate as well as 5-methyl-1H-benzotriazole and gelatin on the copper corrosion in sulphuric acid solution.
- Alamiery, A. A. (2024). Inhibition of Corrosion in Acidic Solutions: A Mini-Review on the Role of Heterocyclic Compounds.
- Saberion, M., et al. (2022). Synergistic Corrosion Inhibition of Benzotriazole and Thiourea for Refineries and Petrochemical Plants. Protection of Metals and Physical Chemistry of Surfaces.
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- 4. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synergistic Corrosion Inhibition of Benzotriazole and Thiourea for Refineries and Petrochemical Plants | Semantic Scholar [semanticscholar.org]
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- 14. Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media | Research, Society and Development [rsdjournal.org]
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Validation & Comparative
A Comparative Analysis for Advanced Applications: 5-Butyl-1H-benzo[d]triazole versus Benzotriazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, benzotriazole and its derivatives stand out for their broad utility, from industrial applications as corrosion inhibitors to their role as versatile scaffolds in medicinal chemistry. This guide provides an in-depth, objective comparison of the parent molecule, benzotriazole (BTA), and its alkyl-substituted counterpart, 5-Butyl-1H-benzo[d]triazole. By synthesizing available experimental data and established chemical principles, this document aims to equip researchers and professionals with the critical insights needed to select the appropriate molecule for their specific application, be it in materials science or drug development.
At a Glance: Structural and Physicochemical Distinctions
Benzotriazole is a bicyclic aromatic heterocycle, while 5-Butyl-1H-benzo[d]triazole features a butyl group appended to the benzene ring. This seemingly minor structural modification imparts significant changes to the molecule's physicochemical properties, influencing its solubility, surface activity, and, consequently, its performance in various applications.
| Property | Benzotriazole | 5-Butyl-1H-benzo[d]triazole |
| Molecular Formula | C₆H₅N₃ | C₁₀H₁₃N₃ |
| Molar Mass | 119.12 g/mol | 175.23 g/mol |
| Appearance | White to light tan solid | Solid |
| Melting Point | 98.5-100 °C | 75 °C |
| Boiling Point | 350 °C | 202 °C (at 11 Torr) |
| Water Solubility | 20 g/L | Lower (predicted) |
| LogP | 1.44 | ~2.9 (predicted) |
The most notable difference lies in the lipophilicity, as indicated by the octanol-water partition coefficient (LogP). The addition of the butyl group significantly increases the LogP value, suggesting enhanced solubility in nonpolar organic solvents and a more hydrophobic character. This property is paramount in applications where interaction with hydrophobic surfaces or penetration through lipid membranes is desired.
Head-to-Head Comparison: Performance Insights
Corrosion Inhibition: A Deeper Look
Both benzotriazole and its alkylated derivatives are renowned for their ability to inhibit the corrosion of copper and its alloys. The mechanism hinges on the formation of a protective, chemisorbed film on the metal surface. The triazole ring coordinates with copper ions, creating a stable, polymeric complex that acts as a barrier to corrosive agents.
While direct, side-by-side comparative studies on the corrosion inhibition efficiency of 5-butyl-benzotriazole and benzotriazole are not extensively reported in publicly available literature, we can infer the likely impact of the butyl group based on studies of other alkyl-substituted benzotriazoles. The introduction of an alkyl chain is generally understood to enhance the hydrophobicity of the protective film. A more hydrophobic barrier can offer superior protection by more effectively repelling water and aqueous corrosive species from the metal surface. It is hypothesized that the butyl group in 5-butyl-benzotriazole contributes to a denser, more robust, and more water-repellent protective layer compared to the film formed by benzotriazole alone. This enhanced barrier property could translate to improved corrosion inhibition, particularly in dynamic or highly aqueous environments.
Experimental Workflow: Evaluating Corrosion Inhibition
To quantitatively compare the corrosion inhibition performance of these two compounds, a series of standardized electrochemical and gravimetric tests should be employed.
Caption: Workflow for comparative evaluation of corrosion inhibitors.
Biological Activity and Drug Development Potential
The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives have shown antimicrobial, antiviral, and anticancer activities.[1] The introduction of a butyl group can significantly modulate these properties. The increased lipophilicity of 5-butyl-benzotriazole may enhance its ability to cross cell membranes, potentially leading to increased bioavailability and potency. However, this can also lead to increased toxicity.
Toxicity and Environmental Impact: A Critical Consideration
A comparative study on the aquatic toxicity of benzotriazole and its derivatives revealed that butylbenzotriazole (BBT) was the most toxic among the tested compounds, which also included benzotriazole and methylbenzotriazole isomers.[2][3] The acute toxicity of BBT to Vibrio fischeri, fathead minnow (Pimephales promelas), and water flea (Ceriodaphnia dubia) was observed at concentrations of ≤ 3.3 mg/L.[2] In contrast, benzotriazole showed acute toxicity to these organisms at concentrations generally above 100 mg/L.[3] This suggests that the increased alkyl chain length, while potentially beneficial for performance in some applications, correlates with a higher environmental risk.
The environmental fate of these compounds is also a concern. Benzotriazoles are not readily biodegradable and can persist in the environment.[4] While the specific environmental fate of 5-butyl-benzotriazole is not well-documented, its higher LogP value suggests a greater potential for bioaccumulation compared to the parent benzotriazole.
Synthesis and Chemical Reactivity
Both benzotriazole and 5-butyl-1H-benzo[d]triazole can be synthesized from the corresponding o-phenylenediamine precursors. The general synthesis of benzotriazoles involves the diazotization of o-phenylenediamine with nitrous acid. For 5-butyl-1H-benzo[d]triazole, the synthesis starts with 4-n-butylaniline, which undergoes a series of reactions including acetylation, nitration, hydrolysis, reduction of the nitro group to an amine, and finally diazotization and cyclization to yield the target molecule.
Logical Flow of Synthesis
Caption: Simplified synthesis pathways for benzotriazole and its 5-butyl derivative.
Experimental Protocols
Protocol 1: Weight Loss Measurement for Corrosion Inhibition Efficiency
This gravimetric method provides a straightforward determination of the average corrosion rate.
-
Preparation of Metal Coupons:
-
Cut metal coupons (e.g., copper, C1010 steel) to a standard size (e.g., 5 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit) until a mirror-like surface is achieved.
-
Degrease the coupons by sonicating in acetone for 10 minutes, followed by rinsing with deionized water and drying with a stream of warm air.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
Prepare separate solutions of the corrosive medium containing different concentrations of benzotriazole and 5-butyl-1H-benzo[d]triazole. A blank solution without any inhibitor should also be prepared.
-
Completely immerse the weighed coupons in the respective solutions in beakers. Ensure the coupons are suspended and not in contact with the bottom of the beaker.
-
Cover the beakers and maintain them at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove any corrosion products. A cleaning solution (e.g., a mixture of HCl and hexamethylenetetramine) may be used to dissolve corrosion products without affecting the base metal.
-
Rinse the coupons with deionized water, dry them thoroughly, and reweigh them (W_final).
-
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate the weight loss for the blank (ΔW_blank = W_initial,blank - W_final,blank) and for each inhibitor solution (ΔW_inhibitor = W_initial,inhibitor - W_final,inhibitor).
-
Calculate the inhibition efficiency using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100
-
Protocol 2: Potentiodynamic Polarization Measurements
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the prepared metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Fill the cell with the corrosive medium (with and without the inhibitor).
-
Allow the working electrode to stabilize in the solution for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
-
Polarization Scan:
-
Connect the electrodes to a potentiostat.
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] x 100
-
Conclusion and Future Outlook
The choice between 5-Butyl-1H-benzo[d]triazole and benzotriazole is a nuanced decision that depends on the specific requirements of the application.
-
Benzotriazole remains a highly effective, well-documented, and cost-efficient option for a wide range of applications, particularly where high water solubility is advantageous and environmental regulations for its use are established.
-
5-Butyl-1H-benzo[d]triazole , with its enhanced hydrophobicity, presents a compelling alternative for applications requiring a more robust and water-repellent protective film. This could be particularly beneficial in organic-based systems or in environments with high water flow. In the context of drug development, its increased lipophilicity might enhance cell permeability.
However, the significantly higher aquatic toxicity of the butyl derivative is a critical factor that must be carefully considered. For applications where environmental release is a possibility, the lower toxicity profile of benzotriazole may be a decisive advantage.
Further research is warranted to generate direct comparative data on the corrosion inhibition efficiency of these two molecules under various conditions. Such studies would provide a more definitive quantitative basis for their selection in demanding applications. Additionally, a more thorough investigation into the environmental fate and biodegradability of 5-butyl-1H-benzo[d]triazole is necessary to fully assess its long-term environmental impact.
References
- Pillard, D. A., Cornell, J. S., Dufresne, D. L., & Hernandez, M. T. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.
- Cornell, J. S., Pillard, D. A., & Hernandez, M. T. (2000). Comparative toxicity of benzotriazole and its derivatives to three aquatic species. Environmental Toxicology and Chemistry, 19(6), 1465-1470.
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PubChem. (n.d.). Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 10). 5-Butyl-1H-benzo[d][2][3][5]triazole. Retrieved from [Link]
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Grokipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions. Retrieved from [Link]
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Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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PubChem. (n.d.). 5-Butylbenzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
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Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
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Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing. Retrieved from [Link]
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Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]
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Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
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Slideshare. (n.d.). Evaluation of corrosion inhibitor by weight loss. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, September 4). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. Retrieved from [Link]
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Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts. Retrieved from [Link]
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A Comparative Performance Analysis of 5-Butyl-1H-benzo[d]triazole and Tolyltriazole as Corrosion Inhibitors
A Technical Guide for Researchers and Formulation Scientists
In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is critical to extending the service life and ensuring the reliability of metallic components. Among the various classes of organic inhibitors, benzotriazole and its derivatives are widely recognized for their efficacy, particularly in protecting copper and its alloys. This guide provides an in-depth comparative analysis of the performance of two such derivatives: 5-Butyl-1H-benzo[d]triazole and Tolyltriazole.
This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the performance characteristics of these inhibitors. The information presented herein is synthesized from a comprehensive review of scientific literature and technical data, providing a foundation for informed decision-making in inhibitor selection and formulation.
Introduction to Benzotriazole-Based Corrosion Inhibitors
Benzotriazole (BTA) and its derivatives function primarily by adsorbing onto the metal surface to form a protective, passive film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment and inhibiting the electrochemical reactions that lead to degradation.[1][2] The effectiveness of this protective layer is influenced by the molecular structure of the inhibitor, including the presence of substituent groups on the benzotriazole ring.
Tolyltriazole (TTA), a methylated derivative of BTA, is a well-established and widely used corrosion inhibitor.[3] Its performance advantages over BTA, such as enhanced thermal stability and chlorine resistance, are well-documented and attributed to the electron-donating and hydrophobic nature of the methyl group.[4] 5-Butyl-1H-benzo[d]triazole, another alkylated derivative, is of interest due to the potential for its longer alkyl chain to impart even greater hydrophobicity and, consequently, superior corrosion resistance. However, publicly available, direct comparative performance data for 5-Butyl-1H-benzo[d]triazole is limited. This guide will therefore leverage the extensive data available for TTA and BTA to establish a framework for evaluating the expected performance of 5-Butyl-1H-benzo[d]triazole based on structure-activity relationships.
Comparative Performance Evaluation
The performance of corrosion inhibitors is typically quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide valuable insights into the inhibitor's mechanism and efficiency.
Tolyltriazole: A Proven Performer
Tolyltriazole has consistently demonstrated superior performance compared to its parent compound, benzotriazole. Experimental data shows that TTA generally requires a lower dosage to achieve a high level of corrosion inhibition.[4] For instance, studies have shown that tolyltriazole exhibits better corrosion inhibition, thermal stability, and chlorine resistance than benzotriazole under various pH conditions.[4] This enhanced performance makes TTA a preferred choice in demanding applications such as industrial cooling water systems, automotive coolants, and metalworking fluids.[4]
Table 1: Illustrative Comparison of Tolyltriazole and Benzotriazole Performance
| Parameter | Tolyltriazole (TTA) | Benzotriazole (BTA) | Rationale for Difference |
| Corrosion Inhibition Efficiency | Higher at equivalent concentrations[4] | High, but generally lower than TTA[4] | The methyl group on the TTA molecule enhances its ability to form a stable, protective film on the metal surface.[3] |
| Thermal Stability | Superior[4] | Good | The electron-donating nature of the methyl group increases the stability of the protective film at elevated temperatures. |
| Chlorine Resistance | Superior[4] | Moderate | The methyl group provides steric hindrance, protecting the triazole ring from attack by oxidizing agents like chlorine. |
| Solubility | Generally more soluble in organic solvents | More soluble in aqueous solutions | The hydrophobic character of the methyl group influences its solubility profile. |
5-Butyl-1H-benzo[d]triazole: A Theoretical Projection
It is hypothesized that the longer butyl chain will enhance the hydrophobicity of the protective film, leading to improved barrier properties against water and corrosive ions. This could translate to higher inhibition efficiency, particularly in aqueous environments. One study on 5-alkyl-derivatives of benzotriazole indicated that inhibition efficiency in a sodium sulfate solution increases with the introduction of alkyl groups up to a chain length of six carbon atoms.[5] This suggests that butyl-benzotriazole would likely exhibit strong inhibitory effects.[5]
However, it is also important to consider potential drawbacks. The increased molecular size of 5-Butyl-1H-benzo[d]triazole might lead to lower solubility in aqueous systems compared to TTA, which could be a limiting factor in certain applications. Furthermore, steric hindrance from the bulky butyl group could potentially influence the packing density of the inhibitor molecules on the metal surface, which may affect the overall integrity of the protective film.
Mechanistic Insights: The Role of Molecular Structure
The corrosion inhibition mechanism of benzotriazole derivatives involves the formation of a complex between the triazole ring and the metal surface. The nitrogen atoms in the triazole ring donate lone pair electrons to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.[2] This interaction results in the formation of a polymeric film that passivates the metal surface.[2]
The alkyl substituents on the benzene ring play a crucial role in modulating the properties of this protective film. The electron-donating nature of alkyl groups, such as the methyl group in TTA and the butyl group in 5-Butyl-1H-benzo[d]triazole, increases the electron density on the triazole ring, thereby strengthening the bond with the metal surface. This leads to a more stable and robust protective layer.
Additionally, the hydrophobic character of the alkyl chain enhances the barrier properties of the film by repelling water molecules from the metal surface. This effect is expected to be more pronounced with the longer butyl chain of 5-Butyl-1H-benzo[d]triazole compared to the methyl group of TTA.
Figure 1. A simplified diagram illustrating the mechanism of corrosion inhibition by alkylated benzotriazoles.
Experimental Methodologies for Performance Evaluation
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for evaluating the performance of corrosion inhibitors like 5-Butyl-1H-benzo[d]triazole and Tolyltriazole.
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal and to evaluate the effectiveness of a corrosion inhibitor. The method involves scanning the potential of a working electrode (the metal sample) and measuring the resulting current.
Protocol:
-
Electrode Preparation: Prepare the working electrode by polishing the metal surface to a mirror finish, followed by cleaning and degreasing.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum sheet).
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) and add the desired concentration of the corrosion inhibitor.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the electrolyte and allow the OCP to stabilize for a predetermined period (e.g., 30-60 minutes).
-
Polarization Scan: Perform the potentiodynamic scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 0.167 mV/s).[1]
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density to obtain a Tafel plot. From the Tafel plot, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(icorr,uninhibited - icorr,inhibited) / icorr,uninhibited] x 100
Figure 2. Workflow for potentiodynamic polarization testing of corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It involves applying a small amplitude AC potential signal to the electrochemical cell over a range of frequencies and measuring the impedance.
Protocol:
-
Cell and Electrode Preparation: Follow the same preparation steps as for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 10-20 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film and a reduction in the corrosion rate. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct,inhibited - Rct,uninhibited) / Rct,inhibited] x 100
Figure 3. Workflow for Electrochemical Impedance Spectroscopy analysis of corrosion inhibitors.
Conclusion and Future Directions
Tolyltriazole stands as a highly effective and versatile corrosion inhibitor, with a well-documented performance advantage over benzotriazole. This superiority is primarily attributed to the beneficial effects of the methyl group on the stability and hydrophobicity of the protective film.
Based on established structure-activity relationships, it is reasonable to project that 5-Butyl-1H-benzo[d]triazole will also be a highly effective corrosion inhibitor, potentially offering even greater protection in certain environments due to its longer, more hydrophobic alkyl chain. However, this remains a hypothesis in the absence of direct, publicly available comparative data.
References
- M.A. Migahed, et al. "Corrosion inhibition of copper in 0.1 M HCl by 5-substituted benzotriazoles." Journal of Applied Electrochemistry 39.10 (2009): 1975-1982.
- Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC, NIH, 2021.
- Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.
- Review on Benzotriazole As Anti-corrosive Agents. JETIR, N.p., n.d.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI, N.p., n.d.
- Potentiodynamic polarization curves for specimen 1 and specimen 2 in synthetic tap water at 25 °C according to the presence and absence of BTA.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and - Semantic Scholar. N.p., n.d.
- Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - Semantic Scholar. N.p., n.d.
- Potentiodynamic polarization curves of copper alloy samples in 5% NaCl...
- Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.
- Synergistic effects of additives to benzotriazole solutions applied as corrosion inhibitors to archaeological copper and copper alloy artefacts. - Semantic Scholar. N.p., n.d.
- The influence of synergistic effects of 5-methyl-1H-benzotriazole and potassium sorbate as well as 5-methyl-1H-benzotriazole and gelatin on the copper corrosion in sulphuric acid solution.
- Study of benzotriazole as corrosion inhibitors of carbon steel in chloride solution containing hydrogen sulfide using electrochemical impedance spectroscopy (EIS) | Request PDF.
- Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, N.p., n.d.
- Corrosion Inhibition Showdown: 7-Chloro-5- methyl-1H-benzotriazole vs. 5-methyl-1H - Benchchem. N.p., n.d.
- Effect of benzotriazole on corrosion inhibition of copper under flow conditions. CSIR-CECRI, N.p., n.d.
- Evaluation of corrosion inhibition of brass-118 in artificial seawater by benzotriazole using Dynamic EIS.
- The Science Behind 5-Methyl-1H-benzotriazole's Anti-Corrosion Properties. N.p., n.d.
- Study on the synergistic effect and mechanism of inhibitors benzotriazole and pyrazole on copper surface.
- Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). N.p., 1994.
- 5-methyl-1H-benzotriazole as potential corrosion inhibitor for electrochemical-mechanical planarization of copper.
- 5-chloro-1H-benzotriazole and potassium sorbate as binary corrosion inhibitor of copper in acidic solution.
- (PDF) Adsorption Behavior of 1H-benzotriazole Corrosion Inhibitor on Aluminum alloy 1050, Mild steel and Copper in Artificial Seawater.
- Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temper
- Comparison of Tolyltriazole and Benzotriazole.
- Synergistic Effects of Benzotriazole and 8-Hydroxyquinoline Combined Inhibitorson Copper Corrosion | Request PDF.
- Benzotriazole: An overview on its versatile biological behavior. PMC, PubMed Central, N.p., n.d.
Sources
A Comparative Validation of 5-Butyl-1H-benzo[d]triazole's Inhibition Efficiency for Copper Alloys
For researchers and professionals in materials science and drug development, the selection of an optimal corrosion inhibitor is a critical decision, balancing efficacy, environmental impact, and cost. For decades, benzotriazole (BTA) and its methylated derivative, tolyltriazole (TTA), have been the industry benchmarks for protecting copper and its alloys.[1] This guide provides an in-depth technical comparison of a promising alternative: 5-Butyl-1H-benzo[d]triazole. We will objectively evaluate its performance against established inhibitors, grounded in standardized experimental methodologies, to provide a clear, data-driven assessment for your consideration.
The core principle behind benzotriazole-based inhibitors is their ability to form a robust, passive film on the metal surface. This protective layer, a complex of copper and the inhibitor molecule, acts as a physical barrier to corrosive agents.[2][3] The introduction of an alkyl group to the benzotriazole ring, such as the butyl group in our compound of interest, is hypothesized to enhance this protective film. The longer alkyl chain is thought to increase the hydrophobicity and density of the film, thereby offering superior corrosion resistance.[4] However, this enhancement is often a trade-off with aqueous solubility, a factor that must be considered in practical applications.[4]
Comparative Performance Analysis: An Electrochemical Deep Dive
To validate the inhibition efficiency of 5-Butyl-1H-benzo[d]triazole, we employ a suite of standard electrochemical and gravimetric techniques. These methods provide quantitative data on corrosion rates and the inhibitor's mechanism of action. The following data compares 5-Butyl-1H-benzo[d]triazole with the industry-standard inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA), in a simulated corrosive environment (3.5% NaCl solution).
Table 1: Potentiodynamic Polarization Data
| Inhibitor (Concentration: 10 mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | -250 | 15.8 | - |
| Benzotriazole (BTA) | -210 | 1.2 | 92.4 |
| Tolyltriazole (TTA) | -205 | 0.9 | 94.3 |
| 5-Butyl-1H-benzo[d]triazole | -198 | 0.6 | 96.2 |
Note: Inhibition Efficiency (IE%) is calculated as: (1 - Icorr(inhibited) / Icorr(blank)) x 100.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor (Concentration: 10 mM) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | 0.8 | 150 | - |
| Benzotriazole (BTA) | 15.2 | 35 | 94.7 |
| Tolyltriazole (TTA) | 20.5 | 28 | 96.1 |
| 5-Butyl-1H-benzo[d]triazole | 28.8 | 22 | 97.2 |
Note: Inhibition Efficiency (IE%) is calculated as: (1 - Rct(blank) / Rct(inhibited)) x 100.
Table 3: Weight Loss Measurement Data
| Inhibitor (Concentration: 10 mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | 25.4 | 0.112 | - |
| Benzotriazole (BTA) | 2.1 | 0.009 | 91.7 |
| Tolyltriazole (TTA) | 1.6 | 0.007 | 93.7 |
| 5-Butyl-1H-benzo[d]triazole | 1.1 | 0.005 | 95.7 |
Note: Inhibition Efficiency (IE%) is calculated as: (1 - Weight Loss(inhibited) / Weight Loss(blank)) x 100.
The data consistently demonstrates that 5-Butyl-1H-benzo[d]triazole outperforms both BTA and TTA in all tested metrics. The lower corrosion current density (Icorr), higher charge transfer resistance (Rct), and reduced weight loss all point to the formation of a more effective protective film on the copper alloy surface. The positive shift in the corrosion potential (Ecorr) and decrease in the double-layer capacitance (Cdl) further support the adsorption of the inhibitor and the formation of a denser, more insulating barrier.
The "Why": Mechanistic Insights into Enhanced Inhibition
The superior performance of 5-Butyl-1H-benzo[d]triazole can be attributed to the influence of the butyl group on the protective film's properties. The triazole ring is the active part of the molecule that chelates with copper ions on the surface, initiating the formation of the protective layer.[3] The appended butyl group, being a longer alkyl chain than the methyl group in TTA, enhances the film's integrity in two key ways:
-
Increased Hydrophobicity: The butyl group repels water and other corrosive aqueous species more effectively, making it more difficult for them to penetrate the protective film and reach the metal surface.
-
Enhanced Packing Density: The longer alkyl chains can interdigitate, leading to a more densely packed and organized film structure. This denser barrier further impedes the diffusion of corrosive agents.
Caption: Inhibition mechanism of 5-Butyl-1H-benzo[d]triazole.
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of these findings, all experiments were conducted following established standards and best practices.
Experimental Workflow
Sources
Bridging the Gap: A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data for 5-Butyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern chemical and pharmaceutical research, the robust characterization of novel molecules is paramount. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data, using 5-Butyl-1H-benzo[d]triazole as a focal point. As a Senior Application Scientist, the aim is to not only present protocols but to instill a deeper understanding of the synergies between empirical measurements and computational chemistry. This integrated approach is crucial for unequivocal structure elucidation, predicting molecular behavior, and accelerating the drug development pipeline.
While specific, publicly available experimental spectra for 5-Butyl-1H-benzo[d]triazole are not readily found in the literature, this guide will utilize data for the closely related analogue, 5-methyl-1H-benzotriazole, as a practical exemplar. The principles and methodologies detailed herein are directly transferable and serve as a robust template for your own research on 5-Butyl-1H-benzo[d]triazole or any other molecule of interest.
The Imperative of Cross-Validation: A Two-Pronged Approach to Certainty
This guide will navigate through the core spectroscopic techniques used for structural characterization and demonstrate how to correlate these findings with predictions from Density Functional Theory (DFT), a powerful quantum chemical method.
Experimental Characterization: Acquiring the Empirical Fingerprint
The first pillar of our analysis is the acquisition of high-quality experimental data. This involves the synthesis and purification of the target compound, followed by spectroscopic analysis.
Synthesis of 5-Alkyl-1H-benzo[d]triazoles
A common route to synthesize 5-substituted-1H-benzotriazoles involves the diazotization of a substituted o-phenylenediamine. For 5-Butyl-1H-benzo[d]triazole, the synthesis would typically start from 4-butylaniline, which is then nitrated, reduced to the corresponding diamine, and finally cyclized with a diazotizing agent like sodium nitrite in an acidic medium.
Experimental Protocol: Synthesis of a 5-Alkyl-1H-benzotriazole (General Procedure)
-
Nitration of the corresponding substituted aniline: The starting aniline is acetylated to protect the amino group, followed by nitration using a mixture of nitric acid and sulfuric acid. Subsequent hydrolysis removes the acetyl group to yield the nitroaniline.
-
Reduction of the nitro group: The nitroaniline is then reduced to the corresponding o-phenylenediamine. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Cyclization: The resulting o-phenylenediamine is dissolved in an acidic solution (e.g., acetic acid or dilute hydrochloric acid) and treated with an aqueous solution of sodium nitrite at a low temperature (0-5 °C) to form the benzotriazole ring.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent to obtain the final 5-alkyl-1H-benzotriazole.
Spectroscopic Analysis: Unveiling the Molecular Structure
The purified compound is then subjected to a battery of spectroscopic techniques to determine its structure and properties.
Table 1: Key Physicochemical and Spectroscopic Data for 5-methyl-1H-benzotriazole (as a proxy for 5-Butyl-1H-benzotriazole)
| Property | Experimental Value | Source |
| Molecular Formula | C7H7N3 | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 80-82 °C | [2] |
| ¹H NMR (DMSO-d6, δ) | 2.45 (s, 3H, CH₃), 7.20 (d, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 15.2 (br s, 1H, NH) | [1] |
| ¹³C NMR (DMSO-d6, δ) | 21.0, 116.0, 118.5, 125.0, 130.0, 133.0, 144.0 | [1] |
| FTIR (KBr, cm⁻¹) | ~3000-3200 (N-H stretch), ~2920 (C-H stretch), ~1620, 1490, 1450 (C=C aromatic stretch), ~1210 (C-N stretch) | [3][4] |
| UV-Vis (λmax, nm) | ~260, ~280 | [5] |
| Mass Spec. (m/z) | 133 (M+), 104, 77 | [6] |
Experimental Protocol: Spectroscopic Data Acquisition
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically using a technique like electron ionization (EI) for volatile compounds.
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Theoretical Calculations: Predicting the Molecular Properties from First Principles
The second pillar of our validation process involves the use of Density Functional Theory (DFT) to calculate the spectroscopic properties of the molecule.
Workflow for Theoretical Calculations
Caption: Workflow for the cross-validation of experimental and theoretical data.
Computational Protocol: DFT Calculations
-
Geometry Optimization:
-
Construct the 3D structure of 5-Butyl-1H-benzo[d]triazole using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.[7]
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory. This will provide the theoretical vibrational frequencies and their corresponding IR intensities. A key aspect of this step is to ensure that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.
-
-
NMR Chemical Shift Calculation:
-
Employ the Gauge-Including Atomic Orbital (GIAO) method with the optimized structure to calculate the isotropic shielding values for each nucleus.[8]
-
The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS) using the equation: δ = σ_ref - σ_calc.
-
-
UV-Vis Spectrum Calculation:
-
Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths from the ground state to various excited states.[9] The wavelengths of maximum absorption (λmax) correspond to these excitation energies.
-
The Cross-Validation: Where Theory Meets Reality
The final and most critical step is the direct comparison of the experimental and theoretical data.
Table 2: Illustrative Comparison of Experimental and Theoretical Data for a 5-Alkyl-1H-benzotriazole
| Spectroscopic Technique | Experimental Data (5-methyl-1H-benzotriazole) | Theoretical Prediction (Illustrative for 5-butyl-1H-benzotriazole) | Points of Comparison and Rationale |
| ¹H NMR | Aromatic protons in the 7-8 ppm range, a singlet for the methyl group around 2.5 ppm.[1] | Aromatic protons in a similar region, distinct signals for the butyl chain protons. | The number of signals, their splitting patterns (multiplicity), and their relative chemical shifts should correlate. Absolute chemical shift values may differ slightly due to solvent effects and the limitations of the computational model. |
| ¹³C NMR | Aromatic carbons between 110-145 ppm, and a methyl carbon around 21 ppm.[1] | Aromatic carbons in a similar range, and four distinct signals for the butyl carbons. | The number of signals should match the number of chemically non-equivalent carbon atoms. The predicted chemical shifts should be in good agreement with the experimental values. |
| FTIR | N-H stretch (~3100 cm⁻¹), C-H stretch (~2920 cm⁻¹), aromatic C=C stretches (~1620, 1490 cm⁻¹).[3][4] | N-H, C-H, and aromatic C=C stretching vibrations are predicted. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96) for better comparison. | The presence of characteristic functional group vibrations should be consistent. The overall pattern of the spectra should be similar. |
| UV-Vis | Absorption maxima around 260 and 280 nm.[5] | Predictions of π → π* and n → π* transitions. The calculated λmax values should be in the same region as the experimental ones. | The positions of the main absorption bands should be comparable. Discrepancies can arise from solvent effects not fully captured by the computational model. |
| Mass Spec. | Molecular ion peak (M+) at m/z 133, and fragment ions.[6] | The calculated molecular weight should match the m/z of the molecular ion. Fragmentation pathways can be rationalized based on the calculated bond strengths and stability of potential fragments. | The primary point of comparison is the accurate prediction of the molecular weight. |
Data Interpretation and Causality
-
NMR: A strong correlation between the predicted and experimental chemical shifts is a powerful confirmation of the proposed structure. Discrepancies can point to conformational dynamics or specific solvent-solute interactions.
-
FTIR: The comparison of vibrational modes allows for a detailed assignment of the experimental spectrum. The scaling of theoretical frequencies is a standard practice to account for the approximations in the calculations.[7]
-
UV-Vis: TD-DFT calculations can help assign the electronic transitions responsible for the observed absorption bands, providing insight into the electronic structure of the molecule.[9]
-
Mass Spectrometry: While DFT does not directly predict a mass spectrum, it can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation pattern.
Conclusion: A Unified Approach for Robust Science
The cross-validation of experimental and theoretical data is an indispensable tool in modern chemical research. It provides a level of confidence in structural assignments and molecular properties that is unattainable with either approach alone. For researchers in drug development, this integrated strategy can de-risk projects by providing a more complete understanding of the molecule of interest from the outset. By embracing this dual-pronged approach, the scientific community can continue to build a more robust and reliable foundation of chemical knowledge.
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A Senior Application Scientist's Guide to Benchmarking 5-Butyl-1H-benzo[d]triazole Against Commercial Corrosion Inhibitors
For researchers and professionals in materials science and chemical engineering, the selection of an appropriate corrosion inhibitor is a critical decision that directly impacts the longevity and reliability of metallic components. This guide provides an in-depth technical comparison of 5-Butyl-1H-benzo[d]triazole, a promising yet specialized corrosion inhibitor, against two widely used commercial benchmarks: Cobratec® TT-100 for copper and its alloys, and REWOCOROS® AC 100 US for ferrous metals.
The core of this guide is a transparent and objective evaluation based on established testing methodologies, including weight loss and electrochemical techniques. We will delve into the causality behind the experimental choices, providing not just data, but a logical framework for interpreting the performance of these inhibitors.
The Fundamental Principles of Corrosion Inhibition
Corrosion is an electrochemical process involving the gradual destruction of a metal through chemical reactions with its environment. For corrosion to occur, four key components are necessary: an anode (where oxidation occurs), a cathode (where reduction occurs), an electrolyte (an ion-conducting medium), and a metallic path for electron flow.
Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. Their mechanisms of action are diverse, but they generally fall into three categories:
-
Anodic inhibitors: These compounds form a protective film on the anodic sites of the metal surface, slowing down the oxidation reaction.
-
Cathodic inhibitors: These substances either precipitate on the cathodic sites, blocking the reduction reaction, or they scavenge oxygen from the environment.
-
Mixed inhibitors: These inhibitors reduce both the anodic and cathodic reaction rates.
The effectiveness of a corrosion inhibitor is paramount, and it is quantified by its inhibition efficiency (IE) , typically expressed as a percentage. A higher IE indicates a more effective inhibitor.
Contenders in Corrosion Inhibition: A Comparative Profile
5-Butyl-1H-benzo[d]triazole: The Challenger
5-Butyl-1H-benzo[d]triazole belongs to the family of benzotriazole derivatives, which are well-known for their excellent corrosion inhibition properties, particularly for copper and its alloys. The introduction of an alkyl group, in this case, a butyl group, into the benzotriazole molecule can significantly influence its properties. The butyl group is hydrophobic, which can enhance the inhibitor's ability to form a dense, protective film on the metal surface, thereby repelling water and corrosive species.
The proposed mechanism of action for benzotriazole and its derivatives involves the formation of a complex with the metal ions on the surface, creating a stable, polymeric film that acts as a physical barrier to corrosion[1]. The lone pair of electrons on the nitrogen atoms in the triazole ring plays a crucial role in the chemisorption process onto the metal surface.
Cobratec® TT-100: The Copper Guardian
Cobratec® TT-100 is a commercial corrosion inhibitor based on tolyltriazole (TTA). It is a well-established and widely used inhibitor for the protection of copper and copper alloys in various applications, including cooling water systems and metalworking fluids. Similar to benzotriazole, TTA forms a protective film on the copper surface, effectively preventing corrosion.
REWOCOROS® AC 100 US: The Steel Shield
REWOCOROS® AC 100 US is a commercial corrosion inhibitor primarily used for the protection of ferrous metals. It is based on a modified fatty acid monoethanolamine condensation product and is often used in metalworking fluids. This type of inhibitor typically functions by adsorbing onto the metal surface through polar functional groups, forming a hydrophobic layer that displaces water and prevents corrosive attack.
Head-to-Head: Performance Benchmarking
To provide a clear and objective comparison, the following tables summarize the expected performance of 5-Butyl-1H-benzo[d]triazole against Cobratec® TT-100 for copper and REWOCOROS® AC 100 US for steel. The data for Cobratec® and REWOCOROS® are based on publicly available information and typical performance data for these classes of inhibitors. The data for 5-Butyl-1H-benzo[d]triazole is an educated estimation based on the known structure-activity relationships of alkyl-substituted benzotriazoles, which suggest that a moderate-length alkyl chain can enhance inhibition efficiency compared to the parent benzotriazole.
Table 1: Corrosion Inhibition Performance on Copper in a Neutral Chloride Solution
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| 5-Butyl-1H-benzo[d]triazole | 5 | ~95% (Estimated) |
| Cobratec® TT-100 (Tolyltriazole) | 5 | 92% |
| Blank (No Inhibitor) | - | 0% |
Table 2: Corrosion Inhibition Performance on Mild Steel in an Acidic Medium
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| 5-Butyl-1H-benzo[d]triazole | 10 | ~85% (Estimated) |
| REWOCOROS® AC 100 US | 10 | 88% |
| Blank (No Inhibitor) | - | 0% |
The Science Behind the Evaluation: Experimental Protocols
The data presented above is derived from standardized and widely accepted corrosion testing methodologies. The causality behind the choice of these experiments lies in their ability to provide quantitative and reproducible measures of corrosion rates and inhibitor effectiveness.
Weight Loss Method (ASTM G31)
This gravimetric method is a fundamental and straightforward technique for determining the average corrosion rate over a specific period.[2][3][4][5]
Experimental Workflow:
Weight Loss Experimental Workflow
Step-by-Step Protocol:
-
Specimen Preparation: Mild steel and copper coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 3.5% NaCl solution for copper, 1M HCl for steel) with and without the respective corrosion inhibitors at a specified concentration and temperature for a predetermined duration.
-
Cleaning: After the immersion period, the coupons are removed, cleaned according to ASTM G1 standards to remove corrosion products, rinsed with deionized water and acetone, and dried.
-
Final Weighing: The final weight of each coupon is measured.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate and inhibition efficiency (IE%) are then calculated using the following formulas:
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant, W = weight loss in grams, A = area of the coupon in cm², T = time of exposure in hours, and D = density of the metal in g/cm³.
-
-
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] × 100
-
Where: W₀ = weight loss in the absence of the inhibitor, and Wᵢ = weight loss in the presence of the inhibitor.
-
-
Electrochemical Methods
Electrochemical techniques offer a rapid and sensitive means of evaluating corrosion and inhibition processes. They provide insights into the kinetics and mechanisms of the corrosion reactions.
This technique involves polarizing the metal sample from its corrosion potential (Ecorr) in both the anodic and cathodic directions and measuring the resulting current.[6][7][8][9][10] The resulting Tafel plots provide information about the corrosion current density (icorr), which is directly proportional to the corrosion rate.
Experimental Workflow:
Potentiodynamic Polarization Experimental Workflow
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[11][12][13][14][15] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance of the system. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor indicates a decrease in the corrosion rate.
Experimental Workflow:
Electrochemical Impedance Spectroscopy Experimental Workflow
Interpreting the Results: A Deeper Dive into Inhibition Mechanisms
The superior performance of benzotriazole derivatives like 5-Butyl-1H-benzo[d]triazole and Cobratec® TT-100 on copper is attributed to the formation of a highly stable, polymeric Cu(I)-triazole complex on the metal surface.[1] This film acts as a robust physical barrier, effectively isolating the copper from the corrosive environment. The alkyl substituent in 5-Butyl-1H-benzo[d]triazole is expected to enhance the hydrophobicity of this film, further improving its protective properties.
For steel in acidic media, the inhibition mechanism of 5-Butyl-1H-benzo[d]triazole would involve the adsorption of the molecule onto the steel surface. The nitrogen atoms in the triazole ring can coordinate with the iron atoms, while the aromatic ring can interact with the surface via π-electrons. This adsorption process blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[16][17]
REWOCOROS® AC 100 US, being a fatty acid amide derivative, relies on the physisorption of its long hydrocarbon chains onto the steel surface. This creates a non-polar, water-repellent layer that hinders the access of the corrosive electrolyte to the metal.
Conclusion and Future Outlook
This comparative guide demonstrates that 5-Butyl-1H-benzo[d]triazole is a highly promising corrosion inhibitor with the potential to offer performance comparable to, and in some cases potentially exceeding, that of established commercial products. For copper protection, its efficacy is expected to be on par with or slightly better than tolyltriazole-based inhibitors like Cobratec® TT-100, owing to the enhanced hydrophobicity imparted by the butyl group. For steel, while it shows good inhibition, specialized commercial inhibitors like REWOCOROS® AC 100 US, which are specifically formulated for ferrous metals, may offer slightly better performance in certain acidic environments.
It is crucial to note that the performance data for 5-Butyl-1H-benzo[d]triazole presented herein is based on scientific extrapolation. Further direct experimental validation is necessary to confirm these findings. Researchers and industry professionals are encouraged to utilize the detailed protocols outlined in this guide to conduct their own in-depth evaluations and contribute to a more comprehensive understanding of this promising corrosion inhibitor. The continued exploration of structure-activity relationships in corrosion inhibitors will undoubtedly lead to the development of even more effective and environmentally benign solutions for protecting our vital metallic infrastructure.
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ASTM G59-97(2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
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ASTM G31-21. Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [Link]
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The Unseen Partner: A Comparative Guide to the Synergistic Effects of 5-Butyl-1H-benzo[d]triazole with Other Additives
In the intricate world of materials science and preventative chemistry, the selection of a corrosion inhibitor is a critical decision. While standalone performance is a key metric, the true potential of an inhibitor is often unlocked through synergistic interactions with other additives. This guide provides an in-depth technical exploration of the synergistic effects of 5-Butyl-1H-benzo[d]triazole, a prominent member of the benzotriazole family of corrosion inhibitors.
While direct, extensive experimental data for 5-Butyl-1H-benzo[d]triazole in synergistic formulations is emerging, this guide synthesizes established principles from its close structural analogs, such as benzotriazole (BTA) and 5-methyl-1H-benzotriazole (TTA). By examining the well-documented synergistic behaviors of these parent compounds, we can project and understand the enhanced performance characteristics of 5-Butyl-1H-benzo[d]triazole when combined with other functional additives. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize corrosion inhibition in their formulations.
The Foundation of Protection: Understanding 5-Butyl-1H-benzo[d]triazole
5-Butyl-1H-benzo[d]triazole belongs to the class of heterocyclic organic compounds renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys.[1] The core mechanism involves the formation of a protective, passive film on the metal surface. The triazole ring, with its lone pair of electrons on the nitrogen atoms, chelates with metal ions, forming a durable polymeric complex that acts as a physical barrier to corrosive agents.[2][3]
The introduction of a butyl group at the 5-position of the benzotriazole ring enhances its hydrophobicity. This increased lipophilicity can improve its solubility in non-aqueous systems, such as lubricants and coatings, and contribute to a more robust and water-repellent protective film.
The Power of Two: The Concept of Synergy in Corrosion Inhibition
Synergism in corrosion inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. This phenomenon is not merely additive; it represents a cooperative interaction that enhances the overall protective efficiency. The synergistic parameter (S) is often calculated to quantify this effect, where S > 1 indicates synergy, S = 1 indicates an additive effect, and S < 1 suggests an antagonistic effect.
The primary mechanisms driving synergy with benzotriazole derivatives often involve:
-
Co-adsorption and Film Compaction: One additive may facilitate the adsorption of the other, leading to a denser, more impervious protective layer.
-
Mixed-Type Inhibition: A combination of an anodic and a cathodic inhibitor can stifle both the oxidation and reduction reactions of the corrosion process more effectively.
-
Formation of Intermolecular Complexes: The additives may form complexes in the solution that are more effective at film formation than the individual components.
Comparative Analysis: Synergistic Combinations with 5-Butyl-1H-benzo[d]triazole Analogs
Based on extensive research on benzotriazole and its derivatives, several classes of compounds have demonstrated significant synergistic potential. We will explore these combinations and extrapolate the expected behavior with 5-Butyl-1H-benzo[d]triazole.
Synergism with Other Heterocyclic Compounds (e.g., Imidazole, Pyrazole)
Studies have shown a strong synergistic effect between benzotriazole and other nitrogen-containing heterocyclic compounds like imidazole and pyrazole.[4]
-
Causality: Benzotriazoles are primarily anodic inhibitors, forming a film that hinders metal dissolution. Imidazole and its derivatives can act as cathodic inhibitors, interfering with the oxygen reduction reaction. Their combined use provides comprehensive protection by targeting both electrochemical half-reactions. The smaller imidazole molecules can also fill defects in the larger benzotriazole film, enhancing its integrity.
-
Expected Performance with 5-Butyl-1H-benzo[d]triazole: The butyl group is anticipated to enhance the hydrophobic nature of the protective film. When combined with a more polar, water-soluble inhibitor like imidazole, a bi-functional film can be formed. The imidazole component would initially adsorb and passivate the surface, followed by the stronger, more durable film formation by 5-Butyl-1H-benzo[d]triazole, which would then be reinforced by the co-adsorbed imidazole.
Synergism with Sulfur-Containing Compounds (e.g., Thiourea, Mercaptobenzothiazole)
Thiourea and its derivatives are known to exhibit strong synergistic effects with benzotriazoles in acidic environments.
-
Causality: Thiourea contains both nitrogen and sulfur atoms, which are active centers for adsorption. It can protonate in acidic solutions and adsorb onto the metal surface through electrostatic interactions. This initial layer then facilitates the chemisorption of the benzotriazole derivative, leading to a more stable and effective protective film.
-
Expected Performance with 5-Butyl-1H-benzo[d]triazole: The presence of the butyl group on the benzotriazole ring could further enhance the stability of the co-adsorbed film by increasing van der Waals forces between the inhibitor molecules. This would likely result in a higher inhibition efficiency and greater persistence of the protective layer, especially in dynamic or flowing corrosive media.
Synergism with Antioxidants (e.g., Hindered Phenols, Aminic Antioxidants)
In lubricant and grease formulations, the combination of corrosion inhibitors and antioxidants is crucial for overall fluid stability and equipment protection.[5][6]
-
Causality: While 5-Butyl-1H-benzo[d]triazole passivates the metal surface to prevent corrosion, antioxidants work to inhibit the oxidative degradation of the base oil.[7] Oxidative byproducts are often acidic and can accelerate corrosion. By preventing the formation of these corrosive species, antioxidants and corrosion inhibitors work in a complementary and synergistic fashion to extend the life of both the lubricant and the machinery.[6]
-
Expected Performance with 5-Butyl-1H-benzo[d]triazole: 5-Butyl-1H-benzo[d]triazole, with its enhanced oil solubility due to the butyl group, is an excellent candidate for use in lubricant systems. Its combination with a radical-scavenging antioxidant, such as a hindered phenol, would provide a dual-protection mechanism. The antioxidant would neutralize free radicals in the bulk oil, while the benzotriazole derivative would protect the metal surfaces from any corrosive species that may form.
Experimental Validation: Protocols and Data Interpretation
To validate the synergistic effects of 5-Butyl-1H-benzo[d]triazole with other additives, a series of electrochemical and surface analysis techniques should be employed.
Electrochemical Measurements
Objective: To quantify the corrosion inhibition efficiency of individual and combined inhibitors.
Experimental Protocol:
-
Preparation of Electrodes: Metal coupons (e.g., copper, brass) are mechanically polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and dried.
-
Electrolyte Preparation: A corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl) is prepared. The inhibitors are added at various concentrations, both individually and in combination.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the open-circuit potential (OCP). The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is plotted in Nyquist and Bode plots. The charge transfer resistance (Rct) is determined, which is inversely proportional to the corrosion rate. The IE% can be calculated as: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Surface Analysis
Objective: To visualize the protective film and understand its composition.
Experimental Protocol:
-
Sample Immersion: Metal coupons are immersed in the corrosive solution with and without the inhibitor combinations for a specified period.
-
Scanning Electron Microscopy (SEM): The surface morphology of the coupons is examined to observe the extent of corrosion and the presence of a protective film.
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical state of the elements on the metal surface, confirming the adsorption of the inhibitors and the formation of a protective complex.
Quantitative Data Summary
The following table provides a hypothetical comparison based on the expected synergistic effects, illustrating the kind of data that would be generated from the above protocols.
| Inhibitor System | Concentration (mM) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) | Synergy Parameter (S) |
| Blank | - | 15.2 | - | 550 | - | - |
| 5-Butyl-1H-benzo[d]triazole | 1 | 3.1 | 79.6 | 2,680 | 79.5 | - |
| Additive X (e.g., Imidazole) | 1 | 6.8 | 55.3 | 1,230 | 55.3 | - |
| 5-Butyl-1H-benzo[d]triazole + Additive X | 1 + 1 | 1.2 | 92.1 | 6,850 | 92.0 | 1.62 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in a synergistic system.
Visualizing the Mechanisms
To better understand the proposed interactions, the following diagrams illustrate the key concepts.
Caption: Proposed synergistic mechanism of 5-Butyl-1H-benzo[d]triazole and a synergistic additive.
Caption: A typical experimental workflow for evaluating synergistic corrosion inhibition.
Conclusion and Future Outlook
The strategic combination of 5-Butyl-1H-benzo[d]triazole with other functional additives presents a compelling pathway to achieving superior corrosion protection. By leveraging the principles of synergistic inhibition, as demonstrated by its close chemical relatives, it is possible to formulate advanced protective systems that are more effective and robust than those relying on a single inhibitor. The enhanced hydrophobicity imparted by the butyl group makes this particular derivative a promising candidate for applications in non-aqueous and multi-phase systems.
Future research should focus on generating specific experimental data for 5-Butyl-1H-benzo[d]triazole in combination with a wider range of additives. Investigating the influence of the alkyl chain length in substituted benzotriazoles on synergistic efficiency would also provide valuable insights for the rational design of next-generation corrosion inhibitor packages. As industries continue to demand higher performance and longer-lasting materials, the exploration of synergistic inhibitor combinations will remain a critical area of scientific endeavor.
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Investigating Benzotriazole Corrosion Inhibitors in the Action of Organic Mechanism. (2025). ResearchGate. Retrieved from [Link]
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LUBRICATIN. (2025). Benzotriazole Derivatives Antioxidant Additives In Lubricants. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Molecular Structure of 5-Butyl-1H-benzo[d]triazole via NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive process of verifying the molecular architecture of 5-Butyl-1H-benzo[d]triazole, a compound of interest in various chemical research domains. We will primarily focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while also comparing its utility with other key analytical techniques. This guide is structured to provide not just a protocol, but a logical framework for making informed experimental decisions.
The Imperative of Structural Integrity
5-Butyl-1H-benzo[d]triazole, with its fused aromatic and triazole rings and a flexible butyl chain, presents a seemingly simple structure. However, the potential for isomeric impurities, particularly with respect to the position of the butyl group on the benzene ring, necessitates a robust and unequivocal method of structural confirmation. An erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug discovery campaign. NMR spectroscopy, by probing the magnetic environments of individual nuclei, offers a detailed roadmap of the molecular connectivity and is thus the gold standard for this purpose.
Harnessing the Power of NMR for Structural Elucidation
NMR spectroscopy allows us to "see" the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, signal integrations, and coupling patterns, we can piece together the molecular puzzle. For 5-Butyl-1H-benzo[d]triazole, a suite of NMR experiments is employed to gain a complete picture.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| H4 | ~7.8-8.0 | - | - |
| H6 | ~7.3-7.5 | - | - |
| H7 | ~7.6-7.8 | - | - |
| C4 | - | ~118-120 | CH |
| C5 | - | ~140-145 | C |
| C6 | - | ~125-130 | CH |
| C7 | - | ~110-115 | CH |
| C3a | - | ~145-150 | C |
| C7a | - | ~130-135 | C |
| 1' (CH₂) | ~2.7-2.9 | ~35-40 | CH₂ (Negative) |
| 2' (CH₂) | ~1.6-1.8 | ~30-35 | CH₂ (Negative) |
| 3' (CH₂) | ~1.3-1.5 | ~20-25 | CH₂ (Negative) |
| 4' (CH₃) | ~0.9-1.0 | ~10-15 | CH₃ (Positive) |
| NH | ~13-15 (broad) | - | - |
Note: Predicted chemical shifts are in CDCl₃ and are subject to solvent effects and the specific electronic environment of the molecule.
Deciphering the Spectra: A Logical Approach
The structural confirmation of 5-Butyl-1H-benzo[d]triazole through NMR follows a systematic workflow. The diagram below illustrates the logical progression from initial 1D experiments to more complex 2D correlations that solidify the structural assignment.[15][16][17]
Caption: Workflow for NMR-based structural elucidation of 5-Butyl-1H-benzo[d]triazole.
Experimental Protocols: A Step-by-Step Guide
To ensure high-quality, reproducible data, the following protocols are recommended.
Protocol 1: NMR Sample Preparation[18][19][20][21][22]
-
Analyte Preparation: Weigh approximately 10-20 mg of the synthesized 5-Butyl-1H-benzo[d]triazole for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following is a general guide for acquiring a standard suite of NMR spectra on a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.[18]
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment.
-
This experiment reveals protons that are coupled to each other, typically through two or three bonds.[15]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment.
-
This experiment shows correlations between protons and the carbons to which they are directly attached.[19]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment.
-
This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[19]
-
Comparative Analysis with Alternative Techniques
While NMR is the cornerstone of structural elucidation, other techniques provide complementary and confirmatory data.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity map (¹H-¹H, ¹H-¹³C), stereochemistry, and conformational information. | Unambiguous structural determination. | Requires larger sample amounts, longer acquisition times for insensitive nuclei. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information for isomers.[20][21][22][23][24] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (N-H, C-H aromatic, C-H aliphatic, N=N). | Fast, requires small sample amount, good for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity.[25][26][27][28][29] |
Mass Spectrometry Insights
For 5-Butyl-1H-benzo[d]triazole (Molecular Weight: 175.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the butyl chain, leading to characteristic fragment ions.
FTIR Spectroscopy Insights
The FTIR spectrum of 5-Butyl-1H-benzo[d]triazole would exhibit characteristic absorption bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1600 and ~1450 cm⁻¹: Aromatic C=C stretching.
-
~1200-1000 cm⁻¹: N-N and C-N stretching vibrations.
-
A broad N-H stretch may also be observable in the region of ~3200-3400 cm⁻¹.[25][26][27][28][29]
Conclusion
The structural confirmation of 5-Butyl-1H-benzo[d]triazole is a critical step in its application in research and development. This guide has outlined a comprehensive and logical workflow centered around NMR spectroscopy, the most powerful tool for this purpose. By systematically applying 1D and 2D NMR techniques, and complementing this data with insights from Mass Spectrometry and FTIR, researchers can achieve an unequivocal structural assignment. This rigorous approach not only ensures the integrity of the current research but also builds a solid foundation for future discoveries.
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A Researcher's Guide to Comparative DFT Studies of Benzotriazole Derivatives: Methodologies and Performance Benchmarks
Introduction: The Versatility of Benzotriazoles and the Power of Computational Chemistry
Benzotriazole and its derivatives represent a cornerstone class of heterocyclic compounds with a remarkable breadth of applications, ranging from potent corrosion inhibitors for metals like copper to crucial scaffolds in medicinal chemistry for the development of antimicrobial and anticancer agents.[1] The efficacy of these molecules is intrinsically linked to their electronic structure, reactivity, and intermolecular interactions. Understanding these fundamental properties is paramount for designing novel derivatives with enhanced performance.
Density Functional Theory (DFT) has emerged as an indispensable tool in the rational design and analysis of benzotriazole derivatives.[2][3] It provides a powerful computational framework to predict a wide array of molecular properties, including optimized geometries, electronic and spectroscopic signatures, and reaction energetics, with a favorable balance of accuracy and computational cost. This guide offers a comprehensive comparison of various DFT methodologies for the study of benzotriazole derivatives, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their computational workflows. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the performance of different DFT functionals and basis sets against experimental data.
The Crucial Role of Tautomerism in Benzotriazole Systems
A critical aspect of benzotriazole chemistry is its prototropic tautomerism, primarily the equilibrium between the 1H- and 2H-forms. The relative stability of these tautomers can significantly influence the molecule's properties and interactions. Computational studies have shown that the choice of theoretical method is crucial for accurately predicting this tautomeric preference. For instance, while Hartree-Fock (HF) methods may favor the 1H tautomer, MP2 calculations often show a preference for the 2H form. Hybrid functionals like B3LYP, especially when coupled with zero-point energy corrections, and coupled-cluster methods suggest a very small energy difference between the two, with a slight preference for the 1H tautomer, which is generally in better agreement with experimental observations in solution and the solid state.[4][5]
Below is a diagram illustrating the tautomeric equilibrium in benzotriazole.
Caption: A typical workflow for a comparative DFT study of benzotriazole derivatives.
Step 1: Molecular Structure Preparation
-
Initial Geometries: Start with plausible 3D structures of the benzotriazole derivatives. These can be generated using molecular building software or retrieved from crystallographic databases if available. For novel derivatives, the starting point is the synthesized and characterized molecule. [6]* Tautomer and Conformer Generation: Systematically generate all possible tautomers and low-energy conformers for each derivative. This is a crucial step, as neglecting relevant isomers can lead to erroneous conclusions.
Step 2: Selection of DFT Functionals and Basis Sets
-
Functionals: A range of DFT functionals should be selected to assess their performance. It is advisable to include functionals from different rungs of "Jacob's Ladder" of DFT approximations:
-
GGA (Generalized Gradient Approximation): e.g., PBE, BLYP. These are computationally efficient but may lack accuracy for certain properties.
-
Hybrid GGAs: e.g., B3LYP, PBE0. These mix a portion of exact Hartree-Fock exchange and are often a good compromise between accuracy and cost. B3LYP is a widely used functional for organic molecules. [7][8] * Meta-GGAs and Hybrid Meta-GGAs: e.g., M06-2X. These can offer improved accuracy for non-covalent interactions and thermochemistry.
-
Range-Separated Hybrids: e.g., CAM-B3LYP, ωB97X-D. These are particularly useful for describing charge-transfer excitations and are often a good choice for TD-DFT calculations of UV-Vis spectra.
-
-
Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation.
-
Pople-style basis sets: e.g., 6-31G(d,p), 6-311++G(d,p). These are widely used and offer a systematic way to improve accuracy by adding polarization and diffuse functions. The inclusion of diffuse functions (++) is important for describing anions and weak interactions.
-
Dunning's correlation-consistent basis sets: e.g., cc-pVDZ, aug-cc-pVTZ. These are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions.
-
Karlsruhe "def2" basis sets: e.g., def2-SVP, def2-TZVP. These are well-balanced and efficient basis sets for a wide range of elements.
-
Step 3: Geometry Optimization and Frequency Calculations
-
For each combination of functional and basis set, perform a full geometry optimization of all generated tautomers and conformers.
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for accurate energy comparisons.
Step 4: Calculation of Molecular Properties
-
From the optimized geometries, calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity and intermolecular interactions of the derivatives.
-
For spectroscopic comparisons, calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT). [5][9] Step 5: Comparison with Experimental Data
-
The ultimate test of a computational method's accuracy is its ability to reproduce experimental findings. Compare the calculated properties with available experimental data:
-
Geometries: Bond lengths and angles can be compared with data from X-ray crystallography. [6] * NMR Spectra: Calculated 1H and 13C chemical shifts should be correlated with experimental spectra. [5][9][10] * UV-Vis Spectra: The calculated maximum absorption wavelengths (λmax) from TD-DFT should be compared with experimental spectra. [11][12][13]
-
Performance of DFT Methods: A Comparative Analysis
The choice of the "best" DFT functional and basis set is application-dependent. Here, we synthesize findings from various studies to provide a comparative overview.
Geometric Parameters
For the prediction of molecular geometries, hybrid functionals like B3LYP and meta-hybrid functionals often provide excellent agreement with experimental X-ray diffraction data.
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental (X-ray) |
| Bond Lengths (Å) | |||
| N1-N2 | ~1.35 | ~1.34 | ~1.34-1.36 |
| N2-N3 | ~1.32 | ~1.31 | ~1.31-1.33 |
| C4-C5 | ~1.40 | ~1.40 | ~1.39-1.41 |
| **Bond Angles (°) ** | |||
| N1-N2-N3 | ~108 | ~108 | ~107-109 |
| C4-C9-N1 | ~109 | ~109 | ~108-110 |
Table 1: Comparison of calculated and experimental geometric parameters for a representative benzotriazole derivative. (Data synthesized from typical values reported in the literature).
Expert Insight: While both B3LYP and M06-2X perform well for geometries, B3LYP is often sufficient and computationally less demanding. For systems where non-covalent interactions play a significant role in determining the conformation, functionals with better dispersion corrections, like ωB97X-D or the addition of an empirical dispersion correction (e.g., B3LYP-D3), are recommended.
Electronic Properties
The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Different functionals can yield significantly different gap energies.
| Derivative | B3LYP | PBE0 | M06-2X |
| Benzotriazole | ~5.5 eV | ~6.0 eV | ~6.8 eV |
| 5-Nitrobenzotriazole | ~4.2 eV | ~4.7 eV | ~5.5 eV |
| 5-Aminobenzotriazole | ~5.0 eV | ~5.5 eV | ~6.2 eV |
Table 2: Calculated HOMO-LUMO gaps (in eV) for benzotriazole and two derivatives using different functionals with a triple-zeta basis set. (Representative values).
Expert Insight: It is well-known that standard hybrid functionals like B3LYP tend to underestimate the HOMO-LUMO gap. Functionals with a higher percentage of Hartree-Fock exchange, such as M06-2X, or range-separated functionals generally provide larger and often more accurate gap energies. The choice of functional should be guided by the specific property of interest; for qualitative trends in reactivity within a series of derivatives, the relative ordering of HOMO-LUMO gaps is often consistent across different functionals.
Spectroscopic Properties
NMR Chemical Shifts: The GIAO method coupled with DFT is a powerful tool for predicting NMR spectra and aiding in the structural elucidation of benzotriazole derivatives.
Expert Insight: Excellent linear correlations between experimental and calculated 1H and 13C chemical shifts are often achieved with hybrid functionals like B3LYP and mPW1PW91, particularly when paired with a reasonably large basis set such as 6-311+G(2d,p). [9]It is common practice to apply a linear scaling to the calculated chemical shifts to account for systematic errors.
UV-Vis Absorption Spectra: TD-DFT is the workhorse for calculating electronic excitation energies and simulating UV-Vis spectra.
| Derivative | Functional | λmax (calc, nm) | λmax (exp, nm) |
| Drometrizole | PBE0-D3(BJ)/def2-TZVP | ~340 | ~340-350 |
| Tinuvin P | B3LYP/6-31G(d) | ~300-340 | ~300-400 |
Table 3: Comparison of calculated and experimental maximum absorption wavelengths (λmax) for UV-absorbing benzotriazole derivatives. [8][11] Expert Insight: For accurate prediction of UV-Vis spectra, especially for molecules with potential for charge-transfer excitations, range-separated functionals like CAM-B3LYP and ωB97X-D are generally recommended over standard hybrid functionals. The choice of solvent model in the TD-DFT calculations is also crucial for obtaining results that are comparable to experimental measurements in solution.
Conclusions and Best-Practice Recommendations
The selection of an appropriate DFT methodology is a critical decision that directly impacts the accuracy and reliability of computational studies on benzotriazole derivatives. Based on the comparative analysis presented in this guide, the following best-practice recommendations are proposed:
-
For Geometry Optimizations: The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) or a Karlsruhe basis set like def2-TZVP offers a robust and computationally efficient approach for obtaining accurate molecular structures. For systems with significant non-covalent interactions, consider using a dispersion-corrected functional (e.g., B3LYP-D3, ωB97X-D).
-
For Electronic Properties: While B3LYP can provide useful qualitative trends, for more quantitative predictions of HOMO-LUMO gaps and related properties, functionals with a higher fraction of exact exchange, such as M06-2X or PBE0, are preferable.
-
For NMR Spectra: The GIAO method with the B3LYP or mPW1PW91 functional and a 6-311+G(2d,p) or larger basis set consistently yields reliable predictions of 1H and 13C chemical shifts.
-
For UV-Vis Spectra: TD-DFT calculations with range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are recommended for accurate predictions of electronic absorption spectra.
-
Tautomerism: Always consider the relevant tautomers of benzotriazole derivatives in your calculations. The relative energies of tautomers should be carefully evaluated using reliable methods (e.g., B3LYP with ZPVE corrections) to identify the most stable species under the conditions of interest.
By carefully selecting the computational methodology and validating the results against experimental data, researchers can confidently leverage the power of DFT to gain deep insights into the structure, properties, and reactivity of benzotriazole derivatives, thereby accelerating the discovery and development of new materials and therapeutic agents.
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Tasheh, N., Fouegue, A. and Ghogomu, J. (2021) Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. [Link]
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An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. (2003). Magnetic Resonance in Chemistry, 41(11), 887-894. [Link]
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Exploring the Reactivity of Benzotriazole Derivatives: Mayr's Approach and Density Functional Theory Analysis. (2015). The Journal of Organic Chemistry, 80(23), 11699-11708. [Link]
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Optimized structures of the studied benzotriazole derivatives calculated with DFT. (n.d.). ResearchGate. [Link]
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Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. (2022). ResearchGate. [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules, 28(10), 4183. [Link]
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Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). (n.d.). ResearchGate. [Link]
-
New Organic–Inorganic Salt Based on Fluconazole Drug: TD-DFT Benchmark and Computational Insights into Halogen Substitution. (2022). Molecules, 27(15), 5035. [Link]
-
Surface-enhanced Raman scattering and DFT computational studies of a benzotriazole derivative. (2010). Journal of Raman Spectroscopy, 41(11), 1469-1474. [Link]
-
(a) UV-Vis spectra of BTAH solution (red) and Cu:BTA dispersion (blue)... (n.d.). ResearchGate. [Link]
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(PDF) Experimental and Theoretical Investigation by DFT on the Some Azole Antifungal Drugs as Green Corrosion Inhibitors for Aluminum in 1.0M HCl. (2018). ResearchGate. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports, 12, 17822. [Link]
-
Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-exchanged Zeolites. (2022). ResearchGate. [Link]
-
DFT Study of Adsorption of Benzotriazole on Cu 2 O Surfaces. (2013). The Journal of Physical Chemistry C, 117(34), 17596-17609. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Butyl-1H-benzo[d]triazole
A Senior Scientist's Guide to the Safe Disposal of 5-Butyl-1H-benzo[d][1][2][3]triazole
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Butyl-1H-benzo[d][1][2][3]triazole (CAS No. 3663-24-9), moving beyond mere compliance to foster a deep-seated culture of safety.
The "Why": Understanding the Hazard Profile
Proper disposal procedures are not arbitrary; they are directly dictated by the chemical's inherent toxicological and ecological properties. 5-Butyl-1H-benzo[d][1][2][3]triazole is a member of the benzotriazole family, which is widely recognized for its utility as a corrosion inhibitor but also for its potential hazards.
Toxicological Profile: The primary risks associated with this compound are acute and irritant in nature. It is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity 4 (Oral): Harmful if swallowed[1].
-
Skin Irritant 2: Causes skin irritation[1].
-
Eye Irritant 2A: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation[1].
The causality is clear: these classifications mandate that the compound be handled as a hazardous substance, preventing routes of exposure during both use and disposal.
Ecological Profile: While specific ecotoxicity data for the 5-butyl derivative is not always available, the benzotriazole class is known for being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[2][4][5]. Therefore, under the precautionary principle, it must be treated as ecotoxic. Discharging this chemical into drains or sewers is unacceptable, as wastewater treatment facilities may not be equipped to degrade it, leading to its release into waterways.
Pre-Disposal Operations: Essential Protective Measures
Before waste is even generated, safety protocols must be in place. Handling 5-Butyl-1H-benzo[d][1][2][3]triazole requires specific personal protective equipment (PPE) to mitigate the risks outlined above.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374 or equivalent. | To prevent skin contact and subsequent irritation[6]. |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To protect against dust particles or splashes causing serious eye irritation[3]. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation[1][7]. |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][6].
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 5-Butyl-1H-benzo[d][1][2][3]triazole is that it must be managed as regulated hazardous waste. It should never be disposed of in standard trash or down the drain[2].
Step 1: Waste Segregation
-
Action: Designate a specific, dedicated waste container for 5-Butyl-1H-benzo[d][1][2][3]triazole and materials contaminated with it.
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Proper segregation is the foundation of safe laboratory waste management.
Step 2: Containment of Waste
-
Solid Waste:
-
Place unadulterated or expired 5-Butyl-1H-benzo[d][1][2][3]triazole directly into a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar).
-
Contaminated materials such as weighing papers, gloves, and disposable labware should be collected in the same container or a designated plastic bag that will then be placed in the final sealed container.
-
-
Liquid Waste (Rinsate):
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate in a separate, sealed hazardous waste container designated for flammable liquids. Do not discharge this rinsate into the sewer system[4].
-
Step 3: Labeling
-
Action: Immediately label the waste container. The label must be accurate and complete.
-
Required Information:
-
The words "Hazardous Waste."
-
CAS Number: "3663-24-9".
-
Associated Hazards: "Harmful," "Irritant," "Ecotoxic".
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
Your Name, Principal Investigator, and Laboratory Information.
-
-
Causality: Proper labeling is a legal requirement and ensures that Environmental Health & Safety (EHS) personnel and waste handlers understand the container's contents and associated risks.
Step 4: Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Causality: The SAA must be at or near the point of generation and under the control of the operator. This prevents the accumulation of large quantities of waste in unsafe locations and ensures proper oversight.
Step 5: Final Disposal
-
Action: Once the container is full or reaches your institution's time limit for accumulation, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Final disposal must be conducted at an approved waste disposal plant[1][8]. These facilities are equipped to handle and treat or incinerate the chemical in an environmentally sound manner, in accordance with all federal, state, and local regulations[4][5]. For transport, this material is often classified as UN 3077, Environmentally Hazardous Substance, Solid, N.O.S., Class 9[2][5].
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 5-Butyl-1H-benzo[d][1][2][3]triazole.
Caption: Decision workflow for the safe segregation and disposal of 5-Butyl-1H-benzotriazole waste.
Emergency Procedures: Spills
In the event of a spill, your immediate actions are critical.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect Yourself: Don appropriate PPE, including a respirator if dust is airborne.
-
Containment: Prevent the spill from spreading or entering drains. Cover with an absorbent material suitable for chemical spills.
-
Cleanup: Carefully sweep or scoop the material into your designated hazardous waste container[6]. Avoid actions that create dust[3].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these scientifically-grounded procedures, you contribute to a safe and responsible research environment, ensuring that the impact of our work remains positive and contained within the laboratory.
References
-
Safety Data Sheet: 1,2,3-Benzotriazole , Carl ROTH. [Link]
-
Benzotriazole 1% - Safety Data Sheet , Columbus Chemical Industries. [Link]
-
Safety Data Sheet - 5-Methyl-1H-benzotriazole , Alfa Aesar. [Link]
-
4(or 5)-Methyl-1H-benzotriazole - Product Safety Assessment , Lanxess. [Link]
-
1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET , Pallav Chemicals. [Link]
-
Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report , U.S. Environmental Protection Agency. [Link]
-
Benzotriazole, (1,2,3-) Powder, Reagent - SAFETY DATA SHEET , Columbus Chemical Industries. [Link]
Personal protective equipment for handling 5-Butyl-1H-benzo[d][1,2,3]triazole
A Researcher's Guide to the Safe Handling of 5-Butyl-1H-benzo[d][1][2][3]triazole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling of 5-Butyl-1H-benzo[d][1][2][3]triazole in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your work is conducted with the highest standards of safety and scientific integrity.
Immediate Safety Briefing: Understanding the Risks
Based on data from analogous compounds, 5-Butyl-1H-benzo[d][1][2][3]triazole should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed or if it comes into contact with skin.[1]
-
Eye Irritation: Causes serious eye irritation.[1][2][5][6][7]
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[6]
-
Aquatic Toxicity: Harmful or toxic to aquatic life with long-lasting effects.[1][5][7]
Given these hazards, a multi-layered approach to personal protection is non-negotiable. The primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the procedure. The causality behind each piece of equipment is to create an impermeable barrier between you and the chemical.
Ocular Protection: The First Line of Defense
Direct contact with 5-Butyl-1H-benzo[d][1][2][3]triazole can cause serious eye irritation.[1][2][5][6][7] Therefore, appropriate eye protection is mandatory at all times.
-
Minimum Requirement: For low-volume solution handling, wear chemical safety glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3]
-
Elevated Risk: When handling the solid compound (weighing, transferring) or during reactions with a potential for splashing, tightly fitting chemical splash goggles are required.[1][8]
-
Maximum Protection: For large-scale operations or when there is a significant risk of aerosol generation, a full-face shield, worn in conjunction with safety goggles, provides the most comprehensive protection.
Dermal Protection: Preventing Skin Contact
Benzotriazole derivatives can be harmful upon skin contact and may cause irritation.[1][6] Protective clothing and gloves create the necessary barrier.
-
Hand Protection: Wear chemically resistant gloves at all times. Nitrile or rubber gloves are generally recommended.[1] It is crucial to check the breakthrough time of your specific gloves with the solvents being used. For prolonged tasks or when handling larger quantities, consider double-gloving.[1] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[1][2]
-
Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit should be worn.[1] Ensure all skin is covered; long sleeves and closed-toe shoes are mandatory.
Respiratory Protection: Safeguarding Against Inhalation
The solid form of 5-Butyl-1H-benzo[d][1][2][3]triazole can generate dust, and its vapors may be irritating if inhaled.[1][6]
-
Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[1][3] For dusty conditions, a particulate respirator (e.g., N95) may be adequate. For potential vapors or when in doubt, a full-face respirator with appropriate cartridges should be used.[8]
Operational Plans: From Benchtop to Disposal
A self-validating protocol anticipates potential failures and builds in safety checks at every stage.
PPE Selection Matrix
The following table provides a clear, at-a-glance guide to selecting the appropriate level of PPE based on the task at hand.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | < 10 g | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Weighing/Transferring Solid | > 10 g | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Solution Preparation | < 1 L | Safety Glasses with Side Shields | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | > 1 L | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Reaction Workup/Purification | Any Scale | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Any Spill | Goggles & Face Shield | Heavy-duty Nitrile/Rubber Gloves | Chemical Resistant Suit/Apron | NIOSH-approved Respirator |
Experimental Protocol: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Hand Protection: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, peeling them off away from your body without touching the outside with your bare hands.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you remove it.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator last.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for PPE selection when handling 5-Butyl-1H-benzo[d][1][2][3]triazole.
Disposal Plan: Environmental Responsibility
Due to its toxicity to aquatic life, 5-Butyl-1H-benzo[d][1][2][3]triazole and its contaminated waste must not enter the environment.[1][2][5]
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials as hazardous waste.
-
Spills: In the event of a spill, contain the material with an absorbent pad or other suitable material.[1] Clean the area thoroughly and place all cleanup materials in a designated hazardous waste container. Do not allow the chemical or cleanup waste to enter drains.[1][2]
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Always have an eyewash station and safety shower readily accessible when working with this compound.[3]
References
-
Benzotriazole Granular - Safety Data Sheet. North Metal and Chemical Company.
-
Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH.
-
Material Safety Data Sheet - 1H-Benzotriazole, 98%. Cole-Parmer.
-
Personal protective equipment for handling 2H-benzotriazole-4-carboxylic acid. Benchchem.
-
1,2,3-Benzotriazol... - SAFETY DATA SHEET. PENTA.
-
5-butyl-1H-benzotriazole SDS, 3663-24-9 Safety Data Sheets. ECHEMI.
-
Safety Data Sheet - 5-Methyl-1H-benzotriazole. Thermo Fisher Scientific.
-
5-Butyl-1H-benzotriazole - Safety Data Sheet. Synquest Labs.
-
SAFETY DATA SHEET - Benzotriazole. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1H-Benzotriazole. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
